1-Methyl-1H-indazol-5-ol
Description
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Properties
IUPAC Name |
1-methylindazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-8-3-2-7(11)4-6(8)5-9-10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIUCKWMURTFEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)O)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657121 | |
| Record name | 1-Methyl-1H-indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756839-14-2 | |
| Record name | 1-Methyl-1H-indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-1H-indazol-5-ol for Researchers and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold and the Role of 1-Methyl-1H-indazol-5-ol
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions. The 1H-indazole tautomer is generally the most thermodynamically stable form.[1] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and notably, anti-cancer properties.[1][3]
This guide focuses on a specific derivative, this compound (CAS No: 756839-14-2), a compound of increasing interest in contemporary drug discovery. The strategic placement of a methyl group at the N1 position and a hydroxyl group at the C5 position provides key handles for synthetic elaboration and targeted biological interactions. Notably, its characterization as a "Protein Degrader Building Block" positions it as a valuable component in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[4][5][6] This guide will provide an in-depth overview of the physical and chemical properties, synthesis, characterization, and potential applications of this compound, offering a comprehensive resource for researchers in the field.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development, influencing factors from reaction conditions to formulation.
Core Physical and Chemical Data
While experimentally determined values for some properties of this compound are not extensively published, a combination of data from commercial suppliers and predictive models provides a solid foundation for its characterization.
| Property | Value | Source |
| CAS Number | 756839-14-2 | [4] |
| Molecular Formula | C₈H₈N₂O | [4] |
| Molecular Weight | 148.16 g/mol | [4] |
| Appearance | Off-white to light yellow solid | - |
| Purity | ≥98% | [4] |
| Storage | Room temperature, sealed in a dry environment | [4] |
| Predicted Boiling Point | 310.2 ± 15.0 °C | - |
| Predicted Density | 1.27 ± 0.1 g/cm³ | - |
| Predicted pKa | 9.30 ± 0.40 | - |
Note: Predicted values are based on computational models and should be confirmed experimentally.
Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes, primarily involving the formation of the indazole core and subsequent functionalization or modification of precursors. A common and illustrative method involves the demethylation of a methoxy-substituted precursor, a robust and well-documented transformation in organic synthesis.
Illustrative Synthetic Pathway: Demethylation of 1-Methyl-5-methoxy-1H-indazole
This pathway is analogous to the synthesis of the parent 1H-indazol-5-ol from 5-methoxy-1H-indazole.[7] The N-methylation of 5-methoxy-1H-indazole would be the initial step, followed by demethylation of the methoxy group to yield the desired phenol.
Sources
An In-depth Technical Guide to 1-Methyl-1H-indazol-5-ol (CAS: 756839-14-2): A Key Building Block for Targeted Protein Degradation
This guide provides a comprehensive technical overview of 1-Methyl-1H-indazol-5-ol, a heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, and its pivotal role as a molecular scaffold, particularly in the burgeoning field of targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and biological research endeavors.
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties have led to its incorporation into a multitude of biologically active compounds, including kinase inhibitors and other therapeutic agents.[3][4][5][6] The N-alkylation of the indazole ring is a common strategy to modulate the pharmacological properties of these molecules, with the N-1 substituted isomer often being the thermodynamically more stable and desired product.[7][8] this compound, with its N-1 methylation and a hydroxyl group at the 5-position, represents a key synthetic intermediate, offering a reactive handle for further chemical elaboration.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 756839-14-2 | N/A |
| Molecular Formula | C₈H₈N₂O | N/A |
| Molecular Weight | 148.16 g/mol | N/A |
| Appearance | Off-white to light yellow solid | [9] |
| Boiling Point | 310.2±15.0 °C (Predicted) | [9] |
| Density | 1.27±0.1 g/cm³ (Predicted) | [9] |
| pKa | 9.30±0.40 (Predicted) | [9] |
| Storage | Sealed in dry, Room Temperature | [9] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved through the regioselective N-methylation of its precursor, 1H-indazol-5-ol. The choice of reaction conditions is critical to favor the formation of the desired N-1 isomer. Studies on the N-alkylation of indazoles have shown that the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) provides excellent regioselectivity for the N-1 position.[7][10][8]
Synthetic Workflow Diagram
Caption: Synthetic workflow for the N-methylation of 1H-indazol-5-ol.
Detailed Experimental Protocol
Materials:
-
1H-Indazol-5-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide (MeI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1H-indazol-5-ol (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portionwise. Caution: Hydrogen gas is evolved.
-
Stirring: Stir the resulting suspension at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Alkylation: Add methyl iodide (1.1-1.5 eq) dropwise to the suspension at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a solid.
Application in Targeted Protein Degradation: A PROTAC Building Block
The true value of this compound lies in its application as a versatile building block in the synthesis of complex bioactive molecules. A particularly exciting area is its use in the construction of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9]
The 1-methyl-1H-indazol-5-yl moiety has been identified as a key component in the development of novel PROTACs. For instance, a recent patent application describes PROTACs that incorporate a 1-methyl-1H-indazole-5-carboxamide unit for the targeted degradation of MLLT1 and/or MLLT3, proteins implicated in certain cancers.[11] This highlights the utility of the this compound scaffold, where the hydroxyl group can be readily converted to other functionalities, such as the carboxamide, to serve as an attachment point for the linker component of the PROTAC molecule.
Conceptual PROTAC Structure and the Role of this compound
Caption: Conceptual structure of a PROTAC molecule.
Experimental Protocols for Assessing PROTAC Activity
When this compound is incorporated into a PROTAC, a series of biochemical and cellular assays are required to validate its function.
Western Blotting for Protein Degradation
A primary method to confirm the efficacy of a PROTAC is to measure the reduction in the levels of the target protein within cells. Western blotting is a robust and widely used technique for this purpose.[9]
Protocol Outline:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a defined period (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.[12][13]
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method such as the BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling at 95-100 °C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin) overnight at 4 °C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and compare the levels in treated versus vehicle control samples to determine the extent of protein degradation.
In Vitro Ubiquitination Assay
To provide mechanistic insight, an in vitro ubiquitination assay can be performed to demonstrate that the PROTAC facilitates the ubiquitination of the target protein by the recruited E3 ligase.[14][15][16][17]
Protocol Outline:
-
Reaction Components:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (specific to the E3 ligase)
-
Recombinant E3 ligase (e.g., VHL/elongin B/elongin C complex or Cereblon/DDB1 complex)
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC molecule
-
Reaction buffer
-
-
Reaction Setup: Combine the reaction components in a microcentrifuge tube. Set up control reactions lacking one or more components (e.g., no PROTAC, no E3 ligase, no ATP) to ensure the observed ubiquitination is dependent on the complete system.
-
Incubation: Incubate the reactions at 30-37 °C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Detection: Analyze the reaction products by Western blotting using an antibody against the target protein. A successful reaction will show a ladder of higher molecular weight bands corresponding to the mono- and poly-ubiquitinated forms of the target protein.
Conclusion
This compound is a valuable and versatile building block for drug discovery and development. Its straightforward synthesis and the strategic placement of its functional groups make it an ideal starting point for the creation of complex molecules with tailored biological activities. Its demonstrated utility in the construction of PROTACs for targeted protein degradation underscores its relevance in cutting-edge therapeutic design. The experimental protocols provided herein offer a solid foundation for researchers to synthesize this compound and to evaluate its application in the development of novel protein degraders. As the field of targeted protein degradation continues to expand, the demand for well-characterized and versatile building blocks like this compound is set to increase significantly.
References
- In vitro Protein Ubiquitination Assays. Bio-protocol.
- Ubiquitination assay. Bio-protocol. 2022-03-22.
- Detection of Protein Ubiquitination. PMC - NIH.
- Ten Tips for Successful Westerns 1. Avoid Protein Degradation 2. Prepare Your Samples Appropriately. 2BScientific.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
- PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. NIH.
- Protac degraders of mllt1 and/or mllt3. Google Patents.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH.
- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
- The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed.
- Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. NIH.
- 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. ResearchGate.
- Synthesis of 1H‐indazole derivatives. ResearchGate.
- Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases. Google Patents.
- 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed.
- Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. PMC - NIH.
- Method of synthesizing 1H-indazole compounds. Google Patents.
- Substituted indazole derivatives active as kinase inhibitors. Google Patents.
- Indazole derivatives. Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8299057B2 - Substituted indazole derivatives active as kinase inhibitors - Google Patents [patents.google.com]
- 7. d-nb.info [d-nb.info]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. research.ucc.ie [research.ucc.ie]
- 11. WO2024188906A1 - Protac degraders of mllt1 and/or mllt3 - Google Patents [patents.google.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. 2bscientific.com [2bscientific.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Ubiquitination assay [bio-protocol.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of 1-Methyl-1H-indazol-5-ol
An In-Depth Technical Guide to the Biological Activity of 1-Methyl-1H-indazol-5-ol: A Privileged Scaffold for Modern Drug Discovery
Executive Summary
The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved therapeutics and its versatile range of biological activities.[1][2][3] This guide focuses on a specific, strategically important derivative: this compound. While direct, extensive biological profiling of this exact molecule is not widespread in public literature, its structural motifs are central to a variety of potent agents, from kinase inhibitors to novel protein degraders. This document serves as a technical guide for researchers, scientists, and drug development professionals, elucidating the known biological context of the 1-methyl-indazole core, its potential applications, and robust methodologies for its evaluation. We will explore its synthesis, the established activities of its close analogs, and provide detailed protocols to unlock its therapeutic potential.
The Indazole Scaffold: A Foundation of Therapeutic Versatility
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a powerhouse in drug design.[4][5] Its unique electronic properties and structural rigidity allow it to interact with a wide array of biological targets.
Chemical Properties and Tautomerism
The indazole system can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is thermodynamically more stable and is the predominant form in most biological and chemical contexts.[3][6] The methylation at the N1 position in This compound locks the molecule into this stable and more frequently studied conformation, providing a fixed scaffold for predictable molecular interactions.
A Privileged Scaffold in Medicine
The significance of the indazole core is validated by its presence in numerous clinically successful drugs. Molecules like Pazopanib (a tyrosine kinase inhibitor for renal cell carcinoma) and Niraparib (a PARP inhibitor for ovarian cancer) feature this scaffold, highlighting its acceptance and utility in oncology.[1][3] The broad therapeutic footprint of indazole derivatives includes potent anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities.[6][7]
Synthesis and Strategic Importance of this compound
The primary utility of this compound in contemporary research appears to be as a versatile synthetic intermediate, particularly categorized as a Protein Degrader Building Block .[8] This suggests its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic modalities.
Plausible Synthetic Workflow
A robust synthesis can be envisioned starting from the commercially available 5-methoxy-1H-indazole, as detailed in the literature for the synthesis of the parent 1H-indazol-5-ol.[9][10] The subsequent N-methylation would yield the target compound.
Caption: Plausible synthetic route to this compound.
Biological Activities of 1-Methyl-1H-indazole Analogs: An Evidence-Based Projection
By examining structurally related compounds, we can project the likely biological activities and therapeutic potential of this compound.
Anticancer Activity
The 1-methyl-1H-indazole scaffold is a recurring motif in potent anticancer agents.
-
Cytotoxicity and Apoptosis Induction : A series of 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs were synthesized and evaluated for anticancer activity, with one compound showing a remarkable 99.16% growth inhibition against the CNS cancer cell line SNB-75.[11] Other indazole derivatives have been shown to inhibit cancer cell proliferation and colony formation by inducing apoptosis. This is often mediated through the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic Bcl-2.[1][12]
-
Mechanism of Action : The anticancer effects of indazoles are often multifaceted, including the induction of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and inhibition of cancer cell migration and invasion by modulating matrix metalloproteinases (MMPs).[1][12]
Kinase Inhibition
The indazole ring is a well-established hinge-binding motif in many kinase inhibitors.
-
Broad Applicability : Indazole derivatives have been successfully developed as inhibitors of a wide range of kinases, including EGFR, FGFR, and nitric oxide synthases (iNOS/nNOS).[3][13] The 5-hydroxyl group on this compound provides a critical handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) to target specific kinase active sites.
Neurological and Ion Channel Modulation
-
Neurological Disorders : The derivative 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole is noted for its potential in developing treatments for neurological disorders, leveraging its structure to enhance bioavailability and efficacy.[14]
-
TRPM5 Agonism : The amine analog, 1-Methyl-1H-indazol-5-amine, serves as a key intermediate for synthesizing potent and selective agonists of the TRPM5 ion channel, which has implications for gastrointestinal prokinetic activity.[15][16] This suggests that the 5-position is a critical site for functionalization to target ion channels.
Methodologies for Biological Evaluation
To empirically determine the and its future derivatives, a tiered screening approach is recommended. The following protocols provide a robust framework for this evaluation.
Protocol 1: In Vitro Anticancer Screening Workflow
This protocol outlines a comprehensive workflow to assess cytotoxicity and the primary mechanism of cell death.
Step-by-Step Methodology:
-
Cell Line Selection: Choose a panel of relevant cancer cell lines (e.g., 4T1 breast cancer, A549 lung cancer, SNB-75 CNS cancer) and a non-cancerous control cell line (e.g., HEK293) to assess selectivity.[1][11]
-
Cell Viability Assay (MTT/MTS):
-
Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Add MTT or MTS reagent and incubate according to the manufacturer's instructions.
-
Measure absorbance using a plate reader to determine cell viability.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):
-
Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide for 15 minutes in the dark.
-
Analyze the cell population using a flow cytometer to quantify early apoptotic, late apoptotic, and necrotic cells.
-
-
Mechanism of Action (Western Blot):
-
Treat cells as in the apoptosis assay.
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, Bax, Bcl-2) and a loading control (e.g., β-actin).[1]
-
Incubate with a secondary antibody and visualize bands using a chemiluminescence detection system.
-
Caption: Workflow for evaluating the in vitro anticancer activity.
Protocol 2: In Silico Molecular Docking
Molecular docking can provide valuable insights into potential biological targets and guide the design of more potent derivatives.
Step-by-Step Methodology:
-
Target Selection: Choose a protein target with a known crystal structure based on the activities of related indazoles (e.g., Epidermal Growth Factor Receptor, EGFR, PDB ID: 2J6M).[3]
-
Ligand and Protein Preparation:
-
Generate a 3D structure of this compound and perform energy minimization.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Define the binding site (active site) based on the co-crystallized ligand or known active site residues.
-
-
Molecular Docking:
-
Use docking software (e.g., AutoDock, Glide) to dock the ligand into the defined binding site.
-
Generate multiple binding poses and score them based on the predicted binding affinity (e.g., kcal/mol).
-
-
Analysis:
-
Analyze the top-scoring poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Use this information to propose modifications to the this compound scaffold to enhance binding affinity.
-
Pharmacokinetics and Toxicity: Considerations
Direct pharmacokinetic and toxicity data for this compound are not available. However, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for related indazole amides have suggested good drug-like properties with low anticipated adverse effects.[11] It is crucial to note that toxicity must be evaluated empirically for any new chemical entity. For instance, studies on 7-nitroindazole in rats showed some adverse effects on organ weight, underscoring that the toxicity profile is specific to the substitution pattern on the indazole ring.[7]
Future Directions and Conclusion
This compound stands as a compound of high strategic value for modern drug discovery. While it may not be an end-stage therapeutic itself, its role as a functionalized, conformationally locked building block is critical.
Key Future Directions:
-
Empirical Profiling: Conduct the foundational biological screens outlined in this guide to establish a baseline activity profile.
-
Library Synthesis: Utilize the 5-hydroxyl group as a synthetic handle to create a diverse library of ethers, esters, and other derivatives.
-
PROTAC Development: Leverage its designation as a protein degrader building block to synthesize novel PROTACs, linking it to E3 ligase binders to target disease-causing proteins for degradation.
References
- Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: RSC Advances URL:[Link]
- Title: Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents Source: MDPI URL:[Link]
- Title: Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold Source: Longdom Publishing URL:[Link]
- Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: ResearchG
- Title: Synthesis and biological evaluation of indazole deriv
- Title: 1H-Imidazole, 1-methyl- - Evaluation statement Source: Australian Industrial Chemicals Introduction Scheme URL:[Link]
- Title: 2‐(1‐Methyl‐1H‐indazol‐5‐yl)
- Title: ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview Source: ResearchG
- Title: Synthesis of 1H‐indazole derivatives Source: ResearchG
- Title: Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study Source: Journal of Medicinal and Chemical Sciences URL:[Link]
- Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: PubMed Central (PMC) URL:[Link]
- Title: Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives Source: PubMed Central (PMC) URL:[Link]
- Title: this compound, min 98%, 1 gram Source: LabAlley URL:[Link]
- Title: this compound | CAS 756839-14-2 Source: AMERICAN ELEMENTS URL:[Link]
- Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: National Institutes of Health (NIH) URL:[Link]
- Title: Synthesis of Pharmacologically Active Indazoles and Its Analogues Source: Caribbean Journal of Sciences and Technology URL:[Link]
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. longdom.org [longdom.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caribjscitech.com [caribjscitech.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. 1H-Indazol-5-ol | 15579-15-4 [chemicalbook.com]
- 10. 1H-Indazol-5-ol synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Cellular Mechanisms of 1-Methyl-1H-indazol-5-ol
Abstract
The indazole core is a privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with significant biological activities. 1-Methyl-1H-indazol-5-ol, a member of this versatile class, holds considerable promise for therapeutic development. However, its precise mechanism of action at the cellular level remains an area of active investigation. This technical guide provides a comprehensive overview of the potential cellular pathways modulated by this compound, drawing upon the established activities of structurally related indazole analogues. We delve into plausible molecular targets, including ion channels and protein kinases, and outline detailed experimental protocols for elucidating the specific mechanistic details of this compound. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this compound.
The Indazole Scaffold: A Foundation for Diverse Biological Activity
Indazoles are bicyclic heterocyclic compounds that have garnered significant attention in pharmacology and medicinal chemistry. Their unique structure allows for diverse functionalization, leading to a wide array of pharmacological properties, including anti-inflammatory, anticancer, and neurological activities.[1][2] The indazole nucleus is a key component in several clinically approved drugs, highlighting its importance as a pharmacophore.[3] The versatility of the indazole scaffold suggests that this compound likely engages with multiple cellular targets to exert its biological effects.
Potential Mechanisms of Action of this compound
While direct studies on this compound are limited, the extensive body of research on related indazole derivatives allows us to postulate several potential mechanisms of action. These hypotheses provide a rational basis for experimental investigation.
Modulation of Ion Channel Activity
A significant number of indazole-containing compounds have been shown to modulate the activity of various ion channels. This suggests that this compound may exert its effects by altering ion flux across cellular membranes.
-
Potassium Channel Modulation: A compound featuring a 1H-indazol-5-yloxy moiety, structurally similar to this compound, has been identified as a modulator of the human ether-a-go-go-related gene (hERG) potassium channel Kv11.1.[4] Additionally, another indazole derivative, 1-[1-hexyl-6-(methyloxy)-1H-indazol-3-yl]-2-methyl-1-propanone (HMIMP), is a potent and selective blocker of large-conductance voltage-gated and calcium-dependent K+ (BK) channels.[5] These findings strongly suggest that this compound could target potassium channels, thereby influencing cellular processes such as membrane potential, neuronal excitability, and muscle contraction.
-
Transient Receptor Potential (TRP) Channel Agonism: The related compound, 1-Methyl-1H-indazol-5-amine, serves as a chemical intermediate in the synthesis of agonists for the Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5).[6][7] This suggests a potential for this compound to also interact with TRP channels, which are involved in a wide range of sensory processes.
Inhibition of Protein Kinases
The indazole scaffold is a well-established framework for the design of potent protein kinase inhibitors.[3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
-
Broad Kinase Inhibitory Potential: Numerous studies have demonstrated the ability of indazole derivatives to inhibit a variety of kinases, including Glycogen Synthase Kinase-3 (GSK-3), Fibroblast Growth Factor Receptors (FGFRs), and Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[1][3][8] Given the structural similarities, it is highly probable that this compound possesses kinase inhibitory activity. The specific kinases targeted would determine its downstream cellular effects, which could range from cell cycle arrest and apoptosis in cancer cells to modulation of inflammatory responses.
Interaction with Other Signaling Pathways
Beyond ion channels and kinases, indazole derivatives have been shown to interact with other key signaling molecules.
-
Aryl Hydrocarbon Receptor (AHR) Agonism: Recent research has identified indazole derivatives as a novel class of Aryl Hydrocarbon Receptor (AHR) agonists.[9] The AHR is a ligand-activated transcription factor involved in regulating immune responses and cellular metabolism. Activation of AHR by this compound could therefore influence these pathways.
-
Serotonin Receptor (5-HT) Agonism: A structurally related compound, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, has been identified as a potent agonist of the 5-HT2 serotonin receptor.[10] This raises the possibility that this compound could modulate serotonergic signaling, which is crucial for a wide range of physiological and psychological processes.
Role as a Protein Degrader Building Block
The classification of this compound as a "Protein Degrader Building Block" suggests it can be utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[11] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. For this compound to function as a component of a PROTAC, it must possess binding affinity for a specific cellular protein. Identifying this protein would be a direct way to elucidate its primary target.
Experimental Workflows for Mechanistic Elucidation
To validate the hypothesized mechanisms of action for this compound, a systematic and multi-faceted experimental approach is required. The following protocols provide a roadmap for researchers to investigate its cellular targets and downstream effects.
Target Identification and Validation
The initial step is to identify the direct molecular targets of this compound.
Objective: To determine if this compound inhibits the activity of a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO.
-
Kinase Panel Screening: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) for screening against a panel of several hundred kinases at a fixed concentration (e.g., 10 µM).
-
Data Analysis: Analyze the percentage of inhibition for each kinase. Identify "hits" as kinases that are significantly inhibited.
-
IC50 Determination: For the identified hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50) value.
dot
Caption: Workflow for identifying and validating kinase targets.
Objective: To assess the effect of this compound on the activity of specific ion channels.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the ion channel of interest (e.g., hERG, BK channels).
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure ion currents in the absence and presence of varying concentrations of this compound.
-
Data Analysis: Analyze changes in current amplitude, voltage-dependence of activation and inactivation, and channel kinetics to determine if the compound acts as an activator, inhibitor, or modulator.
dot
Caption: Workflow for assessing ion channel modulation.
Cellular Pathway Analysis
Once potential targets are identified, the next step is to investigate the downstream signaling consequences of target engagement.
Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins downstream of identified kinase targets.
Methodology:
-
Cell Treatment: Treat a relevant cell line with this compound at various concentrations and time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for the phosphorylated and total forms of the target signaling proteins (e.g., p-ERK/ERK, p-AKT/AKT).
-
Data Analysis: Quantify band intensities to determine the change in protein phosphorylation.
| Target Pathway | Primary Antibody (Phospho) | Primary Antibody (Total) | Expected Outcome (Inhibition) |
| MAPK/ERK | Phospho-ERK1/2 (Thr202/Tyr204) | Total ERK1/2 | Decrease in p-ERK/Total ERK ratio |
| PI3K/AKT | Phospho-AKT (Ser473) | Total AKT | Decrease in p-AKT/Total AKT ratio |
| STAT Signaling | Phospho-STAT3 (Tyr705) | Total STAT3 | Decrease in p-STAT3/Total STAT3 ratio |
Phenotypic Assays
Cell-based phenotypic assays are crucial for understanding the overall biological effect of this compound.
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by MTT assay.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).
Summary and Future Directions
This compound is a promising small molecule with the potential to modulate key cellular pathways. Based on the extensive research on the indazole scaffold, it is likely that this compound functions as an ion channel modulator and/or a protein kinase inhibitor. The experimental workflows outlined in this guide provide a clear path for researchers to elucidate its precise mechanism of action. Future studies should focus on comprehensive target identification using unbiased approaches such as chemical proteomics, followed by in-depth validation of the identified targets and their downstream signaling pathways. A thorough understanding of the molecular mechanisms of this compound will be essential for its successful development as a novel therapeutic agent.
References
- Gopal, S. K., Krishnamurthy, P., & Ramarao, M. (2017). Modulation of Kv11.1 (hERG) channels by 5-(((1H-indazol-5-yl)oxy)methyl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine (ITP-2), a novel small molecule activator. British Journal of Pharmacology, 174(12), 1834–1847. [Link]
- Patel, U. P., et al. (2024). 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. ChemistrySelect, 9(16). [Link]
- American Elements. (n.d.). This compound. Product Page. [Link]
- Li, G. R., et al. (2008). 1-[1-Hexyl-6-(methyloxy)-1H-indazol-3-yl]-2-methyl-1-propanone, a potent and highly selective small molecule blocker of the large-conductance voltage-gated and calcium-dependent K+ channel. Journal of Pharmacology and Experimental Therapeutics, 326(2), 557-565. [Link]
- Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-7207. [Link]
- Al-Warhi, T., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Chemistry, 10, 849310. [Link]
- Al-Warhi, T., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants.
- Singh, P., & Kaur, M. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(41), 25381-25405. [Link]
- Kumar, A., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry, 28(33), 6753-6773. [Link]
- May, J. A., et al. (2006). 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity. Journal of Medicinal Chemistry, 49(1), 318-328. [Link]
- Li, L., et al. (2023). Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. Bioorganic & Medicinal Chemistry Letters, 92, 129383. [Link]
- PubChem. (n.d.). 1H-Indazol-5-ol. PubChem Compound Summary for CID 101438. [Link]
- Bansal, R., & Kumar, R. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2653. [Link]
- Thippeswamy, B. S., et al. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 8(8), HC01-HC04. [Link]
- Lee, J., et al. (2020). Discovery of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 30(23), 127548. [Link]
- Kumar, P. S., & Rao, T. V. P. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]
- Hyma Synthesis Pvt. Ltd. (n.d.). Homepage. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Kv 11.1 (hERG) channels by 5-(((1H-indazol-5-yl)oxy)methyl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine (ITP-2), a novel small molecule activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-[1-Hexyl-6-(methyloxy)-1H-indazol-3-yl]-2-methyl-1-propanone, a potent and highly selective small molecule blocker of the large-conductance voltage-gated and calcium-dependent K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degrader Building Blocks for Targeted Protein Degradation [sigmaaldrich.com]
Unlocking the Therapeutic Potential of 1-Methyl-1H-indazol-5-ol Derivatives: A Guide to Key Molecular Targets
An In-Depth Technical Guide:
Introduction: The Indazole Scaffold as a Privileged Core in Modern Drug Discovery
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, synthetic tractability, and ability to form key hydrogen bond interactions have made it a cornerstone in the design of numerous therapeutic agents.[3][4] The clinical and commercial success of indazole-containing drugs—such as the anti-cancer kinase inhibitors Pazopanib and Axitinib, the PARP inhibitor Niraparib, and the antiemetic Granisetron—underscores the profound pharmacological importance of this core.[1][5][6][7] Indazole derivatives have demonstrated a vast spectrum of biological activities, including anti-tumor, anti-inflammatory, neuroprotective, and antimicrobial effects.[1][3][8][9]
While the broader indazole class is well-explored, specific substitution patterns offer opportunities for novel intellectual property and refined pharmacological profiles. This guide focuses on the therapeutic potential of 1-Methyl-1H-indazol-5-ol derivatives . The 1H-indazole tautomer is the most thermodynamically stable and predominant form, providing a reliable foundation for molecular design.[1][3] By analyzing the established pharmacology of the parent scaffold, we can logically extrapolate and propose high-potential therapeutic targets for this specific chemical series. This document provides a detailed exploration of these targets, the underlying mechanistic rationale, and robust experimental workflows for their validation.
Part 1: Premier Therapeutic Targets in Oncology
The application of indazole derivatives in oncology is extensive and clinically validated.[10][11] The structural features of the indazole core make it an ideal pharmacophore for interacting with the ATP-binding pocket of kinases and the nicotinamide-binding site of PARP enzymes.
Protein Kinase Inhibition: A Validated Avenue for Anticancer Therapy
Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[5] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[12] Indazole-based compounds have proven to be highly effective kinase inhibitors, with several derivatives gaining FDA approval.[5][6][13]
Mechanistic Rationale: The indazole nucleus frequently acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved segment of the ATP-binding pocket. The 1-methyl group of the proposed scaffold can be oriented to explore hydrophobic pockets, while the 5-ol group provides a valuable handle for either direct hydrogen bonding or further derivatization to modulate solubility and target engagement. Based on extensive literature, key kinase targets for indazole scaffolds include:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, crucial for tumor growth and metastasis.[5]
-
Aurora Kinases (A, B, C): Serine/threonine kinases essential for mitotic progression; their overexpression is common in various cancers.[5][14]
-
FGFR (Fibroblast Growth Factor Receptor): Tyrosine kinases whose aberrant signaling can drive tumor proliferation and survival.[5][10]
-
Other Relevant Kinases: A broad range of other kinases, including c-Met, ALK, Bcr-Abl, and Pim kinases, have also been successfully targeted by indazole derivatives.[6][10]
Data Summary: Indazole Derivatives as Kinase Inhibitors
| Compound Class | Target Kinase | Key Results (IC50) | Reference |
|---|---|---|---|
| Indazole-pyrimidine derivatives | VEGFR-2 | 34.5 nM (Compound 13i) | [5] |
| Amide derivatives of indazole | Aurora Kinase A | 13 µM (Initial Hit 52a) | [5] |
| 1H-Indazol-3-amine derivatives | FGFR1 | Potent inhibition, detailed binding mode | [5] |
| 2-(1-Methyl-1H-indazol-5-yl) Analogs | Various Cancer Cell Lines | High growth inhibition in CNS cancer cell line |[15] |
Logical Pathway: VEGFR Signaling and Inhibition
Caption: VEGFR-2 signaling cascade and the point of inhibition by indazole derivatives.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Objective: To determine the IC50 value of a this compound derivative against a target kinase (e.g., VEGFR-2).
-
Materials: Recombinant human VEGFR-2 kinase, biotinylated peptide substrate, ATP, HTRF detection reagents (Europium-labeled anti-phospho-tyrosine antibody and Streptavidin-XL665), assay buffer, 384-well microplates, test compound.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, followed by a final dilution in assay buffer.
-
Add 2 µL of the compound dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 4 µL of the enzyme/biotinylated substrate mix to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the HTRF detection reagent mix.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Poly(ADP-ribose) Polymerase (PARP) Inhibition: Exploiting Synthetic Lethality
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[16] In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[16] Inhibiting PARP in these cells leads to the accumulation of SSBs, which collapse replication forks and create DSBs.[16] The cell's inability to repair these DSBs via HR results in cell death—a powerful concept known as "synthetic lethality".
Mechanistic Rationale: The indazole carboxamide scaffold has been successfully employed to mimic the nicotinamide moiety of NAD+, the natural substrate for PARP.[17][18] This allows indazole derivatives to sit in the catalytic domain of PARP-1, preventing its function. The FDA-approved PARP inhibitor Niraparib features an indazole core, validating this approach.[5][16] this compound derivatives can be readily functionalized with a carboxamide group to target the PARP active site.
Logical Workflow: PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality in BRCA-deficient cells via PARP inhibition.
Experimental Protocol: PARP-1 Chemiluminescent Activity Assay
-
Objective: To quantify the inhibitory effect of a test compound on PARP-1 activity.
-
Materials: Recombinant human PARP-1, activated DNA (histone-coated plate), biotinylated NAD+, streptavidin-HRP, chemiluminescent substrate, assay buffer, wash buffer, 96-well plates.
-
Procedure:
-
Add 50 µL of activated DNA-coated wells with assay buffer.
-
Add serial dilutions of the this compound derivative. Use a known PARP inhibitor (e.g., Olaparib) as a positive control.
-
Add 25 µL of the reaction cocktail (PARP-1 enzyme and biotinylated NAD+).
-
Incubate for 60 minutes at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 60 minutes.
-
Wash the wells three times.
-
Add 100 µL of chemiluminescent substrate and immediately measure luminescence on a plate reader.
-
-
Data Analysis: Normalize the data to controls and plot percent inhibition versus compound concentration. Calculate the IC50 value using a suitable nonlinear regression model.
Part 2: Potential Therapeutic Targets in Inflammation
Chronic inflammation is a driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Indazole derivatives have demonstrated significant anti-inflammatory properties.[19][20][21]
Mechanistic Rationale: The anti-inflammatory effects of indazoles are often attributed to their inhibition of key enzymes and signaling molecules in the inflammatory cascade.[19] The primary target is Cyclooxygenase-2 (COX-2), an inducible enzyme responsible for producing pro-inflammatory prostaglandins.[22][23] Additionally, indazoles may suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β.[19][21] The 5-ol group on the target scaffold is a phenolic hydroxyl, a structural feature common in many known COX inhibitors and antioxidants, suggesting a strong potential for activity.
Data Summary: Anti-inflammatory Activity of Indazole Derivatives
| Compound | Model | Key Finding | Reference |
|---|---|---|---|
| Indazole | Carrageenan-induced paw edema (rat) | 61.03% inhibition of inflammation at 100 mg/kg | [19] |
| 5-Aminoindazole | Carrageenan-induced paw edema (rat) | 83.09% inhibition of inflammation at 100 mg/kg | [19] |
| 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole | Carrageenan-induced paw edema (rat) | Significant edema inhibition, comparable to etoricoxib | [20] |
| Indazole derivatives | In vitro assays | Inhibition of COX-2, TNF-α, and IL-1β |[19][21] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Human Whole Blood)
-
Objective: To assess the selective inhibitory activity of a test compound on COX-2.
-
Materials: Freshly drawn human venous blood (heparinized), Lipopolysaccharide (LPS), test compound, DMSO, Prostaglandin E2 (PGE2) ELISA kit.
-
Procedure:
-
Pre-treat aliquots of whole blood with various concentrations of the test compound or vehicle (DMSO) for 15 minutes.
-
Induce COX-2 expression and activity by adding LPS (final concentration ~100 ng/mL).
-
Incubate the blood samples for 24 hours at 37°C.
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using a competitive ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting percent inhibition against compound concentration. (A parallel assay using a calcium ionophore to stimulate COX-1 can be run to assess selectivity).
Part 3: Potential Therapeutic Targets in Neurodegenerative Disorders
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function. Emerging evidence points to the potential of indazole derivatives in this challenging therapeutic area.[9][24][25]
Mechanistic Rationale: A key pathological hallmark of several neurodegenerative diseases ("tauopathies") is the hyperphosphorylation of the microtubule-associated protein tau.[26] This leads to the formation of neurofibrillary tangles and neuronal death. A crucial finding directly relevant to the target scaffold is that 6-amino-1-methyl-indazole (AMI) , a closely related analog, exerts a neuroprotective effect by inhibiting tau hyperphosphorylation, partly through the inhibition of its upstream kinase, GSK-3β.[26] This provides a powerful and direct rationale for investigating this compound derivatives as inhibitors of tau-phosphorylating kinases.
Other potential targets for indazoles in neurodegeneration include:
-
Monoamine Oxidase (MAO): Inhibition can increase neurotransmitter levels.[25]
-
JNK3, LRRK2: Kinases implicated in neuronal apoptosis and Parkinson's disease pathogenesis.[1][25]
-
BACE1: An enzyme involved in the production of amyloid-β peptides in Alzheimer's disease.[27]
Logical Pathway: Tau Phosphorylation and Inhibition
Caption: Inhibition of the GSK-3β pathway to prevent tau hyperphosphorylation.
Experimental Protocol: In Vitro GSK-3β Kinase Assay for Tau Phosphorylation
-
Objective: To determine if a test compound inhibits GSK-3β-mediated phosphorylation of a tau-derived peptide.
-
Materials: Recombinant active GSK-3β, synthetic tau peptide substrate (e.g., PHF-1 epitope), ³³P-γ-ATP, kinase assay buffer, phosphocellulose paper, scintillation fluid, test compound.
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, tau peptide substrate, and various concentrations of the this compound derivative.
-
Add the GSK-3β enzyme to the mixture.
-
Initiate the reaction by adding ³³P-γ-ATP.
-
Incubate the reaction for 20 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively in phosphoric acid to remove unincorporated ³³P-γ-ATP.
-
Measure the incorporated radioactivity on the paper using a scintillation counter.
-
-
Data Analysis: Determine the amount of phosphate incorporated into the tau peptide. Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.
Conclusion and Future Directions
The indazole scaffold is a clinically validated and versatile starting point for the development of novel therapeutics. While direct experimental data on this compound derivatives is emerging, the extensive body of research on the broader indazole class provides a robust, scientifically-grounded framework for prioritizing their investigation. The most promising therapeutic targets lie in oncology (protein kinases, PARP), inflammation (COX-2), and neurodegenerative disorders (tau-phosphorylating kinases like GSK-3β). The specific 1-methyl and 5-ol substitutions offer unique vectors for optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a clear roadmap for validating these hypotheses and unlocking the full therapeutic potential of this promising chemical series.
References
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.
- Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
- Indazole Derivatives: Promising Anti-tumor Agents. PubMed.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Indazole Derivatives: Promising Anti-tumor Agents. Bentham Science.
- Recent Advances in the Development of Indazole-based Anticancer Agents. Wiley Online Library.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
- Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
- Importance of Indazole against Neurological Disorders.
- Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley r
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.
- Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflamm
- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed.
- AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphoryl
- Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. PubMed.
- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflamm
- Structure and synthesis of indazole.
- Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors.
- Importance of Indazole against Neurological Disorders. PubMed.
- Application Notes and Protocols for Indazole Deriv
- Indazole derivatives as inhibitors of FGFR1.
- Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. PubMed.
- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online.
- Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
- Therapeutic and synthetic approach towards indazole. Hilaris Publisher.
- Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Chemical Neuroscience.
- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online.
- 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies.
- Pd(PPh3)
- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PubMed Central.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development of Indazole‐based Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journal.hep.com.cn [journal.hep.com.cn]
- 21. researchgate.net [researchgate.net]
- 22. Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of the Indazole Scaffold: A Technical Guide to 1-Methyl-1H-indazol-5-ol as a Versatile Building Block for Targeted Protein Degradation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional inhibitors. At the heart of this strategy are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which are modular in design. The selection of appropriate building blocks for the three key components—a warhead for the protein of interest (POI), an E3 ligase ligand, and a linker—is paramount to success. The indazole nucleus, a privileged scaffold in medicinal chemistry, has gained significant traction as a versatile core for constructing potent and selective warheads. This technical guide provides an in-depth exploration of 1-Methyl-1H-indazol-5-ol as a foundational building block. We will dissect its synthesis, the chemical logic behind its derivatization, and its application in a real-world case study targeting Bruton's tyrosine kinase (BTK), a critical mediator in B-cell malignancies. This guide offers field-proven insights, detailed experimental protocols, and the causal reasoning behind methodological choices to empower researchers in their pursuit of novel protein degraders.
Introduction: The New Paradigm of Targeted Protein Degradation
Traditional pharmacology has been dominated by an occupancy-driven model, where small molecules inhibit the function of a target protein by binding to its active site. While successful, this approach is limited to proteins with well-defined binding pockets and often requires continuous, high-dose administration to maintain efficacy. Targeted Protein Degradation (TPD) introduces a paradigm shift towards an event-driven, sub-stoichiometric mechanism.[1]
PROTACs are the most prominent agents in the TPD field. These chimeric molecules do not inhibit their target protein but instead tag it for destruction by the cell's own ubiquitin-proteasome system (UPS).[2][3] As illustrated below, a PROTAC simultaneously binds to a POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to poly-ubiquitinate the POI, marking it for recognition and degradation by the 26S proteasome.[4][5] The PROTAC is then released to repeat the cycle, enabling it to eliminate many target protein molecules catalytically.[1]
The modularity of PROTACs allows for systematic optimization. The indazole scaffold, and its derivatives like this compound, have become crucial building blocks for the "warhead" component, offering a robust and synthetically tractable starting point for engaging a wide range of protein targets.[6][7]
The Indazole Core as a Privileged Warhead Scaffold
Indazole-containing compounds are well-represented in FDA-approved drugs and clinical candidates, valued for their ability to form key hydrogen bonds and participate in various non-covalent interactions within protein active sites.[7] This makes them ideal starting points for designing high-affinity warheads for PROTACs.
Case Study Focus: Bruton's Tyrosine Kinase (BTK)
To provide a concrete application, this guide will focus on targeting Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[8][9] Aberrant BTK activity is a hallmark of numerous B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL).[1] While covalent inhibitors like ibrutinib have shown remarkable success, resistance often emerges through mutations, most notably the C481S substitution in the BTK active site which prevents covalent binding.[6]
Protein degradation offers a superior strategy to overcome this resistance. A PROTAC can degrade the entire BTK protein, rendering the C481S mutation irrelevant. The PROTAC MT-802 is a prime example, which uses an indazole-related pyrazolo[3,4-d]pyrimidine core to bind potently to both wild-type and C481S mutant BTK, leading to their effective degradation.[6][7][10]
Synthesis of the Core Building Block: this compound
The synthesis of a functionalized warhead begins with a reliable route to the core scaffold. The preparation of this compound can be approached in two key stages: formation of the parent heterocycle and subsequent regioselective N-alkylation.
Causality Behind Experimental Choices:
-
Demethylation vs. Direct Synthesis: While various methods exist for synthesizing the indazole ring, a common and reliable laboratory-scale route involves the demethylation of a commercially available precursor like 5-methoxy-1H-indazole. Boron tribromide (BBr₃) is a powerful Lewis acid highly effective for cleaving aryl methyl ethers with high yields.[11]
-
Regioselectivity of N-Alkylation: Alkylation of the indazole ring can occur at either the N1 or N2 position, leading to different regioisomers. The choice of base and solvent is critical for controlling this outcome.[12][13] For N1-selectivity, a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is preferred. NaH deprotonates the indazole to form the indazolide anion. The N1 position is generally the thermodynamically favored site of alkylation, and this combination of reagents reliably produces the N1-alkylated product.[13][14]
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of 1H-Indazol-5-ol via Demethylation [11]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 5-methoxy-1H-indazole (1.0 eq) and anhydrous dichloromethane (DCM, approx. 70 mL per gram of starting material).
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add a solution of boron tribromide (BBr₃, 1.0 M in DCM, 2.2 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully and slowly pour the reaction mixture into an ice-water bath to quench the excess BBr₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and saturated aqueous sodium chloride (brine) solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by silica gel column chromatography (eluent: chloroform/methanol = 96/4, v/v) to yield 1H-indazol-5-ol as a white solid.
Step 2: N1-Selective Methylation of 1H-Indazol-5-ol [13]
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1H-indazol-5-ol (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Add methyl iodide (MeI, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction & Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify by silica gel chromatography to isolate this compound.
From Building Block to Functional Degrader: PROTAC Assembly
The power of the building block approach lies in the ability to modularly connect the warhead to a linker and an E3 ligase ligand. This is typically achieved through robust and well-characterized coupling reactions, such as amide bond formation.
Protocol 2: General Amide Coupling for PROTAC Synthesis[15]
This protocol describes the coupling of a functionalized indazole warhead (containing a free amine) to a linker-E3 ligase conjugate (containing a carboxylic acid).
-
Setup: In a vial, dissolve the linker-E3 ligase-acid (1.0 eq), the amine-functionalized indazole warhead (1.1 eq), and a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) in anhydrous dimethylformamide (DMF).
-
Base Addition: Add a hindered base, such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq), to the mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor completion by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with water and then brine to remove DMF and excess reagents.
-
Purification: Dry the organic layer, concentrate, and purify the crude product via preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.
Performance Data and Characterization
The efficacy of a protein degrader is defined by two key metrics: DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved).[15] The BTK degrader MT-802 demonstrates high potency and efficacy against both wild-type BTK and the clinically relevant C481S mutant.
Table 1: Degradation Performance of BTK Degrader MT-802
| Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ | Citation(s) |
| Wild-Type BTK | NAMALWA | ~14.6 | >95% | [10] |
| Wild-Type BTK | XLA (WT) | ~9.1 | >99% | [16] |
| C481S Mutant BTK | XLA (C481S) | ~14.9 | >95% | [10] |
Data is compiled from multiple sources and represents approximate values determined after a 24-hour treatment period.
Experimental Protocol: Quantifying Target Degradation by Western Blot
Western blotting is the gold-standard method for quantifying changes in protein levels and is essential for determining DC₅₀ and Dₘₐₓ.[4][15][17]
Protocol 3: Determination of DC₅₀ and Dₘₐₓ
-
Cell Plating: Seed cells (e.g., NAMALWA for BTK) in 12-well plates at a density that will ensure they are in the logarithmic growth phase (approx. 70-80% confluency) at the time of harvest. Allow cells to adhere and recover overnight.
-
PROTAC Treatment: Prepare a serial dilution of the PROTAC degrader in culture medium. A typical 8-point concentration range might span from 10 µM down to 1 pM, including a vehicle-only control (e.g., 0.1% DMSO). Aspirate the old medium and add the medium containing the different PROTAC concentrations.
-
Incubation: Incubate the cells for a defined period, typically 24 hours, at 37°C and 5% CO₂.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 rpm for 15 minutes at 4 °C.
-
Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA Protein Assay Kit.
-
Sample Preparation for SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and 4x Laemmli sample buffer. Boil the samples at 95 °C for 5-10 minutes.
-
Electrophoresis and Transfer: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and perform SDS-PAGE. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody: Incubate the membrane with a primary antibody specific to the POI (e.g., anti-BTK antibody) overnight at 4 °C. Concurrently, probe for a loading control protein (e.g., anti-GAPDH or anti-β-Actin) to normalize for protein loading.
-
Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity for each lane.
-
-
Curve Fitting: Plot the normalized protein levels against the logarithm of the PROTAC concentration. Fit the data using a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) to determine the DC₅₀ and Dₘₐₓ values.
Conclusion and Future Perspectives
This compound and its related scaffolds represent a powerful and versatile class of building blocks for the development of next-generation protein degraders. Their proven utility as high-affinity warheads, combined with their synthetic tractability, makes them an invaluable asset for drug discovery programs. The case study of BTK degradation demonstrates how this core can be leveraged to create highly potent and effective PROTACs that can overcome clinical resistance mechanisms.
The future of this field will likely involve expanding the library of functionalized indazole building blocks to target a wider array of proteins, including those in the "undruggable" proteome. Furthermore, integrating these warheads with novel E3 ligase ligands may unlock tissue-specific protein degradation, paving the way for safer and more effective therapeutics. The modular, rational design process outlined in this guide provides a robust framework for scientists and researchers to innovate and contribute to this exciting frontier of medicine.
References
A complete list of all sources cited within this document, including valid, clickable URLs for verification, is provided below.
- Buhimschi, A. D., et al. (2018). Targeting the C481S Ibrutinib-Resistance Mutation in Bruton's Tyrosine Kinase Using PROTAC-Mediated Degradation. Biochemistry, 57(26), 3564-3575. [Link]
- ACS Omega. (2017). A Small Molecule Inhibitor of Bruton's Tyrosine Kinase Involved in B-Cell Signaling. ACS Omega, 2(8), 4398-4410. [Link]
- Xiang, Y., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Cancer Drug Resist, 6(3), 503-516. [Link]
- Alfa Chemistry. (2024, November 4). Advancing Drug Discovery with PROTAC Building Blocks [Video]. YouTube. [Link]
- Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis.
- Pharmaceutical Business Review. (n.d.). Building blocks and linkers for PROTAC synthesis.
- Manford, G. G., et al. (2020). PROTAC-Induced Proteolytic Targeting. In Methods in Molecular Biology (Vol. 2088, pp. 249-266). [Link]
- Kocaturk, N. M., et al. (2026, January 6). Rapid identification and optimization of a brain-active PROTAC for GSK3. AZoNetwork. [Link]
- ClinPGx. (n.d.). Bruton's tyrosine kinase (BTK) inhibitors.
- Wu, H., et al. (2021). Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 64(21), 16242-16270. [Link]
- Pericherla, K., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 676. [Link]
- Ruzziconi, R., et al. (2022).
- Reddy, T. R., et al. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 13(19), 5012-5015. [Link]
- Liu, Z., et al. (2023). Protein-Targeted Degradation Agents Based on Natural Products. Molecules, 28(13), 5183. [Link]
- Wang, M., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. Molecules, 21(7), 845. [Link]
- Wilson, D. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PLOS ONE, 19(8), e0306917. [Link]
- Bernard, M. K., et al. (2010). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Letters, 12(19), 4348-4351. [Link]
- PubChem. (n.d.). 5-(((2H-Tetrazol-5-YL)methyl)amino)-1H-indazol-1-OL.
- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
- O'Donovan, D. H., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
- Wilson, D. J., et al. (2024). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 20, 1-11. [Link]
- Balaramnavar, V. M., et al. (2022). PROTACs: Current Trends in Protein Degradation by Proteolysis-Targeting Chimeras. Journal of Medicinal Chemistry, 65(3), 1996-2023. [Link]
- Farnaby, W., et al. (2022). Targeted protein degradation: Emerging concepts and protein state-specific targeting principles. Current Opinion in Chemical Biology, 67, 102120. [Link]
- Al-Ghanim, A., et al. (2023).
- o2h discovery. (2024, January 19). Empowering Targeted Protein Degradation with PROTAC Services.
- PubChem. (n.d.). 1-Methyl-1H-indazole-5-boronic acid.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Targeted protein degradation: Emerging concepts and protein state-specific targeting principles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protein-Targeted Degradation Agents Based on Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. A Small Molecule Inhibitor of Bruton's Tyrosine Kinase Involved in B-Cell Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 1H-Indazol-5-ol synthesis - chemicalbook [chemicalbook.com]
- 12. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.ucc.ie [research.ucc.ie]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. axonmedchem.com [axonmedchem.com]
- 17. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Data Analysis of 1-Methyl-1H-indazol-5-ol
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 1-Methyl-1H-indazol-5-ol, a substituted indazole, represents a class of heterocyclic compounds that are prevalent in medicinal chemistry. The indazole scaffold is a privileged motif, and understanding the placement of substituents is critical to defining a molecule's biological activity and intellectual property.[1] This guide provides an in-depth technical analysis of the spectroscopic data for this compound, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. As experimental spectra for this specific compound are not widely published, this document will leverage data from closely related analogues and first-principle spectroscopic theory to present a robust, predicted analysis. This approach mirrors the real-world challenges faced by researchers in characterizing novel compounds.
Molecular Structure and Spectroscopic Overview
The structural confirmation of this compound relies on a synergistic approach, where each spectroscopic technique provides a unique piece of the puzzle. NMR spectroscopy defines the carbon-hydrogen framework and connectivity, Mass Spectrometry confirms the molecular weight and elemental composition, and Infrared Spectroscopy identifies the functional groups present.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] For substituted indazoles, it is particularly crucial for unambiguously determining the position of the N-alkylation, a common challenge in their synthesis.[1]
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for a sample like this compound is critical for accurate analysis.
-
Sample Preparation : Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to allow for the observation of exchangeable protons like the hydroxyl (-OH) proton.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (δ = 0.00 ppm).
-
¹H NMR Acquisition : A standard one-dimensional proton spectrum should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to achieve a good signal-to-noise ratio.[3]
-
¹³C NMR Acquisition : A proton-decoupled ¹³C spectrum is acquired to provide a singlet for each unique carbon atom. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary.[3]
-
Data Processing : The raw data (Free Induction Decay) is processed using Fourier transformation, followed by phase and baseline correction to yield the final spectrum.
Workflow for NMR Data Acquisition and Processing
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Data Analysis (Predicted)
The predicted ¹H NMR spectrum in DMSO-d₆ provides a detailed fingerprint of the proton environments. The hydroxyl proton of the phenol will likely appear as a broad singlet due to hydrogen bonding and exchange with residual water in the solvent. The aromatic region will display signals characteristic of a 1,2,4-trisubstituted benzene ring system.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~9.50 | br s | 1H | -OH | Phenolic protons in DMSO are typically downfield and broad. |
| ~7.85 | s | 1H | H-3 | The H-3 proton in 1H-indazoles is a characteristic singlet in the downfield region. |
| ~7.40 | d (J ≈ 8.8 Hz) | 1H | H-7 | Ortho-coupled to H-6, deshielded by the pyrazole ring. |
| ~7.00 | d (J ≈ 2.2 Hz) | 1H | H-4 | Meta-coupled to H-6, appears as a narrow doublet. |
| ~6.85 | dd (J ≈ 8.8, 2.2 Hz) | 1H | H-6 | Ortho-coupled to H-7 and meta-coupled to H-4. Shielded by the -OH group. |
| ~3.95 | s | 3H | N-CH₃ | N-methyl group on a heterocyclic ring. |
Note: J = coupling constant in Hertz; s = singlet; d = doublet; dd = doublet of doublets; br s = broad singlet.
Interpretation:
-
N1-Methylation Confirmation : The presence of a singlet integrating to 3H at approximately 3.95 ppm is definitive evidence of the methyl group. Its chemical shift is characteristic of a methyl group attached to a nitrogen atom within a heteroaromatic system. Critically, the ¹H NMR spectra of 1- and 2-methylindazoles are sufficiently different to be used as a diagnostic tool for the position of methylation.[4]
-
Substitution Pattern : The aromatic region shows three distinct protons. The doublet at ~7.40 ppm and the doublet of doublets at ~6.85 ppm exhibit a large coupling constant (~8.8 Hz), characteristic of ortho-protons (H-7 and H-6). The narrow doublet at ~7.00 ppm with a small meta-coupling constant (~2.2 Hz) corresponds to H-4. This splitting pattern unequivocally confirms the 1, 5, and 7 substitution on the indazole core.
-
H-3 Singlet : The singlet at ~7.85 ppm is assigned to the H-3 proton of the pyrazole ring, a hallmark of the indazole system.
¹³C NMR Data Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon atoms and their electronic environment. The chemical shifts are highly sensitive to the nature of the substituents.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~152.0 | C-5 | Carbon bearing the electron-donating -OH group, significantly deshielded. |
| ~139.5 | C-7a | Quaternary carbon at the ring junction, adjacent to the pyrazole nitrogen. |
| ~133.0 | C-3 | Deshielded carbon in the pyrazole ring, adjacent to two nitrogen atoms. |
| ~122.5 | C-3a | Quaternary carbon at the ring junction. |
| ~121.0 | C-7 | Aromatic CH ortho to the pyrazole ring. |
| ~113.5 | C-6 | Aromatic CH ortho to the -OH group, shielded. |
| ~101.0 | C-4 | Aromatic CH para to the pyrazole ring and ortho to the -OH group, highly shielded. |
| ~35.0 | N-CH₃ | N-methyl carbon. |
Interpretation:
-
Distinguishing Isomers : ¹³C NMR is an excellent method for assigning the structure of 1- and 2-substituted indazoles.[5][6] The chemical shift of the N-methyl carbon and the carbons of the pyrazole ring (C-3, C-3a, C-7a) are particularly diagnostic.
-
Substituent Effects : The C-5 carbon is significantly deshielded to ~152.0 ppm due to the direct attachment of the electronegative oxygen atom. Conversely, the ortho (C-4, C-6) positions are shielded by the electron-donating effect of the hydroxyl group.
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound, offering definitive confirmation of its identity. The fragmentation pattern observed under electron ionization (EI) can also provide valuable structural information.
Experimental Protocol: MS Data Acquisition
-
Method of Introduction : For a solid, thermally stable compound, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable solvent like methanol and introduced via direct infusion into an electrospray ionization (ESI) source or through a GC-MS or LC-MS system.
-
Ionization : Electron Ionization (EI) is a common high-energy technique that induces extensive fragmentation, which is useful for structural analysis. ESI is a softer ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺, ideal for confirming molecular weight.
-
Analysis : High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, allowing for the calculation of the elemental formula.
Mass Spectrometry Data Analysis (Predicted)
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion | Rationale for Prediction |
| 148.06 | [M]⁺• | Molecular ion for C₈H₈N₂O. |
| 133.04 | [M - CH₃]⁺ | Loss of the N-methyl group. |
| 120.05 | [M - CO]⁺• | Loss of carbon monoxide from the phenolic ring, a common fragmentation for phenols. |
| 92.05 | [C₆H₆N]⁺ | Subsequent fragmentation following CO loss. |
Interpretation:
-
Molecular Ion : The molecular formula of this compound is C₈H₈N₂O, corresponding to a molecular weight of 148.16 g/mol . A high-resolution mass spectrum would confirm the exact mass, consistent with this formula. The presence of two nitrogen atoms dictates that the molecular ion peak will have an even m/z value, consistent with the Nitrogen Rule.
-
Fragmentation Pattern : The fragmentation of indazole derivatives often involves characteristic losses.[7] The loss of the methyl group (a loss of 15 Da) to give a fragment at m/z 133 is a highly probable pathway. Another expected fragmentation for a phenolic compound is the loss of carbon monoxide (28 Da) to yield a fragment at m/z 120.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact.
-
Data Acquisition : A background spectrum of the empty ATR crystal is recorded first. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans improves the signal-to-noise ratio.
-
Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Infrared Spectroscopy Data Analysis (Predicted)
Table 4: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch | Phenol (-OH) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Methyl (-CH₃) |
| ~1610, ~1500, ~1470 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Phenol (C-OH) |
| ~850-800 | C-H bend (out-of-plane) | 1,2,4-Trisubstituted Aromatic |
Interpretation:
-
Phenolic -OH : The most prominent and diagnostic peak will be a broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of a hydrogen-bonded hydroxyl group of a phenol.[2]
-
Aromatic System : The presence of absorptions between 3100-3000 cm⁻¹ (aromatic C-H stretch) and sharp peaks around 1610-1470 cm⁻¹ (aromatic C=C stretching) confirms the aromatic nature of the indazole ring.[2]
-
Aliphatic C-H : The peaks in the 2950-2850 cm⁻¹ range are due to the C-H stretching vibrations of the N-methyl group.
-
C-O Stretch : A strong band around 1250 cm⁻¹ is expected for the C-O stretching vibration of the phenol.
Integrated Spectroscopic Analysis Workflow
The conclusive identification of this compound is achieved by integrating the data from all three spectroscopic techniques.
Sources
- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. digibuo.uniovi.es [digibuo.uniovi.es]
An In-Depth Technical Guide to the Solubility of 1-Methyl-1H-indazol-5-ol in Common Organic Solvents
Introduction: The Critical Role of Solubility in Drug Discovery and Development
Physicochemical Properties and Theoretical Solubility Considerations for 1-Methyl-1H-indazol-5-ol
This compound possesses a bicyclic indazole core, which is relatively hydrophobic, and a hydroxyl (-OH) group, which is capable of hydrogen bonding and imparts polarity.[3] The presence of the methyl group on the indazole nitrogen slightly increases its lipophilicity.[4] This amphipathic nature suggests that its solubility will be highly dependent on the properties of the solvent.
Based on the principle of "like dissolves like," we can make some initial predictions:[5]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, suggesting good solubility in these solvents which also have hydrogen bonding capabilities.[3]
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): Dimethyl sulfoxide (DMSO) is a powerful, highly polar organic solvent capable of dissolving a wide array of organic compounds.[6][7] It is expected to be an excellent solvent for this compound. Acetone, being a polar aprotic solvent, should also be a reasonably good solvent.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar hydroxyl group, the solubility in nonpolar solvents is expected to be low. The hydrophobic indazole ring might contribute to some minimal solubility.
-
Chlorinated Solvents (e.g., Dichloromethane): Dichloromethane is a versatile solvent with moderate polarity. It is likely to exhibit some solubility for this compound.
Experimental Determination of Solubility: Protocols and Methodologies
To ascertain the precise solubility of this compound, two primary types of solubility assays are commonly employed in drug discovery: kinetic and thermodynamic solubility assays.[1][8][9]
Kinetic Solubility Assay
This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.[1][10] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer or organic solvent.[1][9][11]
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).[10][11]
-
Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to each well.
-
Solvent Addition: Add the desired organic solvent to each well to achieve a range of final compound concentrations.
-
Mixing and Incubation: Mix the contents of the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours).[1][11]
-
Measurement: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed.
Thermodynamic Solubility Assay
This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a saturated solution at equilibrium.[2][12] It is a more time-consuming but more accurate measure of a compound's true solubility.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[1][12]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Accurately determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][13]
-
Standard Curve: Prepare a standard curve of known concentrations of this compound in the same solvent to accurately quantify the solubility.
Data Presentation
The solubility data obtained from these experiments should be summarized in a clear and structured table for easy comparison.
| Solvent | Dielectric Constant (approx.) | Polarity | Solubility (g/L or mg/mL) | Method | Temperature (°C) |
| Methanol | 32.7 | Polar Protic | Kinetic/Thermodynamic | 25 | |
| Ethanol | 24.5 | Polar Protic | Kinetic/Thermodynamic | 25 | |
| Acetone | 20.7 | Polar Aprotic | Kinetic/Thermodynamic | 25 | |
| Dichloromethane | 9.1 | Moderately Polar | Kinetic/Thermodynamic | 25 | |
| Toluene | 2.4 | Nonpolar | Kinetic/Thermodynamic | 25 | |
| Hexane | 1.9 | Nonpolar | Kinetic/Thermodynamic | 25 | |
| DMSO | 47.2 | Polar Aprotic | Kinetic/Thermodynamic | 25 |
Conclusion
Understanding the solubility of this compound is paramount for its successful application in research and drug development. This guide provides the theoretical framework and detailed experimental protocols necessary to determine its solubility profile in a range of common organic solvents. By employing both kinetic and thermodynamic solubility assays, researchers can obtain a comprehensive understanding of this critical physicochemical property, enabling informed decisions in subsequent stages of development.
References
- AxisPharm. Kinetic Solubility Assays Protocol.
- BioDuro. ADME Solubility Assay.
- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds.
- protocols.io. In-vitro Thermodynamic Solubility.
- University of Colorado Boulder. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Domainex. Thermodynamic Solubility Assay.
- Scribd. Procedure For Determining Solubility of Organic Compounds.
- PubMed. In vitro solubility assays in drug discovery.
- SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.
- Evotec. Thermodynamic Solubility Assay.
- University of Toronto. Solubility of Organic Compounds.
- AMERICAN ELEMENTS. This compound.
- PubChem. 1-Methyl-1H-indazole.
- PubChem. 1-Methyl-1H-indazole-5-boronic acid.
- Stratech. This compound, min 98%, 1 gram.
- Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data.
- PubChem. (1-methyl-1H-indazol-5-yl)(phenyl)methanol.
- Chem-Impex. 5-Metil-1H-indazol.
- PubChem. (1-methyl-1H-imidazol-5-yl)methanol.
- gChem Global. Dimethyl Sulfoxide (DMSO).
- Sunway Pharm Ltd. (1-Methyl-1H-indazol-5-yl)methanol.
- PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- Chem-Impex. 1H-Indazole-5-carboxylic acid methyl ester.
Sources
- 1. enamine.net [enamine.net]
- 2. evotec.com [evotec.com]
- 3. Buy (1H-Indazol-4-YL)methanol | 709608-85-5 [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chem.ws [chem.ws]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. gchemglobal.com [gchemglobal.com]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
safety, handling, and storage recommendations for 1-Methyl-1H-indazol-5-ol
An In-depth Technical Guide to the Safety, Handling, and Storage of 1-Methyl-1H-indazol-5-ol
Introduction: A Scientist's Perspective on Chemical Stewardship
In the landscape of drug discovery and development, novel heterocyclic compounds like this compound are invaluable building blocks. Their potential, however, is intrinsically linked to our ability to manage them with precision and foresight. This guide moves beyond a simple recitation of safety data, offering a deep dive into the principles of safe handling, grounded in the causality of chemical risk and laboratory best practices. As scientists, our responsibility extends beyond the experiment itself to encompass the entire lifecycle of a chemical, ensuring the safety of ourselves, our colleagues, and our environment. This document serves as a comprehensive resource for researchers and professionals, advocating for a culture of safety that is both rigorous and intuitive.
While specific toxicological data for this compound is not extensively documented, a conservative approach is mandated. Based on the known hazards of structurally similar indazole derivatives, we must operate under the assumption that this compound may present comparable risks, including potential skin, eye, and respiratory irritation, as well as harm if swallowed.[1]
Chemical and Physical Identity
A foundational understanding of a compound's properties is the first step in a thorough risk assessment.
| Property | Value | Source(s) |
| CAS Number | 756839-14-2 | [2] |
| Molecular Formula | C₈H₈N₂O | [2] |
| Molecular Weight | 148.16 g/mol | [2] |
| Appearance | Solid, Powder | [3][4] |
| Purity | Typically ≥98% | [2] |
| Storage Temperature | Room Temperature | [2][4] |
Hazard Identification and Toxicological Profile
Based on data from analogous indazole compounds, this compound should be handled as a hazardous substance. The primary hazards are associated with direct contact and inhalation.
-
Acute Oral Toxicity: Similar compounds are classified as harmful if swallowed.[5][6] Ingestion can lead to systemic effects, and immediate medical attention is necessary.
-
Skin Irritation: Causes skin irritation.[5][6] Prolonged or repeated contact can lead to dermatitis. The heterocyclic nitrogen atoms and hydroxyl group can interact with skin proteins, eliciting an irritant response.
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[3][5][6][7][8] The fine particulate nature of the solid increases the risk of corneal abrasion and chemical irritation upon contact.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[5][9] Fine powders can be easily aerosolized during handling, posing a direct threat to the respiratory tract.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach, combining engineering controls and robust PPE, is essential for minimizing exposure. All operations involving the solid form of this compound should be conducted within a certified chemical fume hood to control airborne particulates.[1][7]
Personal Protective Equipment (PPE) Summary
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are required.[1] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[5][9] Change gloves every 30-60 minutes or immediately upon known contact.[10] |
| Eyes/Face | Safety glasses with side shields & Face Shield | Goggles provide essential protection against splashes and airborne particles.[1] A face shield must be worn in conjunction with goggles when there is a significant risk of splashing.[5] |
| Body | Laboratory coat | A long-sleeved, cuffed lab coat is mandatory to protect against skin contact.[1] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable.[1][9] The specific type (e.g., N95) should be determined by a formal risk assessment.[11] |
PPE Workflow: A Self-Validating Protocol
The sequence of donning and doffing PPE is critical to prevent cross-contamination. The following workflow is designed to be a self-validating system, ensuring that contaminated surfaces are not touched with bare hands.
Caption: Logical workflow for donning and doffing PPE to minimize contamination risk.
Safe Handling Protocols
Adherence to a strict, step-by-step methodology is non-negotiable when handling potent chemical compounds.
Protocol: Weighing and Transferring Solid this compound
-
Preparation: Before beginning, ensure the chemical fume hood is operational and the work surface is clean. Assemble all necessary equipment (spatulas, weigh paper/boat, vials, solvent).
-
PPE Verification: Don all required PPE as detailed in the table and workflow above.
-
Compound Transfer: Conduct all manipulations deep within the fume hood. Use a spatula to carefully transfer the required amount of the solid from the stock bottle to a tared weigh boat.
-
Minimize Dust: Avoid any actions that could generate dust, such as dropping the material from a height or creating air currents.[1][5][7]
-
Container Sealing: Promptly and securely close the primary stock container after dispensing.
-
Dissolution (if applicable): If preparing a solution, add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of dust dispersal.
-
Decontamination: Wipe down the spatula and any affected surfaces with an appropriate solvent. Dispose of weigh paper and other contaminated disposables in a designated solid waste container.
-
Post-Handling: After completing the task, doff PPE according to the prescribed procedure and wash hands thoroughly.[6][9]
Emergency Procedures: Preparedness and Response
A clear, rehearsed emergency plan is critical. All laboratory personnel must be familiar with the location and use of safety showers, eyewash stations, and spill kits.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][9][12]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[5][12][13] Seek medical attention if irritation occurs or persists.[9]
-
In Case of Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[9]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water.[5][6][9] Never give anything by mouth to an unconscious person.[3][5] Call a poison center or doctor immediately.[9][12]
Spill Response Protocol
The response to a chemical spill must be swift, systematic, and safe.
Caption: Step-by-step workflow for responding to a chemical spill safely and effectively.
Storage and Stability
Proper storage is crucial for maintaining the chemical's integrity and ensuring laboratory safety.
-
Conditions: Store in a cool, dry, and well-ventilated area.[3][7][14] Room temperature storage is generally acceptable.[2]
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[7][13]
-
Incompatibilities: Keep away from strong oxidizing agents.[13][14]
-
Inert Atmosphere: For long-term storage to preserve purity, storing under an inert gas like argon or nitrogen is a best practice.[6]
Disposal Considerations
Chemical waste disposal is governed by strict regulations to protect the environment.
-
Method: Do not dispose of this material down the drain.[5][9] All waste containing this compound must be disposed of through a licensed professional waste disposal service.[5]
-
Containers: Leave the chemical in its original container if possible, or use a clearly labeled, sealed container for disposal.[9] Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.[9]
-
Contaminated Materials: All disposables used during handling, such as gloves, weigh boats, and wipes, must be collected in a sealed container and disposed of as chemical waste.[5][9]
References
- Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole. (n.d.). Benchchem.
- Safety Data Sheet for 1-Methyl-1H-imidazole-2-carboxylic Acid. (n.d.). TCI Chemicals.
- Safety Data Sheet for (S)-(+)-2,3,7,7a-tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione. (2025). Sigma-Aldrich.
- Safety Data Sheet for 1H-Indazol-5-ol. (2025). ChemicalBook.
- Safety Data Sheet for Methyl 1-methyl-1H-indazole-6-carboxylate. (2024). Angene Chemical.
- This compound, min 98%, 1 gram. (n.d.). Atom Scientific.
- Safety Data Sheet for 1H-Indazol-7-amine. (2025). TCI Chemicals.
- Safety Data Sheet for 4-(1H-Imidazol-1-yl)benzoic acid. (2025). Fisher Scientific.
- 1H-Indazol-5-ol MSDS CasNo.15579-15-4. (n.d.). LookChem.
- Safety Data Sheet for 1H-Indazol-5-amine. (2024). Fisher Scientific.
- 1H-Indazol-5-ol. (n.d.). PubChem.
- Safety Data Sheet for methyl 6-methyl-1H-indazole-5-carboxylate. (n.d.). Enamine.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). U.S. Department of Health and Human Services.
- Safety Data Sheet for Indazole. (2025). Fisher Scientific.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
- 1-Methyl-1H-indazole-5-boronic acid. (n.d.). Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1H-Indazol-5-ol MSDS CasNo.15579-15-4 [m.lookchem.com]
- 4. 1-Methyl-1H-indazole-5-boronic acid | 590418-08-9 [sigmaaldrich.com]
- 5. angenechemical.com [angenechemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 1H-Indazol-5-ol | C7H6N2O | CID 101438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pppmag.com [pppmag.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Indazole Scaffolds in Modern Drug Discovery: A Technical Guide to Synthesis, Medicinal Chemistry, and Application
Abstract The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for interacting with a multitude of biological targets, leading to a wide array of pharmacological activities.[1][2][3] This has culminated in the development of several FDA-approved drugs for indications ranging from oncology to antiemesis.[4][5] This technical guide provides an in-depth review of the discovery and development of indazole-based compounds for researchers, scientists, and drug development professionals. We will explore the evolution of synthetic strategies from classical methods to modern catalytic systems, dissect the structure-activity relationships (SAR) of prominent drug classes through detailed case studies, and provide validated experimental protocols for key synthetic and analytical procedures. The guide aims to bridge the gap between foundational chemistry and clinical application, offering field-proven insights into the causality behind experimental choices and the logic of drug design.
The Indazole Core: A Privileged Scaffold in Medicinal Chemistry
Introduction to the Indazole Heterocycle
Indazole, also known as benzpyrazole, is an aromatic heterocyclic compound with the chemical formula C₇H₆N₂.[6] It consists of a benzene ring fused to a pyrazole ring, resulting in a stable 10 π-electron system.[1] A key feature of the indazole scaffold is its existence in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. The 1H-indazole tautomer is generally the most thermodynamically stable and, therefore, the predominant form.[2] This tautomerism, along with the ability to substitute at multiple positions on both rings, provides a rich chemical space for drug design, allowing for fine-tuning of physicochemical properties and target interactions. The indazole nucleus is often considered a bioisostere of indole, capable of participating in similar biological interactions, such as hydrogen bonding and π-stacking.[1]
Historical Perspective and Therapeutic Significance
The first synthesis of an indazole derivative was reported by Emil Fischer in the late 19th century.[1] However, its significance in medicinal chemistry has grown exponentially in recent decades.[7] The scaffold is now a cornerstone in the design of compounds targeting a vast range of diseases.[8][9] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, anti-HIV, analgesic, and neuroprotective effects.[1][3][10][11]
The therapeutic success of this scaffold is underscored by the number of indazole-containing drugs that have reached the market. These compounds validate the utility of the indazole core in achieving high potency and selectivity against critical biological targets.
| Drug Name | Primary Target(s) | Therapeutic Application |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | Renal Cell Carcinoma (Cancer)[12][13] |
| Pazopanib | VEGFRs, PDGFRs, c-KIT | Renal Cell Carcinoma, Soft Tissue Sarcoma (Cancer)[1][14][15] |
| Entrectinib | TRKA/B/C, ROS1, ALK | ROS1-positive Non-Small Cell Lung Cancer (NSCLC)[5][12] |
| Niraparib | PARP-1, PARP-2 | Ovarian, Fallopian Tube, and Peritoneal Cancer[2] |
| Granisetron | 5-HT3 Receptor Antagonist | Chemotherapy-Induced Nausea and Vomiting[1][5] |
| Benzydamine | Anti-inflammatory | Pain and Inflammation Relief[1] |
Synthetic Strategies for the Indazole Nucleus
The construction of the indazole core is a critical first step in the discovery process. The choice of synthetic route is dictated by the desired substitution pattern, functional group tolerance, scalability, and environmental considerations.
Foundational Synthetic Routes
Classical methods laid the groundwork for indazole chemistry but often suffer from limitations such as harsh reaction conditions, the use of toxic reagents like hydrazine, and a lack of regiocontrol.[16]
-
Fischer Indazole Synthesis: This involves the cyclization of ortho-hydrazino benzoic acids upon heating.[1] It is a foundational method but is limited by the availability of the starting materials.
-
Jacobson Synthesis: Based on the intramolecular azo coupling of N-nitroso-o-toluidides, this method can provide near-quantitative yields but requires the handling of potentially unstable nitroso compounds.[17]
Modern Methodologies for 1H-Indazole Construction
Modern synthetic chemistry has provided milder and more versatile alternatives, significantly expanding the scope of accessible indazole derivatives.
-
Transition-Metal-Free Approaches: These methods are advantageous as they avoid potential metal contamination in the final product, which is critical for pharmaceutical applications.[18] One prominent strategy is the [bis(trifluoroacetoxy)iodo]benzene (PIFA)-mediated oxidative C-N bond formation from readily accessible arylhydrazones.[1][2] This protocol features a broad substrate scope and proceeds under mild conditions.[2] Another approach involves the selective activation of o-aminobenzoximes with agents like methanesulfonyl chloride, which facilitates an intramolecular cyclization.[1][18]
-
Copper-Catalyzed Cyclizations: Copper catalysis plays a key role in many modern C-N and N-N bond-forming reactions.[1] An efficient method for building 1H-indazoles involves the Cu(OAc)₂-mediated N-N bond formation from ketimines, which are generated in situ from o-aminobenzonitriles and organometallic reagents.[2][16] This approach uses molecular oxygen as the sole oxidant, enhancing its green chemistry profile.[2]
Synthesis of 2H-Indazoles
Access to the 2H-indazole tautomer is crucial for exploring the full SAR landscape, as N2-substitution can lead to distinct biological profiles.[2]
-
Rhodium and Cobalt-Catalyzed C-H Activation/Annulation: These advanced methods utilize azobenzenes as starting materials. A rhodium(III) or cobalt(III) catalyst mediates a C-H activation event, followed by cyclization with various coupling partners like aldehydes or acrylates to furnish 2H-indazoles with high regioselectivity.[2] The causality behind this choice is the ability to directly and selectively functionalize a C-H bond, offering an atom-economical route to complex structures that would be difficult to access otherwise.
Workflow for Selecting a Synthetic Strategy
The following diagram outlines a logical decision-making process for selecting an appropriate synthetic route based on the desired indazole product.
Caption: Decision workflow for selecting a primary synthetic route.
Medicinal Chemistry and Drug Development Case Studies
Indazoles as Kinase Inhibitors: The Dominant Paradigm
The ATP-binding site of protein kinases is highly conserved, and the indazole scaffold has proven to be exceptionally effective at targeting this pocket, leading to the development of numerous anti-cancer agents.[14][19]
Mechanism of Action: Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels.[14] Vascular Endothelial Growth Factor Receptors (VEGFRs) are key signaling proteins that drive this process.[14] Axitinib is a potent and selective second-generation inhibitor of VEGFRs 1, 2, and 3.[13][19] By binding to the ATP pocket of these receptors, it blocks downstream signaling, thereby inhibiting tumor angiogenesis and growth.
Structure-Activity Relationship Insights: The indazole core of Axitinib acts as the hinge-binding motif, forming crucial hydrogen bonds within the kinase active site. The N1-methyl group improves cell permeability, while the sulfonamide-linked phenyl group at the C3 position extends into a hydrophobic pocket, contributing significantly to its high potency and selectivity. Modifications at this position are critical for tuning the kinase inhibition profile.
Signaling Pathway:
Caption: Simplified VEGFR signaling pathway inhibited by Axitinib.
Beyond Kinase Inhibition: Exploring Diverse Mechanisms
Mechanism of Action: Chemotherapy can induce the release of serotonin (5-HT) from enterochromaffin cells in the gut, which then activates 5-HT3 receptors on vagal afferent nerves to trigger the vomiting reflex. Granisetron is a highly selective 5-HT3 receptor antagonist.[1] Its indazole ring is a key pharmacophore that occupies the receptor binding site, preventing serotonin from binding and thereby mitigating nausea and vomiting.[1]
SAR Insights: The key to Granisetron's activity is the regioselective N-alkylation of the 1H-indazole. The basic nitrogen on the attached azabicyclo[3.3.1]nonane moiety is crucial for the ionic interaction with an acidic residue (e.g., Aspartate) in the 5-HT3 receptor, anchoring the molecule in the binding pocket.[1]
Mechanism of Action: Poly (ADP-ribose) polymerase (PARP) enzymes are critical for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality. Niraparib is a potent PARP-1 and PARP-2 inhibitor.[2]
SAR Insights: The 2H-indazole core of Niraparib serves as a scaffold. The carboxamide side chain mimics the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP. This allows Niraparib to occupy the catalytic site and block the enzyme's function. The piperidine ring and the phenyl group are optimized to fit into adjacent pockets, enhancing binding affinity.
Key Experimental Protocols
The following protocols are representative methodologies for the synthesis and evaluation of indazole-based compounds. They are presented as self-validating systems, including steps for monitoring and purification.
Protocol 1: Metal-Free Synthesis of a 1H-Indazole from 2'-Aminoacetophenone
This protocol describes a two-step, one-pot reaction for synthesizing 1H-indazoles under mild, metal-free conditions.[18]
Step 1: Oxime Formation
-
To a reaction flask, add 2'-Aminoacetophenone (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and a suitable base (e.g., sodium acetate, 1.5 eq).
-
Add a solvent mixture of ethanol and water (e.g., 3:1 ratio).
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature. Do not isolate the intermediate.
Step 2: Intramolecular Cyclization
-
To the cooled reaction mixture from Step 1, add a suitable organic base such as triethylamine (3.0 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add an activating agent, such as methanesulfonyl chloride (1.5 eq), dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution at 0-5 °C for approximately 1.5-2 hours.
-
Monitor the formation of the indazole product by TLC.
-
Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 1H-indazole.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general framework for determining the IC₅₀ value of an indazole inhibitor against a target kinase using a competitive binding assay format.
Materials:
-
Europium-labeled anti-tag antibody (e.g., anti-GST).
-
Alexa Fluor™ 647-labeled "tracer" (a known kinase inhibitor).
-
GST-tagged target kinase of interest.
-
Test compounds (indazole derivatives) in DMSO.
-
Assay buffer.
Procedure:
-
Prepare a serial dilution of the indazole test compound in DMSO, typically starting from 10 mM. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well microplate, add the test compound dilutions. Include "no inhibitor" controls (DMSO only) and "no enzyme" controls.
-
Add a pre-mixed solution of the target kinase and the Eu-labeled antibody to all wells.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells. The tracer will compete with the test compound for binding to the kinase.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Calculate the emission ratio (665 nm / 615 nm). A high ratio indicates high FRET (tracer is bound), while a low ratio indicates low FRET (test compound has displaced the tracer).
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[19]
Conclusion and Future Outlook
The indazole scaffold has proven its value in drug discovery, transitioning from a chemical curiosity to the core of multiple blockbuster drugs.[1][4] Its synthetic versatility and favorable pharmacological properties ensure its continued relevance.[7] The future of indazole-based drug discovery will likely focus on several key areas:
-
Enhanced Selectivity: As our understanding of the human kinome deepens, the design of highly selective inhibitors to minimize off-target effects will be paramount.[19]
-
Novel Biological Targets: While kinase inhibition is a dominant theme, exploration of indazoles against other target classes, such as epigenetic modulators and protein-protein interaction stabilizers, is a promising frontier.
-
Advanced Synthetic Methodologies: The development of green, scalable, and late-stage functionalization techniques will accelerate the synthesis of complex indazole libraries.[1]
-
AI and Computational Design: The integration of artificial intelligence and machine learning will undoubtedly accelerate the design-synthesize-test cycle, enabling the rapid optimization of indazole leads with improved potency and drug-like properties.[1]
By leveraging these advancements, the indazole scaffold is poised to remain a highly privileged and productive platform for the discovery of next-generation therapeutics.
References
- Jadhav, S. B., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Shi, D., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
- Zhu, J., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]
- Sathish, R., et al. (2016). Synthesis and biological activities of a novel series of indazole derivatives. Biosciences Biotechnology Research Asia. [Link]
- Shi, D., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]
- Boehr, S. M., et al. (2004). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters. [Link]
- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]
- Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. [Link]
- Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.
- Wang, Z., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. [Link]
- Huisgen, R., & Bast, K. (1963). Indazole. Organic Syntheses. [Link]
- Patel, H., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
- ResearchGate. (2024). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
- Sharma, A., et al. (2021).
- Ge, Y., et al. (2021). Recent Advances in the Development of Indazole-based Anticancer Agents. ChemMedChem. [Link]
- ResearchGate. (2023). Indazole-based antiinflammatory and analgesic drugs.
- ResearchGate. (2023). Structure and synthesis of indazole.
- ResearchGate. (2024). Pharmacological Properties of Indazole Derivatives: Recent Developments.
- IJSDR. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research. [Link]
- ResearchGate. (2024). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole.
- Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry. [Link]
- ResearchGate. (2024). The Anticancer Activity of Indazole Compounds: A Mini Review.
- Raut, S., et al. (2020). Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry. [Link]
- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.
- ResearchGate. (2017). Synthesis of indazole derivatives 7–26.
- Patel, M. B., et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters. [Link]
- ResearchGate. (2024). Pathways for the synthesis of indazole derivatives.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Inno PharmChem. [Link]
- Li, M., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indazole Derivatives [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. ijsdr.org [ijsdr.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Understanding Tautomerism in 1H-Indazole vs. 2H-Indazole Structures: A Guide to Stability, Characterization, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole and its derivatives represent a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The existence of two primary annular tautomers, 1H-indazole and 2H-indazole, presents a critical challenge in synthesis, characterization, and drug design. These isomers possess distinct physicochemical, spectroscopic, and pharmacological profiles, making their unambiguous differentiation essential for reproducible research and the development of effective pharmaceuticals.[3][4] This guide provides a comprehensive exploration of the tautomeric relationship between 1H- and 2H-indazole, grounded in thermodynamic principles, advanced spectroscopic methodologies, and computational analysis. We will delve into the causality behind experimental choices, present self-validating protocols, and discuss the profound implications of this tautomerism in the field of drug development.
The Fundamental Landscape: Structure and Thermodynamic Stability
Indazole is a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring.[5] The position of the single proton on one of the two nitrogen atoms gives rise to its two most significant tautomeric forms.
-
1H-Indazole: Often referred to as the 'benzenoid' form, this tautomer features the proton on the N1 nitrogen. It is characterized by a fully aromatic benzene ring.
-
2H-Indazole: Known as the 'quinonoid' form, this tautomer has the proton on the N2 nitrogen. This arrangement disrupts the full aromaticity of the fused benzene ring, imparting a quinone-like character.[6][7]
This structural difference is not merely academic; it is the primary determinant of the system's thermodynamic stability. The 1H-indazole tautomer is overwhelmingly the more stable form in the gas phase, in solution, and in the solid state.[6][8] The energetic preference is a direct consequence of the preservation of benzenoid aromaticity, a highly stabilizing feature. The conversion to the 2H-form involves a significant energetic penalty due to the loss of this aromaticity.[9]
Numerous experimental and computational studies have quantified this stability difference, providing a robust foundation for our understanding.
| Methodology | Phase | Calculated Energy Difference (ΔE) (1H-form is more stable) | Reference |
| Thermochemical & Photochemical Studies | Condensed | 2.3 kcal/mol | [5][6][10] |
| Ab initio Calculations (MP2/6-31G*) | Gas | 3.6 kcal/mol | [5][11] |
| Ab initio Calculations (MP2/cc-pVTZ) | Gas | 13.6 kJ/mol (~3.25 kcal/mol) | [9] |
| Density Functional Theory (B3LYP/6-311++G(d,p)) | N/A | 20 kJ/mol (~4.78 kcal/mol) | [12] |
| Quantum Chemical Calculations (B3LYP) | Aqueous | 21.4 kJ/mol (~5.11 kcal/mol) | [13] |
The consistent observation across diverse methodologies underscores a core principle: in an unsubstituted indazole system, the equilibrium lies heavily in favor of the 1H-tautomer.
Caption: Tautomeric equilibrium between 1H- and 2H-indazole.
Influencing the Equilibrium: The Role of Solvents and Substituents
While the intrinsic stability of 1H-indazole is clear, the tautomeric equilibrium is not entirely static. It can be influenced by external factors, a critical consideration during synthesis and analysis.
-
Solvent Effects: Although thermochemical studies indicate the greater stability of the 1H-form regardless of the solvent, the choice of solvent can subtly affect the equilibrium.[5] Polar solvents can interact differently with the distinct dipole moments of each tautomer.[6] Furthermore, solvents capable of hydrogen bonding can stabilize one form over the other. For certain substituted indazoles, less polar solvents like CDCl₃ have been shown to stabilize the 2H-tautomer by promoting strong intramolecular hydrogen bonds.[11][14]
-
Substituent Effects: The electronic nature of substituents on the indazole ring can modulate the relative stabilities of the tautomers. While most common derivatives still favor the 1H form, specific substitution patterns can decrease the energy gap.[9][15] In rare cases, particularly with complex fused systems, the 2H-tautomer can become the more stable form.[15]
-
Intermolecular Interactions: In solution and the solid state, indazole derivatives can form dimers. DFT calculations have shown that for some substituted systems, the formation of stable centrosymmetric dimers can be a driving force for stabilizing the otherwise less favored 2H-tautomer.[11][14]
The Analytical Toolkit: Unambiguous Spectroscopic Differentiation
The ability to confidently identify the tautomeric form of an indazole derivative is paramount. A multi-technique spectroscopic approach provides the necessary validation. The causality for selecting these methods lies in their sensitivity to the distinct electronic and structural environments of the 1H- and 2H-isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR is the most powerful and definitive tool for distinguishing between 1H- and 2H-indazoles in solution.[16]
-
¹H NMR Spectroscopy: The proton spectrum offers several diagnostic signals. The most telling feature of an unsubstituted 1H-indazole is the presence of a broad singlet for the N-H proton , which typically appears far downfield (e.g., ~13.40 ppm in CDCl₃).[3] This signal is absent in N-substituted 2H-indazoles. Furthermore, the chemical shift of the H-3 proton is highly sensitive to the tautomeric form; it is significantly more deshielded in the 2H-isomer (~8.4 ppm) compared to the 1H-isomer (~8.1 ppm).[3]
-
¹³C NMR Spectroscopy: The carbon skeleton provides an equally robust diagnostic fingerprint. The chemical shifts of the carbons within the pyrazole ring, especially C3, C3a, and C7a , differ predictably between the two forms, making ¹³C NMR a crucial method for structural assignment.[17][18][19]
-
¹⁵N NMR Spectroscopy: Although less common, ¹⁵N NMR is exceptionally effective. The nitrogen atoms exist in vastly different electronic environments ('pyrrole-like' vs. 'pyridine-like'), leading to a large difference in nitrogen shielding (often >20 ppm) between the benzenoid (1H) and quinonoid (2H) structures.[18]
| Nucleus | Key Differentiating Feature | 1H-Indazole (Representative) | 2H-Indazole Derivative (Representative) | Reference |
| ¹H | N-H Proton Signal | ~13.40 ppm (broad singlet) | Absent | [3] |
| ¹H | H-3 Proton Signal | ~8.10 ppm | ~8.4 ppm (more deshielded) | [3] |
| ¹³C | Chemical Shifts of C3, C3a, C7a | Distinct pattern | Significantly different pattern | [16][17][18] |
| ¹⁵N | Nitrogen Chemical Shifts | Benzenoid-like values | Quinonoid-like values (large shift delta) | [18] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the indazole sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher for optimal signal dispersion).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of 0-16 ppm to ensure observation of the acidic N-H proton.
-
Use a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for accurate integration and peak picking.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., using a zgpg30 pulse program).
-
Set the spectral width to cover a range of 0-200 ppm.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio, which may require a longer acquisition time than the ¹H spectrum.
-
-
Data Processing and Analysis: Process the FID using an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Calibrate the spectrum to the residual solvent peak. Compare the chemical shifts of diagnostic protons and carbons to literature values for known 1H- and 2H-indazoles.
Vibrational and Electronic Spectroscopy
-
Infrared (IR) Spectroscopy: For unsubstituted indazoles, the key diagnostic feature is the N-H stretching vibration in the 1H-tautomer, typically observed in the 3100-3300 cm⁻¹ region. More subtly, the entire fingerprint region (600–1800 cm⁻¹) is distinct for each tautomer, reflecting the different vibrational modes of the fused ring skeletons.[20][21]
-
UV-Vis Spectroscopy: The different electronic structures of the tautomers result in distinct absorption spectra. The quinonoid system of 2H-indazole often leads to a stronger absorption at a longer wavelength (a bathochromic shift) compared to the 1H-tautomer.[22] This can be a quick, though less definitive, method for characterization.
Caption: A logical workflow for the structural elucidation of indazole tautomers.
Computational Chemistry: A Powerful Predictive and Corroborative Tool
Modern computational chemistry provides an indispensable method for investigating indazole tautomerism. Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods like Møller-Plesset perturbation theory (MP2), can accurately predict the ground-state energies of the tautomers.[15][23]
Causality for Use:
-
Validation: Computational results that align with experimental findings provide a high degree of confidence in the structural assignment.[15]
-
Prediction: For novel derivatives, calculations can predict the most likely stable tautomer before synthesis, guiding synthetic strategy.
-
Mechanistic Insight: Calculations can model the transition state for tautomerization, providing insight into the kinetics of interconversion. They can also be used to calculate theoretical NMR chemical shifts, which can be directly compared with experimental data to aid in complex structural assignments.[12]
Implications in Drug Discovery and Development
The distinction between 1H- and 2H-indazole is not a trivial academic exercise; it has profound consequences in the design and application of pharmaceuticals.
-
Pharmacological Activity: The two tautomeric forms present different three-dimensional shapes and hydrogen bonding capabilities (donor/acceptor patterns) to a biological target. This can lead to dramatic differences in binding affinity and, consequently, pharmacological activity.[1][4]
-
Physicochemical Properties: Properties such as pKa, lipophilicity (logP), and solubility can differ significantly between the tautomers, affecting a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4][6] 2H-Indazole derivatives are known to be stronger bases than their 1H-counterparts.[5]
-
Intellectual Property: The ability to synthesize and characterize a specific, stable tautomer can be a critical component of a drug's patent protection.
Therefore, controlling the tautomeric form, often by N-alkylation to "lock" the molecule into a 1-substituted or 2-substituted isomer, is a fundamental strategy in indazole-based medicinal chemistry.[24][25]
Conclusion
The tautomerism of 1H- and 2H-indazole is a central theme in the chemistry of this vital heterocyclic scaffold. A deep understanding, grounded in the principles of aromaticity and thermodynamic stability, is essential for any scientist working in this area. While the 1H-tautomer is the intrinsically favored form, researchers must remain aware of the influence of substitution and solvent effects. The judicious application of a suite of analytical techniques, spearheaded by high-resolution NMR and supported by vibrational spectroscopy and computational modeling, provides a robust and self-validating workflow for the unambiguous characterization of these isomers. Ultimately, this rigorous structural elucidation is a prerequisite for the rational design and successful development of the next generation of indazole-based therapeutics.
References
- Yu, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.
- Pérez Medina, C., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link]
- Oomens, J., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. International Journal of Mass Spectrometry. [Link]
- Pérez Medina, C., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones.
- Santhosh, C., & Mishra, A. K. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]
- ResearchGate. Annular tautomerism of indazole.
- Elguero, J., et al. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]
- Pérez Medina, C., et al. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. PubMed. [Link]
- Alkorta, I., & Elguero, J. (2005). Theoretical estimation of the annular tautomerism of indazoles.
- ResearchGate. (2016). 13C NMR of indazoles.
- Oomens, J., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole.
- Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4998. [Link]
- Pozharskii, A. F., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry. [Link]
- Claramunt, R. M., et al. (2016). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 21(11), 1451. [Link]
- ResearchGate. (2020). UV–vis absorption spectra of 1H‐indazole, 1‐methylindazole, and 2‐methylindazole.
- ResearchGate. (2014). Thermodynamic stability of indazole studied by NMR-NQR spectroscopy and ab initio calculations.
- Claramunt, R. M., et al. (2016). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
- ResearchGate. The two tautomers of indazole, with atom numbering.
- ResearchGate. (2022). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review.
- Boyer, G., et al. (1995). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State.
- Organic Chemistry Portal. 2H-Indazole synthesis. Organic Chemistry Portal. [Link]
- Pereira, M. M., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 17(10), 11737-11753. [Link]
- Sahu, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(8), 1735-1768. [Link]
- Catalán, J., & Elguero, J. (2014). On the solvatochromism, dimerization and tautomerism of indazole.
- Pozharskii, A. F., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. caribjscitech.com [caribjscitech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. fhi.mpg.de [fhi.mpg.de]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. 2H-Indazole synthesis [organic-chemistry.org]
A Technical Guide to the Structural Characterization of 1-Methyl-1H-indazol-5-ol
Introduction
Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The precise substitution pattern on the indazole ring system is critical, as isomers often exhibit vastly different pharmacological, toxicological, and physicochemical properties.[2] 1-Methyl-1H-indazol-5-ol (C₈H₈N₂O, MW: 148.16 g/mol ) is a key building block in drug discovery.[3] Its unambiguous structural verification is a non-negotiable prerequisite for its use in synthesis and biological screening.
This technical guide provides a comprehensive, multi-technique framework for the definitive structural elucidation of this compound. We will move beyond procedural lists to explain the causality behind the selection of each analytical technique, detailing the expected outcomes based on established principles and data from analogous structures. This document is designed for researchers, analytical scientists, and drug development professionals who require a robust, self-validating system for molecular characterization.
The Strategic Workflow for Structural Elucidation
A single analytical technique is insufficient for the unambiguous characterization of a substituted N-heterocycle. A synergistic approach, where the outputs of orthogonal techniques are integrated, is essential. Our strategy relies on a logical progression from establishing connectivity and elemental composition to the definitive determination of three-dimensional structure.
Caption: A logical workflow for the structural characterization of this compound.
Mass Spectrometry: Confirming Mass and Composition
Expertise & Rationale: Mass spectrometry (MS) is the foundational first step. It provides the molecular weight (MW) and, through high-resolution analysis (HRMS), the elemental formula. This is the first checkpoint to validate that the correct compound has been synthesized. We employ both soft (Electrospray Ionization, ESI) and hard (Electron Ionization, EI) techniques to gain a complete picture.
Expected Data
| Analysis Type | Ionization | Expected m/z | Information Gained |
| Low-Resolution MS | ESI | 149.07 [M+H]⁺ | Confirms the molecular weight of the parent compound (148.16 Da).[4] |
| High-Resolution MS | ESI | 149.0709 [M+H]⁺ | Confirms the elemental formula C₈H₉N₂O⁺ (Calculated: 149.0709). |
| Fragmentation Analysis | EI | 148 (M⁺), 119, 91 | Provides structural clues based on fragmentation patterns.[5] |
Trustworthiness through Fragmentation: The fragmentation pattern in EI-MS offers a structural fingerprint. For this compound, the key expected fragmentations are:
-
Loss of N₂H (•NCH₃): A common fragmentation for N-methylated indazoles, leading to a fragment around m/z 119.
-
Loss of CO: The hydroxyl group can facilitate the loss of carbon monoxide, resulting in a fragment at m/z 120, which can further fragment.
-
Ring Cleavage: Cleavage of the heterocyclic ring can produce characteristic aromatic fragments.
Experimental Protocol: LC-MS (ESI) and GC-MS (EI)
-
Sample Preparation: Prepare a dilute solution (approx. 1-10 µg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile.[2]
-
Instrumentation (ESI): Utilize a mass spectrometer with an Electrospray Ionization (ESI) source, often coupled with a liquid chromatography (LC) system for purity assessment.
-
Mode: Positive ion mode is preferred to detect the [M+H]⁺ ion.
-
Mass Range: Scan from m/z 50 to 500.
-
HRMS: Perform a high-resolution scan to obtain an accurate mass measurement to four decimal places.
-
-
Instrumentation (EI): Utilize a mass spectrometer with an Electron Ionization (EI) source, typically coupled with a Gas Chromatography (GC) system.
-
Ionization Energy: Standard 70 eV.
-
Analysis: Analyze the resulting fragmentation pattern to identify characteristic losses and confirm the structural backbone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Isomer Determination
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[6] For indazole derivatives, it is indispensable for unambiguously distinguishing between N-1 and N-2 isomers, a distinction that is critical for biological activity.[1] We use a combination of ¹H, ¹³C, and 2D NMR techniques to build the molecular structure piece by piece.
Expected ¹H NMR Data (400 MHz, DMSO-d₆)
The solvent choice (DMSO-d₆) is crucial here as it will solubilize the compound and allow for the observation of the exchangeable hydroxyl proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| OH | ~9.0-9.5 | broad singlet | - | Exchangeable phenolic proton. |
| H-3 | ~7.90 | singlet | - | Deshielded by adjacent N atoms. Singlet due to lack of adjacent protons.[7] |
| H-7 | ~7.40 | doublet | d, J ≈ 8.8 | Ortho-coupled to H-6. |
| H-4 | ~7.00 | doublet | d, J ≈ 2.2 | Meta-coupled to H-6. Deshielded relative to H-6 by the pyrazole ring.[7] |
| H-6 | ~6.85 | doublet of doublets | dd, J ≈ 8.8, 2.2 | Ortho-coupled to H-7 and meta-coupled to H-4. Shielded by the -OH group.[7] |
| N-CH₃ | ~3.90 | singlet | - | Methyl group attached to the electron-withdrawing nitrogen atom. |
Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-5 | ~155 | Attached to the electronegative oxygen atom. |
| C-7a | ~140 | Bridgehead carbon adjacent to N-1. |
| C-3a | ~125 | Bridgehead carbon adjacent to the benzene ring. |
| C-3 | ~133 | Deshielded carbon in the pyrazole ring. |
| C-7 | ~122 | Aromatic CH. |
| C-4 | ~115 | Aromatic CH. |
| C-6 | ~110 | Aromatic CH, shielded by the -OH group. |
| N-CH₃ | ~35 | Methyl carbon attached to nitrogen. |
Trustworthiness through 2D NMR: While 1D spectra provide a strong hypothesis, 2D NMR experiments provide definitive proof of assignments.
Caption: Expected key HMBC (red dashed) and COSY (blue solid) correlations for this compound.
-
HMBC (Heteronuclear Multiple Bond Correlation): The most critical correlation is from the N-CH₃ protons (~3.90 ppm) to the C-7a bridgehead carbon. This unambiguously confirms the N-1 substitution pattern, as this correlation is not possible in the N-2 isomer.
-
COSY (Correlation Spectroscopy): Will confirm the H-6/H-7 ortho-coupling relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to its attached carbon, confirming the CH assignments.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Set spectral width to 0-15 ppm. Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[8]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is required.[8]
-
2D NMR Acquisition: Perform standard gCOSY, gHSQC, and gHMBC experiments using the manufacturer's recommended pulse programs. Optimize the HMBC experiment to detect long-range couplings (typically set for 8 Hz).
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: FTIR spectroscopy provides rapid confirmation of key functional groups. While it doesn't give detailed connectivity, it serves as a quick and essential validation check. For our molecule, the key features are the hydroxyl (-OH) group and the aromatic ring system.
Expected Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch | Phenolic Hydroxyl |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (N-CH₃) |
| 1620-1580 | C=C stretch | Aromatic Ring |
| 1500-1450 | C=N stretch | Indazole Ring |
| 1250-1200 | C-O stretch | Phenolic |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.[1]
Single-Crystal X-ray Crystallography: The Definitive Answer
Expertise & Rationale: X-ray crystallography is the "gold standard" for molecular structure determination.[9] It provides an unambiguous 3D map of electron density, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles.[9] For a novel compound or a critical building block, obtaining a crystal structure provides the highest level of confidence and is essential for publication and patent filings.
Expected Outcome
A successful X-ray diffraction experiment will yield a crystal structure that confirms:
-
The planarity of the indazole ring system.
-
The substitution pattern: methyl group at N-1 and hydroxyl group at C-5.
-
Precise bond lengths and angles, which can be compared to known values for similar structures.[10][11]
-
Intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group and the N-2 nitrogen of an adjacent molecule.
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth (Self-Validation): The ability to form high-quality single crystals is itself an indicator of high purity.
-
Method: Slow evaporation is a common technique. Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, methanol, or a mixture like dichloromethane/hexane) to near saturation.
-
Conditions: Loosely cover the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment.
-
-
Crystal Selection and Mounting: Select a clear, well-formed single crystal and mount it on a goniometer head.[12]
-
Data Collection:
-
Instrumentation: Use a modern X-ray diffractometer, typically with Mo Kα radiation.[12]
-
Procedure: Collect a full sphere of diffraction data at a controlled temperature (often 100 K to reduce thermal motion).
-
-
Structure Solution and Refinement:
-
Software: Use standard crystallographic software (e.g., SHELX series) to solve and refine the structure.[13]
-
Analysis: The final refined structure provides atomic coordinates, bond lengths, angles, and metrics of data quality (e.g., R-factor).
-
Conclusion: A Synthesis of Evidence
The structural characterization of this compound is not achieved by a single measurement but by the convergence of evidence from multiple, orthogonal analytical techniques. Mass spectrometry establishes the correct elemental formula. 1D and 2D NMR spectroscopy meticulously piece together the atomic connectivity and, most critically, confirm the N-1 isomeric form. FTIR provides a rapid check for essential functional groups. Finally, single-crystal X-ray crystallography delivers the ultimate, unambiguous proof of the three-dimensional structure. By following this integrated and logical workflow, researchers can proceed with confidence, knowing their foundational molecular building block is structurally validated to the highest scientific standards.
References
- A Comparative Guide to Analytical Methods for the Characterization of Indazole Deriv
- A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers. (2025). Benchchem.
- Elguero, J., Fruchier, A., & Pardo, C. (1975). Spectre de l'indazole en résonance magnétique nucléaire du 13C. Canadian Journal of Chemistry.
- El-Sayed, N. N. E., et al. (2014). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules.
- Supporting Information for a chemical synthesis. (2007). Wiley-VCH.
- ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid.
- PubChem. (n.d.). 1-Methyl-1H-indazole. National Center for Biotechnology Information.
- Chicha, H., et al. (2014). Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications.
- Bott, S. G., et al. (2005). Preparation and Single-Crystal X-Ray Structures of Four Related Mixed-Ligand 4-Methylpyridine Indium Halide Complexes. Journal of Chemical Crystallography.
- Chemistry LibreTexts. (2022). 6.2: Fragmentation.
- Journal of Medicinal and Chemical Sciences. (2021). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
- Abbassi, F., et al. (2014). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Structure Reports Online.
- NIST. (n.d.). 1H-Indazole. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Benchchem. (2025). 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole.
- Wikipedia. (n.d.). X-ray crystallography.
Sources
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1H-Indazole [webbook.nist.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1H-Indazol-5-ol synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. Crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-Methyl-1H-indazol-5-ol in Medicinal Chemistry Research
Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, capacity for hydrogen bonding, and ability to engage in various non-covalent interactions allow it to bind with high affinity to a multitude of biological targets. Within this important class of molecules, 1-Methyl-1H-indazol-5-ol serves as a critical and versatile building block for the synthesis of targeted therapeutics. Its structure, featuring a protected pyrazole nitrogen (N-1 methyl) and a reactive phenol group at the C-5 position, provides an ideal synthetic handle for generating libraries of derivatives aimed at modulating key pathological pathways.
This guide provides an in-depth overview of the properties, applications, and experimental protocols associated with this compound, designed for researchers and drug development professionals. We will explore its central role in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators, offering field-proven insights and validated experimental methodologies.
Physicochemical Properties & Safety Data
A thorough understanding of the physical and chemical characteristics of a starting material is fundamental to successful experimental design.
| Property | Value | Source(s) |
| CAS Number | 756839-14-2 | [1] |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Appearance | Off-white to brown solid/powder | |
| Melting Point | 186-191°C (for parent 1H-Indazol-5-ol) | [2] |
| Solubility | Soluble in DMSO, Methanol | [3] |
| Storage | Store at room temperature, protected from light and moisture. | [1][4] |
Safety & Handling
As with any laboratory chemical, proper safety precautions are paramount. Based on safety data sheets for analogous indazole compounds, the following guidelines should be observed:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[6]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air.[5]
-
Ingestion: Rinse mouth and consult a physician.
-
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place.
Core Applications in Medicinal Chemistry
The this compound scaffold is a cornerstone for creating potent and selective modulators of two of the most important target classes in drug discovery: protein kinases and GPCRs.
Development of Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that regulate the majority of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug development.[7] The indazole nucleus serves as an excellent bioisostere for the adenine ring of ATP, enabling derivatives to act as competitive inhibitors at the enzyme's ATP-binding site.[8]
Mechanism of Action: Indazole-based inhibitors are designed to occupy the hydrophobic pocket typically filled by the adenine of ATP. The N-1 and N-2 atoms of the pyrazole ring can form critical hydrogen bonds with the "hinge region" of the kinase, a key interaction for anchoring the inhibitor. The core scaffold provides a rigid platform from which various substituents can be elaborated to target specific sub-pockets within the active site, thereby conferring selectivity for one kinase over others. The 5-hydroxyl group of this compound is a key synthetic handle, often converted to an ether or used as a coupling point to introduce moieties that probe the solvent-exposed region of the active site.
Several clinically relevant kinase inhibitors feature the indazole core, validating its utility.[7] Research has shown that substitutions on the indazole ring are critical for potency and selectivity. For instance, in the development of FGFR1 inhibitors, substitutions at the 6-position of the indazole ring led to improved enzymatic and cellular potency.[7]
Modulation of G Protein-Coupled Receptors (GPCRs)
GPCRs constitute the largest family of cell surface receptors and are the targets of over a third of all FDA-approved drugs.[9] While traditional GPCR drugs target the primary (orthosteric) binding site, there is growing interest in allosteric modulation. Allosteric modulators bind to a topographically distinct site on the receptor, subtly changing its conformation to either enhance (Positive Allosteric Modulators, PAMs) or reduce (Negative Allosteric Modulators, NAMs) the effect of the endogenous ligand.[7]
The indazole scaffold has proven effective in the design of such modulators. For example, derivatives of 1-Methyl-1H-indazol-5-amine have been used to synthesize agonists of the TRPM5 channel, a receptor involved in taste signaling and gastrointestinal motility.[10] Furthermore, indazole-containing compounds have been identified as potent PAMs for the metabotropic glutamate receptor 4 (mGlu₄), a target for Parkinson's disease, demonstrating the scaffold's versatility beyond oncology.[11]
Experimental Protocols & Methodologies
The following protocols are provided as a guide for the synthesis and evaluation of compounds derived from this compound.
Protocol 1: Representative Synthesis of this compound
This is a two-step procedure involving the initial synthesis of the parent 1H-indazol-5-ol, followed by a regioselective N-methylation.
Step A: Synthesis of 1H-Indazol-5-ol from 5-Methoxy-1H-indazole [12]
-
Rationale: This step involves the demethylation of a commercially available methoxy-indazole using a strong Lewis acid, boron tribromide (BBr₃). This is a standard and high-yielding method for cleaving aryl methyl ethers.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-methoxy-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add a solution of boron tribromide (BBr₃, ~2.2 eq) in DCM dropwise via a dropping funnel. Caution: BBr₃ is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into an ice-water bath to quench the excess BBr₃. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash sequentially with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the resulting crude solid by silica gel column chromatography to yield 1H-indazol-5-ol.
Step B: Regioselective N-1 Methylation of 1H-Indazol-5-ol [1][13]
-
Rationale: Alkylation of the indazole ring can occur at either the N-1 or N-2 position. The choice of base and solvent is critical for controlling regioselectivity. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor the formation of the thermodynamically more stable N-1 alkylated product.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.
-
Indazole Addition: Add a solution of 1H-indazol-5-ol (1.0 eq), synthesized in Step A, in anhydrous THF dropwise at 0°C.
-
Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the solution back to 0°C and add methyl iodide (MeI, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Work-up & Purification: Quench the reaction by the slow addition of water. Extract with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product via column chromatography to isolate this compound.
Protocol 2: In Vitro Kinase Inhibition Assay (HTRF Format)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for screening kinase inhibitors. It relies on the FRET principle between a donor (Europium cryptate) and an acceptor (XL665 or d2) to quantify the extent of substrate phosphorylation.[2]
-
Rationale: This assay quantifies the amount of phosphorylated substrate produced by a kinase. An inhibitor will reduce the rate of phosphorylation, leading to a decrease in the HTRF signal. The data is used to calculate the IC₅₀ value, a measure of the inhibitor's potency.
-
Reagent Preparation:
-
Test Compound: Prepare a 10 mM stock solution of your indazole derivative in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for testing.
-
Kinase: Dilute the kinase enzyme to the desired working concentration in the appropriate kinase assay buffer.
-
Substrate & ATP: Prepare a solution containing the biotinylated peptide substrate and ATP in the kinase assay buffer. The ATP concentration should be close to its Kₘ value for the enzyme.
-
-
Assay Procedure (384-well plate):
-
Add 0.5 µL of the test compound dilutions (or DMSO for controls) to the assay wells.
-
Add 5 µL of the diluted kinase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[2]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.
-
Incubate for the desired reaction time (e.g., 30-60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction and detect the product by adding 10 µL of the detection mix, which contains an anti-phospho-specific antibody labeled with Eu³⁺-cryptate and streptavidin-XL665 (which binds the biotinylated substrate).
-
Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
-
Data Acquisition & Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).[2]
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Cell Proliferation / Cytotoxicity Assay (MTT Format)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]
-
Rationale: Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. Cytotoxic compounds will reduce the cell population, leading to a weaker purple signal.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of your indazole derivative in cell culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.[3] Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (medium with DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[6] Incubate for another 4 hours at 37°C. During this time, purple formazan crystals will form in living cells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic SDS solution) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking on an orbital shaker.[5]
-
Data Acquisition & Analysis:
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent biological activity.
-
N-1 Position: The methyl group at the N-1 position often serves to block a potential hydrogen bond donor site and can orient substituents on the rest of the ring system. In some cases, replacing the methyl with larger alkyl or aryl groups can probe additional pockets in the target protein.
-
C-3 Position: This position is often unsubstituted or carries small groups. Modifications here can significantly impact kinase selectivity, as it projects towards the "ribose pocket" of the ATP binding site.
-
C-5 Position (Phenol): This is the most common point for diversification. The hydroxyl group can act as a hydrogen bond donor or be converted into an ether linkage. The substituent attached via the ether oxygen typically extends into the solvent-exposed region of a kinase active site, and its properties (size, charge, hydrophobicity) are critical for achieving high potency and selectivity.[7]
-
Other Positions (C-4, C-6, C-7): Substitution with small groups like halogens (e.g., fluorine) can modulate the electronic properties of the ring system and improve pharmacokinetic properties such as metabolic stability.[7]
Conclusion
This compound is a high-value chemical tool for medicinal chemists. Its privileged structure, combined with synthetically accessible modification points, makes it an ideal starting point for the discovery of novel kinase inhibitors, GPCR modulators, and other targeted therapies. The protocols and insights provided in this guide offer a solid foundation for researchers to leverage this powerful scaffold in their drug discovery programs.
References
- Angene Chemical. (2024). Safety Data Sheet: Methyl 1-methyl-1H-indazole-6-carboxylate.
- Zheng, W., et al. (2012). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH.
- Zhang, J. H., et al. (2018). Guidelines for HTRF technology in EGFR kinase assay. ResearchGate.
- American Elements. (n.d.). This compound.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Jia, Y., et al. (2014). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. In Methods in Molecular Biology.
- ResearchGate. (2021). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
- Hunt, J. T., et al. (2010). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ResearchGate.
- Zhang, H., et al. (2013). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. PubMed.
- Chen, K., et al. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters.
- Patel, U. P., et al. (2024). 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. ResearchGate.
- Kim, J. Y., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PMC - NIH.
- Zhang, H., et al. (2013). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. ResearchGate.
- Dai, W., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules.
- Singh, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH.
- Gaikwad, D. D., et al. (2014). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate.
- Noetzel, M. J., et al. (2018). Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu4 positive allosteric modulators that mitigate CYP1A2 induction liability. PubMed.
- ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives.
- El-Fakahany, E. E., et al. (2014). Novel Allosteric Modulators of G Protein-coupled Receptors. PMC - PubMed Central.
- Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- ResearchGate. (2014). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
- PubMed. (2001). Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as Potent, Orally Active CCK-A Agonists.
- Wootten, D., et al. (2017). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC.
- May, J. A., et al. (2006). 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity. PubMed.
- PubChem. (n.d.). 1-Methyl-1H-indazole-5-boronic acid.
- Hauser, A. S., et al. (2022). Intracellular GPCR modulators enable precision pharmacology. PMC - NIH.
- Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Indazol-5-ol synthesis - chemicalbook [chemicalbook.com]
- 8. d-nb.info [d-nb.info]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
Application Notes and Protocols for the Synthesis of TRPM5 Agonists Utilizing 1-Methyl-1H-indazol-5-ol
Introduction: Targeting TRPM5 – A Key Modulator of Taste and Metabolic Homeostasis
The Transient Receptor Potential Melastatin 5 (TRPM5) is a calcium-activated, non-selective monovalent cation channel that plays a pivotal role in various physiological processes.[1][2] Expressed in taste receptor cells, pancreatic β-cells, and other specialized chemosensory cells, TRPM5 functions as a crucial signal transducer. In the gustatory system, it is essential for the perception of sweet, bitter, and umami tastes.[1][2] Beyond taste, TRPM5 is implicated in the regulation of glucose-stimulated insulin secretion from pancreatic β-cells, making it an attractive therapeutic target for metabolic disorders such as type 2 diabetes.[1][2] The development of potent and selective TRPM5 agonists, therefore, represents a promising avenue for therapeutic intervention in these areas.
The indazole scaffold is a privileged structure in medicinal chemistry, known for its broad range of biological activities. This guide focuses on the application of a key indazole-based building block, 1-Methyl-1H-indazol-5-ol , in the synthesis of novel TRPM5 agonists. While direct agonists based on this exact scaffold are still emerging in publicly accessible literature, its derivatives, such as 1-Methyl-1H-indazol-5-amine, have been cited as intermediates in the development of potent TRPM5 modulators.[3] This document provides a detailed, logical framework for the synthesis and validation of such compounds, drawing from established principles of indazole chemistry and TRPM5 pharmacology.
Signaling Pathway of TRPM5
TRPM5 activation is downstream of G-protein coupled receptor (GPCR) signaling. For instance, in taste cells, the binding of a tastant to its specific GPCR initiates a cascade that leads to the activation of Phospholipase C (PLC), production of inositol trisphosphate (IP₃), and subsequent release of calcium (Ca²⁺) from intracellular stores. This rise in intracellular Ca²⁺ directly gates the TRPM5 channel, leading to cation influx, membrane depolarization, and eventual neurotransmitter release.
Caption: TRPM5 signaling cascade initiated by GPCR activation.
Synthetic Strategy: From this compound to a Representative TRPM5 Agonist
The following section outlines a representative synthetic protocol. The strategy involves the conversion of this compound to a more reactive intermediate, 1-Methyl-1H-indazol-5-amine, followed by amide coupling to introduce diversity and modulate the pharmacological properties of the final compound. This approach is based on established indazole functionalization chemistry and the structures of known ion channel modulators.
PART 1: Synthesis of the Key Intermediate: 1-Methyl-1H-indazol-5-amine
The conversion of the hydroxyl group of this compound to an amine is a critical step. A common and effective method is a two-step process involving nitration followed by reduction.
Caption: Workflow for the synthesis of the amine intermediate.
Protocol 1: Synthesis of 1-Methyl-4-nitro-1H-indazol-5-ol
-
Rationale: Nitration of the indazole ring is a standard electrophilic aromatic substitution. The position of nitration can be influenced by the directing effects of the existing substituents. The hydroxyl group is strongly activating and ortho-, para-directing.
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the nitro-intermediate.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Synthesis of 5-Amino-1-methyl-1H-indazol-4-ol
-
Rationale: The reduction of the nitro group to an amine can be achieved under various conditions. A common laboratory method is the use of tin(II) chloride in hydrochloric acid.
-
Procedure:
-
Suspend 1-Methyl-4-nitro-1H-indazol-5-ol (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-Methyl-1H-indazol-5-amine.
-
Confirm the structure and purity using analytical techniques.
-
PART 2: Amide Coupling to Synthesize a Representative TRPM5 Agonist
With the key amine intermediate in hand, a diverse library of potential TRPM5 agonists can be generated through amide bond formation with various carboxylic acids. The choice of the carboxylic acid is crucial for tuning the potency, selectivity, and pharmacokinetic properties of the final compound.
Protocol 3: General Procedure for Amide Coupling
-
Rationale: Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) provide a mild and efficient method for amide bond formation, minimizing side reactions.
-
Procedure:
-
Dissolve the selected carboxylic acid (1.1 eq) in an anhydrous aprotic solvent such as DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of 1-Methyl-1H-indazol-5-amine (1.0 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final compound by flash column chromatography or preparative HPLC.
-
Thoroughly characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and determine its purity by HPLC.
-
| Parameter | Protocol 1: Nitration | Protocol 2: Reduction | Protocol 3: Amide Coupling |
| Starting Material | This compound | 1-Methyl-4-nitro-1H-indazol-5-ol | 1-Methyl-1H-indazol-5-amine |
| Key Reagents | HNO₃, H₂SO₄ | SnCl₂, HCl | Carboxylic Acid, HATU, DIPEA |
| Solvent | Sulfuric Acid | Ethanol | DMF |
| Temperature | 0 °C to RT | Reflux | Room Temperature |
| Typical Yield | 70-85% | 60-80% | 50-90% |
| Purification | Filtration | Column Chromatography | Column Chromatography/Prep-HPLC |
Biological Validation: Confirming TRPM5 Agonist Activity
Confirmation of the synthesized compounds as TRPM5 agonists requires robust biological assays. The primary methods for characterizing TRPM5 channel activity are electrophysiology and fluorescence-based calcium imaging.
Protocol 4: Automated Patch-Clamp Electrophysiology
-
Rationale: This is the gold standard for studying ion channel function. It directly measures the ion flow through the channel in response to a stimulus.[4][5]
-
Cell Line: HEK-293 cells stably expressing human TRPM5.
-
Procedure:
-
Culture the hTRPM5-HEK-293 cells under standard conditions.
-
Harvest the cells and prepare a single-cell suspension for use in an automated patch-clamp system (e.g., QPatch or Patchliner).
-
Internal Solution (Pipette): Contains a low concentration of free Ca²⁺ (e.g., buffered with EGTA to ~100-300 nM) to establish a baseline.
-
External Solution (Bath): Standard physiological saline solution.
-
Establish a whole-cell recording configuration.
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV) to measure baseline current.
-
Perfuse the cells with the external solution containing the test compound at various concentrations.
-
Record the current elicited by the compound at each concentration. A TRPM5 agonist will induce a characteristic outwardly rectifying current.
-
Construct a dose-response curve to determine the EC₅₀ value of the compound.
-
Protocol 5: Fluorescence-Based Calcium Imaging Assay
-
Rationale: This high-throughput method indirectly measures channel activation by detecting the influx of Ca²⁺ (or Na⁺ leading to secondary Ca²⁺ entry) through the channel using a fluorescent indicator.
-
Cell Line: CHO or HEK-293 cells co-expressing TRPM5 and a GPCR that couples to Ca²⁺ mobilization (e.g., a muscarinic receptor).
-
Procedure:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).
-
Acquire a baseline fluorescence reading using a fluorescence microplate reader.
-
Add the test compound at various concentrations to the wells.
-
Immediately begin kinetic fluorescence readings to monitor the change in intracellular calcium concentration.
-
An increase in fluorescence intensity indicates channel activation.
-
Calculate the EC₅₀ from the dose-response curve of the fluorescence signal.
-
Caption: Workflow for the biological validation of synthesized compounds.
Conclusion and Future Directions
The synthetic and validation protocols outlined in this application note provide a comprehensive framework for researchers engaged in the discovery of novel TRPM5 agonists. The use of this compound as a versatile starting material allows for the generation of a diverse range of potential drug candidates. The combination of high-throughput calcium imaging and gold-standard electrophysiology ensures the reliable identification and characterization of potent and selective TRPM5 agonists. Future work should focus on expanding the library of indazole derivatives and exploring their structure-activity relationships to optimize their therapeutic potential for metabolic and taste-related disorders.
References
- Barilli, A., et al. (2021). From High-Throughput Screening to Target Validation: Benzo[d]isothiazoles as Potent and Selective Agonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 5 Possessing In Vivo Gastrointestinal Prokinetic Activity in Rodents. Journal of Medicinal Chemistry, 64(9), 5931-5955. [Link]
- Prawitt, D., et al. (2003). TRPM5 is a transient Ca2+-activated cation channel responding to rapid changes in [Ca2+]i. Proceedings of the National Academy of Sciences, 100(25), 15166-15171. [Link]
- Zhang, Z., et al. (2007). The Transduction Channel TRPM5 Is Gated by Intracellular Calcium in Taste Cells. The Journal of Neuroscience, 27(21), 5777-5786. [Link]
- Prawitt, D., et al. (2003). TRPM5 is a transient Ca2+-activated cation channel responding to rapid changes in [Ca2+]i. Proceedings of the National Academy of Sciences of the United States of America, 100(25), 15166–15171. [Link]
- Talavera, K., et al. (2005). The taste transduction channel TRPM5 is a locus for bitter taste inhibition by lactisole. Nature, 438(7070), 1022-1025. This reference, while about an inhibitor, would detail electrophysiological methods applicable to agonists as well.
Sources
- 1. From High-Throughput Screening to Target Validation: Benzo[ d]isothiazoles as Potent and Selective Agonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 5 Possessing In Vivo Gastrointestinal Prokinetic Activity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. TRPM5 is a transient Ca2+-activated cation channel responding to rapid changes in [Ca2+]i - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 1-Methyl-1H-indazol-5-ol in Kinase Inhibitor Synthesis
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure in the design of targeted therapeutics, particularly protein kinase inhibitors.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 1-Methyl-1H-indazol-5-ol , a key building block for the synthesis of a diverse array of potent and selective kinase inhibitors. We will delve into the rationale behind its application, present detailed, field-proven synthetic protocols, and offer insights into the critical parameters that ensure successful and reproducible outcomes. The methodologies outlined herein are grounded in established chemical principles and supported by authoritative literature, providing a self-validating framework for the synthesis of next-generation kinase inhibitors.
Introduction: The Strategic Importance of the this compound Moiety
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2][3] The indazole core, a bicyclic aromatic heterocycle, has emerged as a highly successful pharmacophore in the development of kinase inhibitors. Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various kinases.[1]
The this compound scaffold offers several strategic advantages for kinase inhibitor design:
-
Defined Vector for Substitution: The N1-methyl group prevents tautomerization and provides a fixed point of reference, directing synthetic modifications to other positions on the indazole ring.[4]
-
Versatile Phenolic Handle: The C5-hydroxyl group serves as a versatile nucleophile for the introduction of various side chains through etherification or other coupling reactions. This allows for the exploration of the solvent-exposed region of the kinase active site, often leading to improved potency and selectivity.
-
Multiple Sites for Diversification: The indazole ring itself can be further functionalized at other positions (e.g., C3, C4, C6, C7) using modern cross-coupling methodologies, enabling the generation of extensive chemical libraries for structure-activity relationship (SAR) studies.[5][6]
This guide will focus on leveraging these features, providing detailed protocols for the incorporation of this compound into kinase inhibitor scaffolds, with a particular emphasis on palladium-catalyzed cross-coupling reactions.
Physicochemical and Safety Profile of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis and safe laboratory practice.
| Property | Value | Reference |
| CAS Number | 756839-14-2 | [7] |
| Molecular Formula | C₈H₈N₂O | [7][8] |
| Molecular Weight | 148.16 g/mol | [7] |
| Appearance | Off-white to light yellow solid | [9] |
| Purity | ≥98% | [7] |
| Boiling Point | 310.2 ± 15.0 °C (Predicted) | [9] |
| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [9] |
| pKa | 9.30 ± 0.40 (Predicted) | [9] |
| Storage | Sealed in a dry place at room temperature. | [7][9] |
Safety Information:
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][13] Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[11]
-
Hazards: May cause skin and eye irritation.[10][12] Toxic if swallowed.[10]
-
First Aid: In case of contact, flush the affected area with copious amounts of water.[11] If inhaled, move to fresh air.[11] If swallowed, seek immediate medical attention.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10][11]
Synthetic Pathways and Core Protocols
The synthesis of kinase inhibitors using this compound typically involves a multi-step sequence. A common strategy involves an initial etherification at the C5-hydroxyl group, followed by a palladium-catalyzed cross-coupling reaction at another position (e.g., a pre-functionalized C3-halide) to introduce a key recognition motif.
Below is a representative synthetic workflow:
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9163007B2 - 5-substituted indazoles as kinase inhibitors - Google Patents [patents.google.com]
- 3. US8299057B2 - Substituted indazole derivatives active as kinase inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 7. calpaclab.com [calpaclab.com]
- 8. americanelements.com [americanelements.com]
- 9. 1H-Indazol-5-ol, 1-methyl- (9CI) manufacturers and suppliers in india [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. angenechemical.com [angenechemical.com]
The Strategic Role of 1-Methyl-1H-indazol-5-ol in Modern Drug Discovery: Applications and Protocols for Kinase Inhibitor Synthesis
Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to form key hydrogen bonds have made it a cornerstone in the design of numerous therapeutic agents.[1][2] Indazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, potent antitumor properties.[3][4] This has led to their incorporation into several FDA-approved drugs, particularly in the realm of oncology.[5]
Within this important class of molecules, 1-Methyl-1H-indazol-5-ol emerges as a highly versatile and strategic intermediate. The presence of a hydroxyl group at the 5-position provides a crucial handle for derivatization, allowing for the introduction of various pharmacophoric elements through ether linkages or other coupling reactions. The N1-methylation precludes tautomerization and offers a fixed vector for molecular elaboration, which is critical for achieving high-affinity and selective binding to biological targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound as a key building block in the synthesis of kinase inhibitors, with a focus on the structural motifs found in drugs such as Pazopanib and Axitinib.
Core Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the demethylation of its readily available methoxy precursor, 5-methoxy-1-methyl-1H-indazole. Boron tribromide (BBr₃) is a powerful and widely used reagent for the cleavage of aryl methyl ethers, offering high yields under controlled conditions.[6][7]
Causality Behind Experimental Choices:
-
Choice of Reagent (BBr₃): Boron tribromide is a strong Lewis acid that readily coordinates to the ether oxygen, activating it for nucleophilic attack. This method is generally more effective for aryl methyl ethers than other reagents like HBr or HI, which may require harsher conditions.[6][8]
-
Solvent (Dichloromethane - DCM): DCM is an excellent solvent for this reaction as it is inert to BBr₃ and effectively solubilizes both the starting material and the reagent.
-
Temperature Control: The reaction is initiated at a low temperature (0 °C or -78 °C) to control the initial exothermic reaction between BBr₃ and the substrate. Allowing the reaction to slowly warm to room temperature ensures a controlled and complete reaction.[7]
-
Aqueous Workup: The workup with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is crucial to quench the excess BBr₃ and neutralize the acidic byproducts, facilitating the isolation of the phenolic product.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
-
5-methoxy-1-methyl-1H-indazole
-
Boron tribromide (BBr₃), 1M solution in DCM
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Dry, two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere, dissolve 5-methoxy-1-methyl-1H-indazole (1.0 eq) in anhydrous DCM in the reaction flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1M solution of BBr₃ in DCM (2.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into an ice-water bath.
-
Neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Analytical Characterization of this compound
Due to the limited availability of published spectral data for this compound, the following are predicted characterization data based on structurally similar indazole derivatives. Researchers should use this as a guide for interpreting their own analytical results.
| Analytical Technique | Predicted Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~9.0 (s, 1H, -OH), ~7.8 (s, 1H, H3), ~7.4 (d, 1H, H7), ~6.9 (d, 1H, H4), ~6.8 (dd, 1H, H6), ~3.9 (s, 3H, -CH₃). Chemical shifts and coupling constants will be indicative of the substituted indazole ring system.[9][10] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~155 (C-OH), ~140 (C7a), ~135 (C3), ~122 (C3a), ~120 (C7), ~110 (C4), ~105 (C6), ~35 (-CH₃). The spectrum will show 8 distinct carbon signals corresponding to the molecular structure.[11] |
| Mass Spectrometry (ESI+) | Calculated for C₈H₈N₂O [M+H]⁺: 149.0664. Found: 149.066x. High-resolution mass spectrometry should be used to confirm the elemental composition.[12] |
| Appearance | Expected to be an off-white to light brown solid. |
Application in the Synthesis of Kinase Inhibitors
This compound is a strategic intermediate for synthesizing kinase inhibitors that target signaling pathways crucial for tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) pathways.[4][13] Drugs like Pazopanib and Axitinib are multi-kinase inhibitors that function by blocking the ATP-binding site of these receptors, thereby inhibiting downstream signaling.[14][15]
Target Signaling Pathway: VEGFR/PDGFR Inhibition
The hydroxyl group of this compound is the key functionality for coupling with other heterocyclic systems, a common strategy in the design of kinase inhibitors. The following protocols outline general yet robust methods for this purpose.
Workflow for Derivatization of this compound
Protocol 1: Ullmann Condensation for Aryl Ether Synthesis
The Ullmann condensation is a classic and reliable method for forming carbon-oxygen bonds between an alcohol and an aryl halide, catalyzed by copper.[16][17] This reaction is fundamental for linking the indazole core to other aromatic systems, a common feature in many kinase inhibitors.
Rationale:
-
Catalyst (Copper(I) iodide - CuI): CuI is a common and effective catalyst for Ullmann-type reactions.
-
Base (Potassium Carbonate - K₂CO₃): An inexpensive and effective base to deprotonate the phenol, forming the nucleophilic phenoxide.
-
Solvent (N,N-Dimethylformamide - DMF): A polar aprotic solvent that facilitates the reaction by solubilizing the reactants and promoting the desired reactivity.
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the desired aryl halide (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF and heat the mixture to 120-140 °C under an inert atmosphere.
-
Stir the reaction for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired aryl ether.
Protocol 2: Mitsunobu Reaction for Alkyl Ether Synthesis
The Mitsunobu reaction provides a mild and efficient method for the O-alkylation of phenols with primary or secondary alcohols, proceeding with inversion of configuration at the alcohol carbon.[18][19]
Rationale:
-
Reagents (DEAD/DIAD and PPh₃): Diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) and triphenylphosphine (PPh₃) form the active phosphonium salt that activates the alcohol for nucleophilic attack by the indazolol.[18]
-
Solvent (Tetrahydrofuran - THF): A common aprotic solvent that is suitable for the Mitsunobu reaction.
Procedure:
-
Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to separate the desired ether from triphenylphosphine oxide and other byproducts.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and strategically important intermediate in the field of drug discovery. Its synthesis is accessible, and its chemical functionality allows for versatile derivatization to access a wide range of complex molecules. The protocols and data presented in this application note provide a solid foundation for researchers to utilize this key building block in the synthesis of novel kinase inhibitors and other potential therapeutic agents. By understanding the underlying principles of its synthesis and reactivity, scientists can accelerate the discovery and development of the next generation of targeted therapies.
References
- Pharmacological properties of indazole derivatives: recent developments - PubMed. (n.d.).
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.).
- Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed. (n.d.).
- Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC - NIH. (n.d.).
- Pazopanib - Wikipedia. (n.d.).
- What is the mechanism of Pazopanib Hydrochloride? - Patsnap Synapse. (2024, July 17).
- Axitinib - Wikipedia. (n.d.).
- Axitinib (Inlyta) - Cancer Research UK. (n.d.).
- What is Axitinib used for? - Patsnap Synapse. (2024, June 16).
- Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC - PubMed Central. (n.d.).
- Cross-family Signaling: PDGF Mediates VEGFR Activation and Endothelial Function. (2025, March 5).
- Discovery of High-Affinity PDGF-VEGFR Interactions: Redefining RTK Dynamics - NIH. (2017, November 27).
- O-Demethylation | Chem-Station Int. Ed. (2024, January 15).
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (2021, April 27).
- Mitsunobu Reaction - Organic Chemistry Portal. (n.d.).
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. (n.d.).
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH. (2021, August 2).
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. (2024, August 9).
- An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib - MDPI. (n.d.).
- Safety Data Sheet - Angene Chemical. (2024, April 21).
- Ullmann condensation - Wikipedia. (n.d.).
- Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC - NIH. (2018, March 23).
- US9580406B2 - Processes for the preparation of axitinib - Google Patents. (n.d.).
- CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib - Google Patents. (n.d.).
- 1H-Imidazole, 1-methyl- - the NIST WebBook. (n.d.).
- Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - MDPI. (2018, March 16).
- Demethylation of Methyl Ethers - Boron Tribromide (BBr3) - Common Organic Chemistry. (n.d.).
- Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - NIH. (2015, October 23).
- 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax. (2023, September 20).
- Reactions of Ethers-Ether Cleavage - Chemistry Steps. (n.d.).
- 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2024, September 30).
- ether cleavage with strong acids - YouTube. (2018, December 31).
- What demethylating reagent do you suggest? - ResearchGate. (2016, August 4).
- An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - PMC - NIH. (n.d.).
- Ullmann Reaction - Organic Chemistry Portal. (n.d.).
- Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. - SciSpace. (2023, March 22).
- (PDF) 13 C NMR of indazoles - ResearchGate. (2016, April 7).
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 8. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 9. 1H-Indazol-5-ol(15579-15-4) 1H NMR [m.chemicalbook.com]
- 10. 1-METHYL-5-NITRO-1H-INDAZOLE(5228-49-9) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. 1H-Imidazole, 1-methyl- [webbook.nist.gov]
- 13. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]
- 14. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib [mdpi.com]
- 15. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 17. Ullmann Reaction [organic-chemistry.org]
- 18. Mitsunobu Reaction [organic-chemistry.org]
- 19. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. orgsyn.org [orgsyn.org]
- 21. rsc.org [rsc.org]
- 22. scispace.com [scispace.com]
Quantitative Analysis of 1-Methyl-1H-indazol-5-ol: Robust HPLC-UV and LC-MS/MS Methods for Research and Quality Control
An Application Note for Drug Development Professionals
Abstract
1-Methyl-1H-indazol-5-ol is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds.[1][2] Accurate and precise quantification of this intermediate is critical for ensuring the quality of starting materials, monitoring reaction kinetics, and determining the purity of final active pharmaceutical ingredients (APIs). This application note presents two robust and validated analytical methods for the quantification of this compound: a widely accessible High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method suitable for routine quality control, and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis in complex matrices. The protocols are designed to be self-validating, adhering to principles outlined in international regulatory guidelines.[3][4]
Introduction: The Analytical Imperative
The indazole scaffold is a privileged structure in drug discovery, present in numerous compounds investigated for anti-cancer, anti-inflammatory, and other therapeutic properties.[5][6] this compound (CAS 756839-14-2) serves as a crucial precursor in the synthesis of these complex molecules.[7][8] The presence of impurities or inaccurate quantification of this starting material can have profound impacts on the yield, purity, and safety profile of the final drug substance. Therefore, a reliable analytical method is not merely a procedural step but a cornerstone of process control and quality assurance in drug development. This guide provides the foundational methodologies to establish such control.
Physicochemical Properties of this compound
Understanding the compound's properties is essential for method development, particularly for selecting appropriate solvents, chromatographic conditions, and detection parameters.
| Property | Value | Source |
| CAS Number | 756839-14-2 | [9][10] |
| Molecular Formula | C₈H₈N₂O | [9][10] |
| Molecular Weight | 148.16 g/mol | [10] |
| Appearance | Off-white to light yellow solid | [11] |
| Predicted pKa | 9.30 ± 0.40 | [11] |
| Predicted Boiling Point | 310.2 ± 15.0 °C | [11] |
| Solubility | Poor aqueous solubility is common for indazole derivatives. Soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Methanol. | [12] |
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is the workhorse for routine analysis due to its robustness, cost-effectiveness, and simplicity. The principle relies on the separation of the analyte from impurities based on its partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The phenolic chromophore in this compound allows for sensitive detection using a UV spectrophotometer.
Rationale for Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and excellent retention of moderately polar compounds like indazole derivatives.[13]
-
Mobile Phase: A gradient of acetonitrile and water is used to ensure efficient elution and sharp peak shapes. A small amount of formic acid is added to the aqueous phase to control the ionization state of the phenolic hydroxyl group (pKa ~9.3), which prevents peak tailing and improves reproducibility.
-
Detection Wavelength: The UV detection wavelength is set at an absorbance maximum for the indazole ring system to ensure high sensitivity. This is typically determined by running a UV scan of a standard solution.
Experimental Protocol: HPLC-UV
3.2.1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Dimethyl Sulfoxide (DMSO, ACS grade)
3.2.2. Instrumentation
-
HPLC system with a binary pump, autosampler, column oven, and diode-array detector (DAD) or variable wavelength detector (VWD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Sonicator.
3.2.3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with Diluent. Sonicate if necessary to ensure complete dissolution.
-
Calibration Standards (1-100 µg/mL): Perform serial dilutions of the Standard Stock Solution with the Diluent to prepare a series of at least five calibration standards.
3.2.4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-15 min: 10% to 90% B15-17 min: 90% B17.1-20 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (or determined absorbance maximum) |
3.2.5. Analysis Workflow
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 20 minutes.
-
Inject a blank (Diluent) to ensure a clean baseline.
-
Inject the calibration standards in increasing order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration. A linear regression should yield a correlation coefficient (r²) ≥ 0.999.
-
Prepare sample solutions by accurately weighing the material to be tested and dissolving it in the Diluent to a concentration within the calibration range.
-
Inject the sample solutions and quantify the amount of this compound using the linear regression equation from the calibration curve.
HPLC-UV Workflow Diagram
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as analysis in biological matrices (e.g., plasma, urine) or for trace impurity profiling, LC-MS/MS is the method of choice.[14] This technique couples the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer, allowing for quantification at picogram to nanogram levels.
Rationale for Experimental Choices
-
Ionization: Electrospray Ionization (ESI) in positive mode is chosen as the indazole nitrogen atoms are readily protonated to form a stable [M+H]⁺ ion.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the protonated parent ion (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific, stable fragment ion (Q3). This process is highly specific and significantly reduces background noise.[15]
-
Sample Preparation: For complex matrices like plasma, a sample cleanup step is mandatory. Solid Phase Extraction (SPE) is a robust technique for removing proteins and phospholipids that can interfere with the analysis and contaminate the MS source.[15][16]
Experimental Protocol: LC-MS/MS
4.2.1. Materials and Reagents
-
All reagents from Section 3.2.1.
-
Stable Isotope Labeled Internal Standard (SIL-IS), if available (e.g., 1-(¹³C-methyl)-1H-indazol-5-ol). If not, a structurally similar compound can be used.
-
Methanol (LC-MS grade).
-
SPE cartridges (e.g., Polymeric Reversed-Phase, Oasis HLB).
4.2.2. Instrumentation
-
LC-MS/MS system: UHPLC or HPLC coupled to a triple quadrupole mass spectrometer with an ESI source.
4.2.3. LC and MS Conditions
| Parameter | LC Condition | MS Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Ionization Mode |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Capillary Voltage |
| Gradient | 0-5 min: 5% to 95% B5-6 min: 95% B6.1-8 min: 5% B | Source Temp. |
| Flow Rate | 0.4 mL/min | Desolvation Temp. |
| Inj. Volume | 5 µL | MRM Transitions |
Optimized MRM Transitions (Hypothetical) The following values must be optimized experimentally by infusing a standard solution of the analyte.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 149.1 | 120.1 | 25 | 20 |
| Internal Standard (e.g., SIL-IS) | 150.1 | 121.1 | 25 | 20 |
4.2.4. Sample Preparation Protocol (Plasma)
-
Pre-treatment: To 100 µL of plasma sample, add 10 µL of Internal Standard solution (e.g., 1 µg/mL in methanol) and vortex.
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.
-
Dilution & Loading: Transfer the supernatant to a new tube and dilute with 600 µL of water containing 0.1% formic acid. Load this mixture onto a pre-conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Workflow Diagram
Method Validation: Ensuring Trustworthiness
A protocol is only trustworthy if it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[3] The HPLC-UV method should be validated according to ICH Q2(R1) guidelines.[4]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only, free from interference. | Peak purity index > 0.999. No interfering peaks at the analyte retention time in blank and placebo samples.[17] |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over a defined range (e.g., 1-100 µg/mL).[18] |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80-120% of the target concentration for assay.[4] |
| Accuracy | The closeness of test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).[3] |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 2.0% for ≥6 replicates.Intermediate Precision (Inter-day): RSD ≤ 2.0% across different days/analysts.[3][18] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%.[4] |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2) are varied. |
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide a comprehensive analytical toolkit for the quantification of this compound. The HPLC-UV method serves as a robust platform for routine analysis in a quality control setting, while the LC-MS/MS method offers the high sensitivity and selectivity required for demanding research applications and analysis in complex biological matrices. Proper validation of these methods will ensure data integrity and provide the confidence necessary for advancing drug development programs.
References
- American Elements. This compound. American Elements.
- National Center for Biotechnology Information. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PubMed Central.
- Universidad San Francisco de Quito USFQ. Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. USFQ.
- National Center for Biotechnology Information. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PubMed Central.
- National Center for Biotechnology Information. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PubMed Central.
- Gavin Publishers. Validation of Analytical Methods: A Review. Gavin Publishers.
- International Journal of Pharmaceutical Research and Applications. A Review on Analytical Method Development andValidation (With Case Study). IJOPRA.
- LGC Group. Guide to achieving reliable quantitative LC-MS measurements. LGC Group.
- National Center for Biotechnology Information. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. PubMed Central.
- National Center for Biotechnology Information. 1H-Indazol-5-ol. PubChem.
- European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. Validation Data of 127 Pesticides Using a Multiresidue Method by LC-MS/MS and GC-MS/MS in Olive Oil. EURL.
- SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO.
- National Center for Biotechnology Information. 1-Methyl-1H-indazole. PubChem.
- National Center for Biotechnology Information. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.
- ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- ResearchGate. 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. ResearchGate.
- Scribd. 11 - Chapter 2 Analytical Method Validation Assay. Scribd.
- ResearchGate. Analysis of Four 5-Nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. ResearchGate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. americanelements.com [americanelements.com]
- 10. calpaclab.com [calpaclab.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. eurl-pesticides.eu [eurl-pesticides.eu]
- 17. scielo.br [scielo.br]
- 18. scribd.com [scribd.com]
Application Notes and Protocols: Designing In Vitro Assays for 1-Methyl-1H-indazol-5-ol Derivatives
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction
The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and neurological applications.[1][2] Derivatives of the 1H-indazole core, in particular, have been successfully developed as potent inhibitors of protein kinases and modulators of G-protein coupled receptors (GPCRs).[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust in vitro assays to characterize the biological activity of novel 1-Methyl-1H-indazol-5-ol derivatives.
The strategic placement of the methyl group at the N1 position and the hydroxyl group at the 5-position of the indazole ring provides a versatile platform for further chemical modifications. These modifications can be tailored to achieve desired potency, selectivity, and pharmacokinetic properties. This guide will detail a logical workflow of in vitro assays, from initial cytotoxicity profiling to specific target engagement and downstream functional assays for both the kinase and GPCR target classes. The protocols provided herein are designed to be self-validating systems, ensuring the generation of high-quality, reproducible data to drive successful drug discovery programs.
Part 1: Foundational Assays - Initial Profiling of Bioactivity
Before delving into specific target-based assays, it is crucial to establish a foundational understanding of the general cytotoxic effects of the this compound derivatives. This initial screening provides essential information on the therapeutic window of the compounds and helps to identify appropriate concentration ranges for subsequent, more specific assays.
Cell Viability and Cytotoxicity Assessment
A primary step in the evaluation of any new chemical entity is to determine its effect on cell viability.[4] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method for assessing the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[5][6][7]
Causality Behind Experimental Choice: A decrease in ATP levels is a hallmark of cytotoxicity and a direct measure of the impact of a compound on cell health. This assay is chosen for its simplicity, sensitivity, and high-throughput compatibility, making it ideal for initial screening of a library of derivatives.[4][5]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well or 384-well opaque-walled plate at a predetermined density and allow them to adhere and enter logarithmic growth phase (typically 24 hours).
-
Compound Treatment: Prepare a serial dilution of the this compound derivatives in appropriate cell culture medium. Add the compounds to the cells and incubate for a period relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: On the day of the assay, thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[8]
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6][8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6][8]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][8]
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ATP present and, therefore, the number of viable cells.
Data Presentation: Cytotoxicity Profile
| Derivative ID | IC50 (µM) vs. A549 | IC50 (µM) vs. MCF7 | IC50 (µM) vs. PC3 |
| Compound 1 | 10.5 | 15.2 | 8.9 |
| Compound 2 | > 50 | > 50 | > 50 |
| Compound 3 | 1.2 | 2.5 | 0.8 |
This table presents example data for illustrative purposes.
Part 2: Kinase Inhibitor Assay Cascade
Given that many indazole derivatives are potent kinase inhibitors, a systematic evaluation of their activity against this target class is a logical next step.[1] The following assay cascade progresses from broad screening to detailed mechanistic studies.
Caption: Kinase Inhibitor Assay Workflow.
Primary Screening: Broad Kinase Panel
The initial step is to screen the derivatives against a broad panel of kinases to identify potential targets. This is typically done at a single high concentration of the compound. Radiometric assays are considered the gold standard for their direct measurement of enzyme activity and low rates of false positives.[9]
Causality Behind Experimental Choice: A broad kinase panel provides an unbiased view of the selectivity profile of the compounds. Identifying both intended and unintended targets early in the discovery process is critical for lead optimization and understanding potential off-target toxicities.
Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™)
-
Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (peptide or protein), and the this compound derivative at a fixed concentration (e.g., 10 µM).
-
Initiation: Start the reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP.
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.
-
Termination and Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Washing: Wash the filter to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity on the filter using a scintillation counter. A decrease in radioactivity compared to a vehicle control indicates kinase inhibition.
Secondary Assay: Biochemical IC50 Determination
For derivatives that show significant inhibition of specific kinases in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).
Causality Behind Experimental Choice: The IC50 value is a quantitative measure of the potency of an inhibitor.[10] This allows for the ranking of derivatives and provides a critical parameter for structure-activity relationship (SAR) studies. It is recommended to perform these assays at an ATP concentration equal to the Kₘ of the kinase to allow for better comparison of inhibitor potencies.[10]
Experimental Protocol: Dose-Response Radiometric Kinase Assay
This protocol follows the same steps as the primary screening assay, with the key difference being that a serial dilution of the inhibitor is used instead of a single concentration. The resulting data is then plotted as percent inhibition versus inhibitor concentration to calculate the IC50 value.
Cellular Target Engagement: NanoBRET™ Target Engagement Intracellular Kinase Assay
While biochemical assays are essential for determining direct inhibitory activity, they do not always reflect a compound's performance in a cellular context due to factors like cell permeability and competition with high intracellular ATP concentrations.[11][12][13] The NanoBRET™ Target Engagement Assay measures the binding of a compound to its target kinase in living cells.
Causality Behind Experimental Choice: This assay provides a more physiologically relevant measure of compound potency by assessing target engagement in the complex intracellular environment.[13] It helps to bridge the gap between biochemical potency and cellular activity.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect cells with a plasmid encoding the target kinase fused to the NanoLuc® luciferase.
-
Compound and Tracer Addition: Add the this compound derivative at various concentrations, followed by the addition of a cell-permeable fluorescent tracer that binds to the kinase.
-
Substrate Addition: Add the NanoBRET™ substrate to initiate the bioluminescence reaction.
-
BRET Measurement: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals. The BRET ratio is calculated from these values.
-
Data Analysis: A decrease in the BRET signal upon addition of the compound indicates displacement of the tracer and engagement of the target kinase. Plotting the BRET ratio against the compound concentration allows for the determination of the cellular IC50.
Part 3: GPCR Modulator Assay Cascade
The indazole scaffold is also present in known GPCR modulators.[3] Therefore, a parallel investigation into the effects of this compound derivatives on GPCR signaling is warranted.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase Screening & Profiling with Cellular Assays - Creative Biogene [creative-biogene.com]
- 12. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promegaconnections.com [promegaconnections.com]
Application Notes and Protocols for High-Throughput Screening of Indazole-Based Compound Libraries
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions. Notably, indazole derivatives have been successfully developed into approved therapeutics, including the kinase inhibitors pazopanib and axitinib, which underscores the scaffold's clinical significance.[1][2] A primary focus for indazole-based libraries has been the inhibition of protein kinases and modulation of G-protein coupled receptors (GPCRs), two of the most important target classes in drug discovery.[2][3]
High-Throughput Screening (HTS) is an indispensable tool for unlocking the potential of large chemical libraries, such as those based on the indazole scaffold. HTS allows for the rapid and quantitative assessment of thousands to millions of compounds, enabling the identification of "hits" that modulate a specific biological target or pathway.[4] This guide provides a detailed overview of contemporary HTS techniques and detailed protocols tailored for the screening of indazole-based compound libraries, with a focus on kinase and GPCR targets.
Part 1: Foundational Principles for Screening Indazole Libraries
Before delving into specific protocols, it is crucial to understand the underlying principles that ensure a successful HTS campaign. The choice of assay technology is paramount and should be guided by the nature of the target, the expected mechanism of action of the compounds, and potential liabilities of the chemical scaffold itself.
Causality in Assay Selection: Biochemical vs. Cell-Based Approaches
The initial decision in designing a screening campaign is often whether to use a biochemical or a cell-based assay. This choice has significant implications for the type of hits that will be identified.
-
Biochemical Assays: These assays utilize purified components (e.g., a recombinant kinase and its substrate) to measure the direct interaction of a compound with its target.[5] They are highly specific and offer a clean system to study direct inhibition or binding. However, they do not provide information on cell permeability, off-target effects, or cytotoxicity.
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data.[6][7] They can report on downstream signaling events or a specific cellular phenotype. While cell-based assays can identify compounds that are cell-permeable and active in a complex biological environment, hit identification can be more challenging due to multiple potential targets influencing the readout.
For indazole libraries, a dual-pronged approach is often most effective. Initial screening with a biochemical assay can identify potent direct binders, which can then be validated in a cell-based assay to confirm cellular activity and assess cytotoxicity.
Addressing Indazole-Specific Challenges
While a privileged scaffold, indazole derivatives are not without potential HTS liabilities. Proactive consideration of these issues is critical for robust assay design.
-
Compound Solubility: Like many heterocyclic compounds, indazoles can have limited aqueous solubility. Poor solubility can lead to compound aggregation, which is a major source of false positives in HTS.[8] It is essential to perform solubility tests on a representative subset of the library in the final assay buffer. The inclusion of non-ionic detergents like Triton X-100 or Tween-20 (typically at 0.01%) in the assay buffer can help mitigate aggregation.
-
Compound Autofluorescence: Indazole ring systems can exhibit intrinsic fluorescence, which can interfere with fluorescence-based HTS assays. This is a critical consideration, and if significant autofluorescence is detected in a pilot screen, it may necessitate the use of time-resolved fluorescence or luminescence-based assays, which are less susceptible to this type of interference.[9]
Part 2: High-Throughput Screening Workflows and Protocols
This section provides detailed workflows and step-by-step protocols for key HTS technologies suitable for screening indazole-based libraries against kinase and GPCR targets.
Overall HTS Workflow
A typical HTS campaign follows a multi-stage process, from initial large-scale screening to hit confirmation and characterization.
Caption: Generalized workflow for a high-throughput screening campaign.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Kinase Inhibition
TR-FRET is a robust technology for HTS due to its high sensitivity and low background, making it less susceptible to interference from autofluorescent compounds.[10] This protocol describes a competitive binding assay for identifying indazole-based inhibitors of a protein kinase.
Principle of the Assay
This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the kinase's ATP binding pocket. The kinase is tagged (e.g., with GST or His) and labeled with a long-lifetime Europium (Eu) or Terbium (Tb) chelate donor fluorophore via an anti-tag antibody. The tracer is labeled with an acceptor fluorophore (e.g., Alexa Fluor 647). When the tracer is bound to the kinase, the donor and acceptor are in close proximity, allowing for FRET to occur upon excitation. An inhibitor will displace the tracer, leading to a decrease in the FRET signal.[11]
Detailed Protocol
-
Compound Plating:
-
Using an acoustic dispenser, transfer 50 nL of each indazole compound from the library (typically at 10 mM in DMSO) into the appropriate wells of a 384-well low-volume assay plate.
-
Dispense 50 nL of DMSO into control wells (for high signal/no inhibition) and into wells designated for a known inhibitor (for low signal/100% inhibition).
-
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
2X Kinase/Antibody Solution: Prepare a solution containing the tagged kinase (e.g., 10 nM final concentration) and the Europium-labeled anti-tag antibody (e.g., 4 nM final concentration) in Kinase Buffer.
-
2X Tracer Solution: Prepare a solution of the Alexa Fluor 647-labeled tracer in Kinase Buffer at a concentration twice its determined Kd for the kinase.
-
-
Assay Procedure:
-
Add 7.5 µL of the 2X Kinase/Antibody solution to each well of the assay plate containing the compounds or controls.
-
Incubate the plate for 30 minutes at room temperature to allow the compounds to pre-incubate with the kinase.
-
Add 7.5 µL of the 2X Tracer solution to all wells to initiate the binding reaction. The final volume is 15 µL.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader.
-
Excitation: 320-340 nm.
-
Emission: Measure two wavelengths:
-
Donor emission (Europium): ~615-620 nm.
-
Acceptor emission (FRET signal): ~665 nm.
-
-
Use a time delay of 50-100 µs before reading to minimize background fluorescence.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Calculate the percent inhibition for each compound: 100 * (1 - (Ratio_compound - Ratio_low_control) / (Ratio_high_control - Ratio_low_control)).
-
Data Summary Table: TR-FRET Assay Parameters
| Parameter | Recommended Value/Setting | Rationale |
| Plate Format | 384-well, low-volume, black | Minimizes reagent usage and background signal. |
| Final Assay Volume | 15 µL | Suitable for HTS and automation. |
| Final Compound Conc. | 10 µM | Standard concentration for primary screening. |
| Final DMSO Conc. | ≤ 0.5% | Minimizes solvent effects on enzyme activity. |
| Incubation Times | 30 min (pre-incubation), 60 min (final) | Allows for binding equilibrium to be reached. |
| Plate Reader | TR-FRET compatible | Essential for time-resolved fluorescence detection. |
Protocol 2: AlphaScreen Assay for Protein-Protein Interaction Inhibition
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that is highly sensitive and well-suited for HTS.[12] This protocol describes an assay to identify indazole derivatives that inhibit the interaction between two proteins (e.g., a kinase and a scaffold protein).
Principle of the Assay
The assay uses two types of beads: Donor beads and Acceptor beads. One interacting protein is captured on the Donor beads (e.g., via a biotin tag binding to streptavidin-coated beads), and the other protein is captured on the Acceptor beads (e.g., via a His-tag binding to nickel chelate-coated beads). When the proteins interact, they bring the beads into close proximity (<200 nm). Upon excitation of the Donor beads at 680 nm, they generate singlet oxygen, which travels to the nearby Acceptor beads, triggering a chemiluminescent signal at 520-620 nm. An inhibitor of the protein-protein interaction will prevent this, leading to a loss of signal.[13][14]
Detailed Protocol
-
Compound Plating:
-
Dispense 40 nL of library compounds (10 mM in DMSO) or controls into a 384-well ProxiPlate.
-
-
Reagent Preparation:
-
AlphaScreen Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.05% BSA, 0.02% Tween-20.
-
4X Protein A Solution: Prepare a solution of biotinylated Protein A (e.g., 40 nM final concentration) in AlphaScreen Buffer.
-
4X Protein B Solution: Prepare a solution of His-tagged Protein B (e.g., 40 nM final concentration) in AlphaScreen Buffer.
-
4X Bead Mix: Prepare a mix of Streptavidin Donor beads and Nickel Chelate Acceptor beads (e.g., 20 µg/mL final concentration of each) in AlphaScreen Buffer. Note: This step should be done under subdued light.
-
-
Assay Procedure:
-
Add 5 µL of the 4X Protein A solution to all wells.
-
Add 5 µL of the 4X Protein B solution to all wells.
-
Incubate for 60 minutes at room temperature to allow for protein-protein interaction and compound binding.
-
Add 10 µL of the 4X Bead Mix to all wells. The final volume is 20 µL.
-
Incubate for 60-90 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision or PHERAstar).
-
Excitation: 680 nm.
-
Emission: 520-620 nm.
-
-
Data Analysis:
-
Calculate percent inhibition relative to high (DMSO) and low (no protein or known inhibitor) controls.
-
Protocol 3: Cell-Based Luminescence Assay for GPCR Activity (cAMP)
Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels. This protocol describes a cell-based assay using a split-luciferase biosensor to screen for indazole-based modulators of a Gs- or Gi-coupled GPCR.
Principle of the Assay
This assay utilizes engineered cells that express a GPCR of interest and a cAMP-detecting biosensor, such as the GloSensor™. This biosensor is a fusion protein of a cAMP-binding domain and a circularly permuted firefly luciferase. Binding of cAMP to the sensor causes a conformational change that leads to a dramatic increase in light output in the presence of the luciferase substrate. Agonists of Gs-coupled receptors will increase cAMP and thus the luminescent signal, while agonists of Gi-coupled receptors (which inhibit adenylyl cyclase) will decrease the forskolin-stimulated cAMP production and luminescent signal.
Detailed Protocol
-
Cell Plating:
-
Seed HEK293 cells stably expressing the GPCR of interest and the GloSensor™ biosensor into 384-well white, solid-bottom plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Reagent Preparation:
-
Assay Buffer: CO₂-independent medium (e.g., HBSS) supplemented with 10 mM HEPES.
-
GloSensor™ Reagent: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions in Assay Buffer.
-
-
Assay Procedure:
-
Remove the culture medium from the cell plates.
-
Add 10 µL of the GloSensor™ cAMP Reagent to each well.
-
Incubate for 2 hours at room temperature to allow for reagent equilibration.
-
Dispense 100 nL of library compounds or controls to the wells.
-
For Gs-coupled GPCRs (agonist screen): Incubate for 15-30 minutes at room temperature.
-
For Gi-coupled GPCRs (agonist screen): Add forskolin (e.g., 1-10 µM final concentration) to all wells except the negative control, then immediately add the compounds. Incubate for 15-30 minutes.
-
-
Data Acquisition:
-
Read the luminescence on a plate-based luminometer.
-
-
Data Analysis:
-
Normalize the data to controls on each plate.
-
For Gs agonists, calculate the percent activation. For Gi agonists, calculate the percent inhibition of the forskolin response.
-
Part 3: Data Analysis and Hit Validation
Rigorous data analysis and a systematic hit validation cascade are essential to ensure the identification of high-quality, authentic hits and to avoid wasting resources on artifacts.
Statistical Analysis and Quality Control
The quality of an HTS assay is assessed using the Z'-factor, which reflects the separation between the high and low signal controls.[15]
Z'-Factor Calculation: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
-
SD_high / Mean_high: Standard deviation and mean of the high signal control (e.g., DMSO).
-
SD_low / Mean_low: Standard deviation and mean of the low signal control (e.g., a known inhibitor).
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay |
| 0 to 0.5 | Acceptable assay |
| < 0 | Unacceptable assay |
An assay with a Z'-factor ≥ 0.5 is considered robust and suitable for HTS.[15]
Hit Triage and Confirmation Workflow
Once primary hits are identified, they must be subjected to a stringent validation process.
Caption: A typical hit triage and validation workflow.[4][8][16][17]
-
Dose-Response Confirmation: Primary hits are re-tested in the primary assay across a range of concentrations (typically an 8- to 10-point curve) to determine their potency (IC₅₀ or EC₅₀).[4]
-
Counter-Screens: These are designed to identify compounds that interfere with the assay technology rather than the biological target. For example, in a luciferase-based assay, a counter-screen would test for direct inhibitors of the luciferase enzyme.[4]
-
Orthogonal Assays: These assays measure the same biological endpoint but use a different detection technology. For example, a TR-FRET kinase hit could be confirmed using a label-free mass spectrometry-based assay that directly measures substrate phosphorylation.[8][18] This is a crucial step to eliminate technology-specific artifacts.
-
Selectivity Profiling: For kinase inhibitors, it is vital to assess their selectivity by testing them against a panel of related kinases. This helps to identify promiscuous inhibitors early in the process.
Part 4: Advanced Screening Methodologies
Beyond traditional fluorescence and luminescence assays, other powerful techniques can be applied to screen indazole libraries.
Label-Free Screening
Label-free technologies, such as surface plasmon resonance (SPR) and mass spectrometry (MS), detect the interaction between a compound and its target without the need for fluorescent or luminescent labels.[18][19] This eliminates artifacts associated with compound interference with labels. While typically lower in throughput, MS-based assays are becoming increasingly amenable to HTS and are excellent orthogonal methods for hit confirmation.[18]
Phenotypic Screening
Phenotypic screening involves testing compounds for their ability to produce a desired change in a cell's phenotype, without a priori knowledge of the specific molecular target.[7][20] High-content imaging is a powerful tool for phenotypic screening, allowing for the quantitative analysis of multiple cellular features (e.g., cell morphology, protein localization, organelle health) simultaneously. For an indazole library with potential anti-cancer activity, a phenotypic screen could identify compounds that induce apoptosis or arrest the cell cycle in a cancer cell line.[2][21]
Conclusion
The indazole scaffold continues to be a rich source of novel therapeutic agents. The successful identification of potent and selective modulators of key drug targets from indazole-based libraries is highly dependent on the rational design and rigorous execution of a well-planned HTS campaign. By carefully selecting the appropriate assay technology, proactively addressing potential compound liabilities, and implementing a stringent hit validation cascade, researchers can maximize the probability of success. The protocols and strategies outlined in this guide provide a robust framework for navigating the complexities of HTS and unlocking the full potential of indazole-based compound libraries in drug discovery.
References
- Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map.
- Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
- ResearchGate. (n.d.). Signaling pathways of VEGFR-2.
- Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map.
- ResearchGate. (n.d.). Signaling pathways of VEGFR-2.
- Sygnature Discovery. (n.d.). High Throughput Screening (HTS).
- ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics.
- Bio-Rad. (n.d.). Development - EGFR signaling pathway Pathway Map.
- Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1, 2005.0010.
- PubChem. (n.d.). VEGFA-VEGFR2 signaling.
- ResearchGate. (n.d.). EGFR downstream signaling pathway.
- Martin, A., Rigoreau, L., & McLoughlin, S. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
- Antczak, C., Radu, C., & Hohl, M. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS discovery : advancing life sciences R & D, 25(9), 989–996.
- Conery, A. R., et al. (2010). Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays. Journal of biomolecular screening, 15(7), 775–784.
- Zhang, Q., et al. (2012). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. In Methods in Molecular Biology (Vol. 824, pp. 549–567). Humana Press.
- Kamal, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(18), 5579.
- Meyer, K., et al. (2022). LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry. Cell Reports Methods, 2(10), 100311.
- Zhang, X., et al. (2021). An update of label-free protein target identification methods for natural active products. Acta Pharmaceutica Sinica B, 11(11), 3337-3351.
- YouTube. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION.
- Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors.
- DCReport. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers.
- Zhang, Y., et al. (2012). High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. Journal of Biomolecular Screening, 17(5), 645-655.
- Marlowe, T., et al. (2025). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. SLAS Discovery.
- Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput.
- Kamal, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(18), 5579.
- Marlowe, T., et al. (2025). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. SLAS Discovery.
- BMG Labtech. (n.d.). AlphaScreen.
- James, L. I., et al. (2019). A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. SLAS Discovery, 24(4), 438-449.
- Eglen, R. M., et al. (2008). The use of AlphaScreen technology in HTS: current status. Current chemical genomics, 1, 2–10.
- ResearchGate. (2008). The use of AlphaScreen technology in HTS: Current status.
- Mayer, T. U., et al. (2003). Phenotypic screening of small molecule libraries by high throughput cell imaging. Current opinion in cell biology, 15(2), 241–247.
- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- Zhang, X. D., et al. (2018). Phenotypic screening using large-scale genomic libraries to identify drug targets for the treatment of cancer. Oncology letters, 15(5), 6293–6301.
- YouTube. (2024). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial.
- Martinez, N. J., et al. (2018). Quantitative high-throughput phenotypic screening of pediatric cancer cell lines identifies multiple opportunities for drug repurposing. Oncotarget, 9(4), 4965–4981.
Sources
- 1. resources.revvity.com [resources.revvity.com]
- 2. oncotarget.com [oncotarget.com]
- 3. youtube.com [youtube.com]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medium.com [medium.com]
- 7. Phenotypic screening using large-scale genomic libraries to identify drug targets for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dcreport.org [dcreport.org]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phenotypic screening of small molecule libraries by high throughput cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Development of Antitumor Compounds from 1-Methyl-1H-indazol-5-ol
Introduction: The Strategic Rationale for Targeting Cancer with 1-Methyl-1H-indazol-5-ol Derivatives
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of several FDA-approved anticancer drugs, including Axitinib, Pazopanib, and Lonidamine.[1][2][3] These agents validate the utility of the indazole motif as a template for developing novel oncology therapeutics. The this compound structure, in particular, presents a strategic starting point for generating a new generation of antitumor compounds. The N1-methylation prevents tautomerization and provides a consistent structural backbone, while the C5-hydroxyl group serves as a versatile handle for chemical modification. This hydroxyl moiety can be derivatized into ethers, esters, and other functionalities to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, the indazole core is a known hinge-binding motif for many protein kinases, a class of enzymes frequently dysregulated in cancer.[4][5] By strategically modifying the this compound scaffold, it is possible to develop potent and selective inhibitors of key oncogenic kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Pim kinases, which are implicated in tumor growth, angiogenesis, and metastasis.[2][6][7] This guide provides a comprehensive framework for the synthesis and biological evaluation of novel antitumor compounds derived from this compound.
Part 1: Synthesis of this compound and its Derivatives
The successful development of novel antitumor compounds from this compound hinges on efficient and versatile synthetic strategies. This section outlines a two-stage approach: first, the preparation of the core scaffold, and second, its derivatization to generate a library of candidate compounds.
Synthesis of the Core Scaffold: this compound
The starting material, this compound, can be synthesized from commercially available 5-methoxy-1H-indazole via demethylation.
Protocol 1: Demethylation of 5-Methoxy-1H-indazole
Causality: Boron tribromide (BBr₃) is a powerful Lewis acid that effectively cleaves aryl methyl ethers to the corresponding phenols under mild conditions. Dichloromethane is an appropriate inert solvent for this reaction.
-
Step 1: Dissolve 5-methoxy-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Step 2: Cool the solution to 0 °C in an ice bath.
-
Step 3: Slowly add a solution of boron tribromide (1.2 eq) in DCM to the cooled reaction mixture.
-
Step 4: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Step 5: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 6: Upon completion, carefully quench the reaction by slowly adding methanol, followed by water.
-
Step 7: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Step 8: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 9: Purify the crude product by column chromatography on silica gel to yield 1H-indazol-5-ol.[8]
-
Step 10: The N-methylation can be achieved using a standard protocol with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetone or DMF.
Derivatization of this compound
The C5-hydroxyl group is a prime site for introducing chemical diversity. The following protocols describe the synthesis of ether and ester derivatives.
Protocol 2: O-Alkylation to Synthesize Ether Derivatives (Williamson Ether Synthesis)
Causality: This classic reaction involves the deprotonation of the hydroxyl group with a base to form a more nucleophilic alkoxide, which then undergoes an Sₙ2 reaction with an alkyl halide to form the ether.
-
Step 1: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).
-
Step 2: Stir the mixture at room temperature for 30 minutes.
-
Step 3: Add the desired alkyl halide (R-X, 1.2 eq).
-
Step 4: Heat the reaction mixture to 50-80 °C and monitor by TLC.
-
Step 5: After completion, cool the reaction to room temperature and pour it into ice-water.
-
Step 6: Extract the product with ethyl acetate.
-
Step 7: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Step 8: Purify the crude product by column chromatography.
Protocol 3: Esterification to Synthesize Ester Derivatives
Causality: The hydroxyl group can be acylated using an acid chloride or anhydride in the presence of a base to form an ester. Pyridine or triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Step 1: Dissolve this compound (1.0 eq) in a non-protic solvent like DCM or tetrahydrofuran (THF).
-
Step 2: Add a base such as triethylamine (Et₃N, 1.5 eq) or pyridine.
-
Step 3: Cool the mixture to 0 °C.
-
Step 4: Add the desired acyl chloride or anhydride (R-COCl or (RCO)₂O, 1.2 eq) dropwise.
-
Step 5: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Step 6: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Step 7: Extract the product with DCM.
-
Step 8: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Step 9: Purify the crude product by column chromatography.
Caption: Synthetic workflow for this compound derivatives.
Part 2: In Vitro Biological Evaluation
A systematic in vitro evaluation is crucial to identify promising lead compounds. The following protocols are designed to assess the cytotoxicity, pro-apoptotic activity, and mechanism of action of the synthesized this compound derivatives.
Cell Viability and Cytotoxicity Assessment
The initial screening of the synthesized compounds involves determining their effect on the viability of cancer cells. The MTT assay is a reliable and widely used colorimetric method for this purpose.[9]
Protocol 4: MTT Cell Viability Assay
Causality: This assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.
-
Step 1: Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9][10]
-
Step 2: Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Step 3: MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Step 4: Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Step 6: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Table 1: Representative Data for Compound Cytotoxicity
| Compound | HCT116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Derivative 1 | 5.2 | 8.1 | 12.5 |
| Derivative 2 | 1.8 | 3.5 | 6.7 |
| Positive Control | 0.5 | 1.2 | 2.1 |
Apoptosis Induction Analysis
To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), Western blot analysis of key apoptosis markers is performed.[11][12]
Protocol 5: Western Blot for Apoptosis Markers
Causality: Apoptosis is executed by a family of proteases called caspases. The activation of executioner caspases like caspase-3 leads to the cleavage of specific substrates, such as PARP. The Bcl-2 family of proteins regulates the intrinsic apoptotic pathway, with an increased Bax/Bcl-2 ratio promoting apoptosis.
-
Step 1: Cell Treatment and Lysis: Treat cancer cells with the test compounds at their IC₅₀ concentrations for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Step 2: Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Step 3: SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Step 4: Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, Bax, and Bcl-2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Step 5: Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Step 6: Densitometry Analysis: Quantify the band intensities and normalize them to the loading control.
Caption: Intrinsic apoptosis signaling pathway targeted by test compounds.
Kinase Inhibition Assay
Given that many indazole derivatives are kinase inhibitors, it is essential to assess the ability of the synthesized compounds to inhibit specific oncogenic kinases. A fluorescence-based assay is a common and robust method for this purpose.[1][13]
Protocol 6: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
Causality: This assay measures the phosphorylation of a specific substrate by a kinase. Inhibition of the kinase results in a decrease in the fluorescent signal generated by the detection of the phosphorylated substrate.
-
Step 1: Reagent Preparation: Prepare assay buffer, kinase (e.g., VEGFR-2, FGFR1, Pim-1), biotinylated peptide substrate, and ATP.
-
Step 2: Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.
-
Step 3: Kinase Reaction: In a 384-well plate, add the kinase, test compound, and substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Step 4: Detection: Stop the reaction and add a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore (e.g., XL665 for TR-FRET).
-
Step 5: Signal Measurement: Incubate for the detection reaction to occur and then measure the fluorescent signal using a plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Step 6: Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Table 2: Representative Data for Kinase Inhibition
| Compound | VEGFR-2 IC₅₀ (nM) | FGFR1 IC₅₀ (nM) | Pim-1 IC₅₀ (nM) |
| Derivative 1 | 150 | >1000 | 850 |
| Derivative 2 | 25 | 450 | 120 |
| Positive Control | 10 | 50 | 30 |
Cell Migration and Invasion Assays
Metastasis is a major cause of cancer-related mortality. The ability of a compound to inhibit cancer cell migration and invasion is a critical indicator of its therapeutic potential. The Transwell assay is a widely used method to assess these cellular processes.[2][3][6]
Protocol 7: Transwell Cell Migration and Invasion Assay
Causality: This assay utilizes a two-chamber system separated by a porous membrane. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Migrating cells move through the pores to the lower surface of the membrane. For the invasion assay, the membrane is coated with a basement membrane extract (e.g., Matrigel), which the cells must degrade to invade.
-
Step 1: Chamber Preparation: For the invasion assay, coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify. For the migration assay, use uncoated inserts.
-
Step 2: Cell Seeding: Seed serum-starved cancer cells in the upper chamber in a serum-free medium containing the test compound.
-
Step 3: Chemoattractant Addition: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Step 4: Incubation: Incubate the plate for 12-48 hours, allowing the cells to migrate or invade.
-
Step 5: Cell Staining: Remove the non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells on the lower surface with a stain such as crystal violet.
-
Step 6: Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.
Caption: Experimental workflow for in vitro biological evaluation.
Conclusion and Future Directions
The strategic use of the this compound scaffold provides a fertile ground for the discovery of novel antitumor agents. The synthetic and biological evaluation protocols detailed in this guide offer a robust framework for researchers to systematically generate and screen a library of derivatives. Promising lead compounds identified through this workflow can be further optimized for potency, selectivity, and pharmacokinetic properties. Subsequent in vivo studies in relevant animal models will be necessary to validate the therapeutic potential of these novel indazole-based compounds for the treatment of cancer.
References
- The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). Current Topics in Medicinal Chemistry, 21(5), 363-376. [Link]
- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). European Journal of Medicinal Chemistry, 279, 116889. [Link]
- The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). PubMed. [Link]
- Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. (2015). Organic & Biomolecular Chemistry, 13(29), 7994-8005. [Link]
- The Anticancer Activity of Indazole Compounds: A Mini Review. (n.d.). ResearchGate.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(10), 4199. [Link]
- Design, synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15675-15687. [Link]
- 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. (2024). ChemistrySelect, 9(16), e202400508. [Link]
- Design, synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15675-15687. [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(15), 4945. [Link]
- Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad.
- Discovery of 5-Azaindazole (GNE-955) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability. (2020). Journal of Medicinal Chemistry, 63(15), 8346-8361. [Link]
- The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(4), 849-853. [Link]
- Determination of Caspase Activation by Western Blot. (2021). Methods in Molecular Biology, 2281, 3-12. [Link]
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances, 11(35), 21488-21509. [Link]
- PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. (2023). Current Medicinal Chemistry, 30(24), 2731-2749. [Link]
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances, 11(35), 21488-21509. [Link]
- PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. (2023). Current Medicinal Chemistry, 30(24), 2731-2749. [Link]
- Novel indazole-based inhibitor of polo-like kinase 4 against cancer. (2025). BioWorld. [Link]
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. [Link]
- Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (2024). ACS Medicinal Chemistry Letters, 15(10), 1313-1318. [Link]
- Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. (2022). Frontiers in Pharmacology, 13, 856886. [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1H-Indazol-5-ol synthesis - chemicalbook [chemicalbook.com]
- 9. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
The Strategic Role of 1-Methyl-1H-indazol-5-ol in Fragment-Based Drug Design: Application Notes and Protocols
Introduction: The Power of Fragments and the Privilege of the Indazole Scaffold
Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, offering a powerful alternative to traditional high-throughput screening (HTS). By screening low molecular weight compounds (typically <300 Da), FBDD allows for a more efficient exploration of chemical space, often leading to hits with higher ligand efficiency and more favorable physicochemical properties.[1][2] Within the vast landscape of chemical fragments, the indazole scaffold has emerged as a "privileged" motif, a testament to its recurring presence in a multitude of biologically active compounds and approved drugs.[3][4] This guide focuses on a particularly valuable indazole-based fragment, 1-Methyl-1H-indazol-5-ol , and elucidates its strategic application in FBDD campaigns.
This compound is an exemplary starting point for FBDD due to its unique combination of structural features. The bicyclic indazole core provides a rigid and synthetically tractable framework, while the 5-hydroxyl (phenol) group and the N1-methyl group offer distinct and crucial vectors for interaction and subsequent chemical elaboration. This document will provide an in-depth analysis of the role of this fragment, detailed protocols for its screening and validation, and a guide to its evolution from a weakly binding hit to a potent lead compound.
Physicochemical Properties of this compound
A thorough understanding of the fragment's properties is the foundation of any successful FBDD campaign.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | N/A |
| Molecular Weight | 148.16 g/mol | N/A |
| Hydrogen Bond Donors | 1 (hydroxyl group) | N/A |
| Hydrogen Bond Acceptors | 2 (indazole nitrogens, hydroxyl oxygen) | N/A |
| LogP (calculated) | ~1.5 - 2.0 | N/A |
| Topological Polar Surface Area (TPSA) | 48.9 Ų | [5] |
These properties align well with the "Rule of Three," a guiding principle in fragment library design, which suggests fragments should have a molecular weight under 300 Da, no more than three hydrogen bond donors or acceptors, and a LogP of less than 3.
The Strategic Importance of Key Structural Moieties
The utility of this compound in FBDD is not merely due to its size, but rather the specific roles its functional groups play in molecular recognition and as handles for chemical optimization.
The 5-Hydroxyl Group: A Versatile Interaction Hub
The phenolic hydroxyl group is a critical feature, capable of engaging in a variety of high-quality interactions with a protein target:
-
Hydrogen Bonding: It can act as both a hydrogen bond donor and acceptor, forming key interactions with backbone amides or carbonyls, or with the side chains of polar amino acids (e.g., Asp, Glu, Ser, Thr, His).
-
Aromatic Interactions: The phenyl ring of the indazole can participate in π-π stacking or edge-to-face interactions with aromatic residues like Phe, Tyr, and Trp.
-
Vector for Growth: The hydroxyl group provides a readily modifiable handle for "fragment growing." It can be converted to an ether or an ester, allowing for the exploration of adjacent pockets in the binding site. This is a common and effective strategy for increasing potency.
The phenolic moiety is a recurring motif in pharmaceuticals, but its use can sometimes be associated with metabolic liabilities.[6][7] FBDD provides an opportunity to explore bioisosteric replacements for the phenol group during the hit-to-lead phase if metabolic instability becomes a concern.[6][7][8]
The N1-Methyl Group: Modulating Properties and Guiding Synthesis
The methylation at the N1 position of the indazole ring serves several important purposes:
-
Blocks Tautomerization: It locks the indazole in the 1H-tautomeric form, which is generally more thermodynamically stable.[4] This removes ambiguity in the binding mode and simplifies the interpretation of structure-activity relationships (SAR).
-
Improves Physicochemical Properties: N-alkylation can enhance solubility and permeability, properties that are crucial for drug development.
-
Directs Synthesis: By pre-installing the methyl group, it directs subsequent chemical modifications to other positions on the indazole ring, simplifying synthetic strategies. Regioselective N-alkylation of indazoles can be challenging, so starting with a defined regioisomer is advantageous.[9][10][11][12]
Experimental Workflow: From Fragment Screening to Hit Validation
The identification and validation of fragment hits require sensitive biophysical techniques capable of detecting weak binding affinities, typically in the micromolar to millimolar range.
Caption: A typical workflow for fragment-based drug design.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in mass on a sensor surface, allowing for the real-time detection of binding events.
Objective: To identify fragments from a library that bind to a target protein immobilized on a sensor chip.
Materials:
-
Biacore™ or similar SPR instrument
-
Sensor Chip CM5 (or other suitable surface)
-
Target protein (high purity, >95%)
-
This compound and other fragments, dissolved in 100% DMSO
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (EDC, NHS, ethanolamine)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor surface with running buffer.
-
Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (e.g., 20-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) until the desired immobilization level is reached (typically 8,000-12,000 Response Units for fragment screening).
-
Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Fragment Screening:
-
Prepare fragment solutions in running buffer at a final concentration of 100-200 µM with a DMSO concentration matched to the running buffer (typically 1-2%).
-
Inject each fragment solution over the immobilized target surface and a reference flow cell (for background subtraction) for a short contact time (e.g., 30-60 seconds), followed by a dissociation phase.
-
Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt).
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active surface signal.
-
Identify "hits" as fragments that produce a response significantly above the baseline noise.
-
Confirm hits by re-testing in a dose-response format to ensure concentration-dependent binding.
-
Protocol 2: Hit Confirmation and Characterization using Saturation Transfer Difference (STD) NMR
STD NMR is a powerful ligand-observed NMR technique that can detect transient binding of small molecules to a large protein.
Objective: To confirm the binding of this compound to the target protein and to identify the protons of the fragment that are in close proximity to the protein surface.
Materials:
-
NMR spectrometer (≥500 MHz) with a cryoprobe
-
Target protein (10-50 µM) in a deuterated buffer (e.g., phosphate buffer in D₂O)
-
This compound (1-2 mM) from a DMSO-d₆ stock solution
-
NMR tubes
Methodology:
-
Sample Preparation:
-
Prepare a sample containing the target protein and the fragment in the deuterated buffer. A typical protein-to-ligand ratio is 1:100.
-
Prepare a control sample containing only the fragment at the same concentration.
-
-
NMR Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the control sample to identify the fragment's resonances.
-
Set up the STD experiment. This involves acquiring two spectra: an "on-resonance" spectrum where the protein is selectively saturated with a train of radiofrequency pulses, and an "off-resonance" spectrum where the irradiation is applied at a frequency where no protein signals are present.
-
The saturation time is a key parameter and should be optimized (typically 1-2 seconds).
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Only protons of the fragment that have received saturation transfer from the protein (i.e., the binding protons) will show signals in the STD spectrum.
-
The relative intensities of the signals in the STD spectrum provide information about which parts of the fragment are in closest contact with the protein, known as "epitope mapping."
-
Protocol 3: Structural Elucidation by X-ray Crystallography
The ultimate validation of a fragment hit is the determination of its three-dimensional structure in complex with the target protein.
Objective: To determine the binding mode of this compound within the target's binding site.
Methodology:
-
Crystal Preparation:
-
Obtain well-diffracting crystals of the target protein.
-
Prepare a soaking solution containing this compound at a concentration of 1-10 mM in a cryoprotectant-compatible buffer.
-
Soak the protein crystals in this solution for a period ranging from minutes to hours.
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully examine the resulting electron density maps for evidence of the bound fragment.
-
Hit-to-Lead Optimization: Growing this compound into a Potent Inhibitor
Once a fragment hit is validated and its binding mode is understood, the hit-to-lead optimization phase begins.[13] The goal is to increase the fragment's affinity and selectivity while maintaining or improving its drug-like properties.
Caption: Common strategies for hit-to-lead optimization in FBDD.
Case Study: Development of Indazole-Based Kinase Inhibitors
Several studies have demonstrated the successful optimization of indazole-based fragments into potent kinase inhibitors. For example, in the development of AXL kinase inhibitors, an indazole fragment hit was identified through a high-concentration biochemical screen.[3] Subsequent structure-guided optimization, focusing on growing from the indazole core, led to a potent inhibitor with a significant increase in affinity.[3]
Similarly, a fragment screening campaign against phosphoinositide-dependent kinase-1 (PDK1) identified an aminoindazole fragment.[14][15] Follow-up screening and optimization resulted in a lead compound with an IC₅₀ of 0.37 µM and a high ligand efficiency.[14][15]
Quantitative Progression in Affinity:
| Stage | Compound Type | Typical Affinity (Kd or IC₅₀) | Ligand Efficiency (LE) |
| Hit | Indazole Fragment | 100 µM - 5 mM | > 0.3 |
| Intermediate | Grown/Linked Fragment | 1 µM - 50 µM | > 0.3 |
| Lead | Optimized Compound | < 100 nM | Often maintained or slightly decreased |
Conclusion
This compound represents a highly valuable and strategically designed fragment for FBDD campaigns. Its rigid indazole core, coupled with the versatile 5-hydroxyl group and the property-enhancing N1-methyl group, provides an excellent starting point for the discovery of novel therapeutics. The systematic application of sensitive biophysical screening methods, followed by structure-guided hit-to-lead optimization, can effectively translate this simple fragment into a potent and selective lead compound. The principles and protocols outlined in this guide provide a robust framework for leveraging the full potential of this compound in drug discovery.
References
- Dunker, C., & Schlegel, K. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie.
- Gissot, A., et al. (2011). Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
- Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters.
- Ng, S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry.
- Talele, T. T. (2024). Phenol (bio)isosteres in drug design and development. PubMed.
- (Reference for N1-Alkyl indazoles as bioisosteres - from image caption, full cit
- (Reference for Phenol (bio)
- (Reference for Development of a selective and scalable N1-indazole alkylation - PMC, full cit
- (Reference for Indazole and its Derivatives in Cardiovascular Diseases - PubMed Central, full cit
- (Reference for Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates - Benchchem, full cit
- (Reference for Structure of our indazole derivatives - ResearchGate, full cit
- (Reference for Development of a selective and scalable N1-indazole alkylation - RSC Publishing, full cit
- (Reference for Regioselective N-alkylation of the 1H-indazole scaffold, full cit
- (Reference for Application of Bioisosteres in Drug Design -
- (Reference for Application of Bioisosteres in Drug Design – Chi Research Group, full cit
- (Reference for [Fragment-based drug design using stereoisomers.
- (Reference for Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed, full cit
- (Reference for Published Fragment Hits | Cambridge MedChem Consulting, full cit
- (Reference for Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - NIH, full cit
- (Reference for Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC - NIH, full cit
- (Reference for 1H-Indazol-5-ol | C7H6N2O | CID 101438 - PubChem, full cit
- (Reference for Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery | Request PDF - ResearchGate, full cit
- (Reference for Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90 - PubMed, full cit
- (Reference for Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PubMed, full cit
- (Reference for Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - NIH, full cit
- (Reference for Phenols in Pharmaceuticals: Analysis of a Recurring Motif.
- (Reference for Exploring Fragment-Based Approaches in Drug Discovery - Taylor & Francis, full cit
- (Reference for Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures, full cit
- (Reference for Fragment-Based Approach To Enhance Drug Discovery Productivity | Technology Networks, full cit
Sources
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. Fragment-Based Approach To Enhance Drug Discovery Productivity | Technology Networks [technologynetworks.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenol (bio)isosteres in drug design and development | Semantic Scholar [semanticscholar.org]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. d-nb.info [d-nb.info]
- 13. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 14. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Reaction Yields for 1-Methyl-1H-indazol-5-ol Derivatization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and detailed protocols to address common challenges encountered during the chemical derivatization of 1-Methyl-1H-indazol-5-ol. The indazole scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents, making the efficient and high-yielding synthesis of its derivatives a critical objective.[1][2][3] This resource is designed to move beyond simple procedural steps, offering explanations for the underlying chemical principles to empower you to optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise when working with this compound.
Q1: What are the primary reactive sites on this compound and how does this affect derivatization strategy?
A1: this compound has three primary sites for derivatization, each with distinct reactivity. Understanding these is the first step to designing a high-yield synthesis.
-
5-OH (Phenolic Hydroxyl): This is the most nucleophilic and acidic site, making it the primary target for reactions like O-alkylation (ether formation) and O-acylation (ester formation). Its reactivity is governed by the ease of deprotonation to form a phenoxide ion.
-
N2-Position: Although the N1 position is blocked by a methyl group, the N2 nitrogen retains some nucleophilicity. Under certain conditions, particularly with strong bases and reactive electrophiles, competitive N2-alkylation can occur, leading to a mixture of isomers and reduced yield of the desired O-substituted product.[4][5][6]
-
Aromatic Ring (C3, C4, C6, C7): The C-H bonds on the indazole ring can be functionalized through electrophilic aromatic substitution or, more commonly, through modern cross-coupling reactions. This typically requires converting the highly unreactive C-OH bond into a C-OTf (triflate) or C-halide bond to enable reactions like Suzuki or Buchwald-Hartwig amination.[7][8]
Q2: My O-alkylation (etherification) yield is consistently low. What are the most common causes?
A2: Low yields in O-alkylation are typically traced back to three factors:
-
Incomplete Deprotonation: The phenolic proton (pKa ≈ 10) must be fully removed to generate the reactive phenoxide. Using a base that is too weak for the chosen solvent system will result in an equilibrium with a significant amount of unreacted starting material.
-
Competitive N2-Alkylation: As mentioned in A1, the N2 position can compete with the oxygen for the alkylating agent. This side reaction is highly dependent on the base, solvent, and electrophile used.[4][5][9]
-
Poor Electrophile Reactivity: The leaving group on your alkylating agent is critical. The general reactivity trend is R-I > R-Br > R-OTs > R-Cl. Using a less reactive electrophile like an alkyl chloride may require harsher conditions or additives.
Q3: I've isolated an unexpected isomer. How can I confirm if it's the N2-alkylated product and how do I prevent its formation?
A3: Characterization using 1D and 2D NMR spectroscopy (specifically HMBC and NOE experiments) is the definitive way to distinguish between O- and N2-alkylation. To suppress N2-alkylation, consider the following hierarchy of adjustments:
-
Choice of Base: Switch from a very strong, non-coordinating base (like NaH) to a milder, bulkier base (like Cs₂CO₃ or K₂CO₃). Cesium carbonate, in particular, is known to favor O-alkylation due to the "cesium effect," where the large Cs⁺ ion coordinates preferentially with the hard oxygen atom.
-
Solvent Selection: Polar aprotic solvents like DMF can sometimes favor N-alkylation. Switching to a less polar solvent like THF or a non-polar solvent like dioxane may increase O-selectivity.[4][5][6]
-
Temperature Control: Running the reaction at the lowest feasible temperature can often enhance selectivity by favoring the kinetically preferred O-alkylation pathway over the potentially thermodynamically favored N2-alkylation.
Q4: When should I abandon direct O-functionalization and instead convert the hydroxyl group to a triflate for cross-coupling?
A4: You should consider the triflate strategy when your goal is to form a C-C, C-N, or C-S bond at the 5-position, which is not achievable via nucleophilic substitution on the hydroxyl group. The hydroxyl group is a poor leaving group, but its conversion to a triflate (-OTf) transforms it into an excellent one. This two-step sequence is ideal for:
-
Suzuki-Miyaura Coupling: To introduce new aryl or vinyl groups (C-C bond formation).[8][10]
-
Buchwald-Hartwig Amination: To install primary or secondary amines (C-N bond formation).[7][11]
-
Sonogashira Coupling: To introduce terminal alkynes (C-C bond formation).
While it adds a step, this approach provides access to a vast range of derivatives with high efficiency and predictability, often justifying the longer sequence.
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving specific experimental problems.
Problem: Poor Yield in O-Alkylation / Etherification Reactions
Cause 1: Incomplete Deprotonation of the Phenolic Hydroxyl
-
Diagnosis: TLC or LC-MS analysis shows a significant amount of unreacted this compound remaining even after extended reaction times.
-
Causality: The chosen base is not strong enough to quantitatively deprotonate the phenol in the reaction solvent. For instance, K₂CO₃ is a moderate base whose effectiveness is highly dependent on the solvent and temperature.
-
Solution:
-
Switch to a Stronger Base: If using K₂CO₃ or Et₃N, consider switching to Cs₂CO₃ or, for full deprotonation, a hydride base like NaH.
-
Ensure Anhydrous Conditions: When using strong bases like NaH, any trace of water will quench the base, reducing its effective stoichiometry. Use freshly distilled, anhydrous solvents.
-
Optimize Solvent: A more polar aprotic solvent like DMF or DMSO can enhance the solubility of the intermediate salt and accelerate the reaction compared to THF or acetonitrile.
-
| Base | Typical Solvent | Relative Strength | Comments & Rationale |
| K₂CO₃ | Acetone, Acetonitrile, DMF | Moderate | Heterogeneous reaction. Effective for reactive alkyl halides but may be slow. |
| Cs₂CO₃ | DMF, Dioxane, THF | Strong | Often provides superior yields and O-selectivity (cesium effect). More soluble than K₂CO₃. |
| NaH | THF, DMF (anhydrous) | Very Strong | Irreversibly deprotonates the phenol. Caution: Pyrophoric. Can sometimes lead to lower selectivity.[4][5] |
| KHMDS/LHMDS | THF (anhydrous) | Very Strong | Soluble, strong, non-nucleophilic bases. Good alternatives to NaH. |
Cause 2: Competitive N2-Alkylation Side Reaction
-
Diagnosis: Isolation of a second product with the same mass as the desired product. NMR analysis is required to confirm the structure.
-
Causality: The combination of a strong base (which increases the nucleophilicity of both N and O atoms) and a small, highly reactive electrophile (e.g., methyl iodide) can overcome the steric hindrance at the N2-position.
-
Solution:
-
Employ Cesium Carbonate (Cs₂CO₃): This is the most reliable first-line strategy to promote O-selectivity.
-
Lower the Reaction Temperature: Perform the deprotonation at 0 °C or room temperature, then add the electrophile and allow the reaction to proceed at a moderated temperature (e.g., 40-60 °C) instead of reflux.
-
Increase Steric Hindrance: If possible, use a bulkier alkylating agent or a base with a large counter-ion.
-
Problem: Failure or Low Yield in Palladium-Catalyzed Cross-Coupling
Cause 1: Inefficient Formation of the Aryl Triflate Intermediate
-
Diagnosis: After the triflation step, TLC or LC-MS analysis shows residual starting material or the formation of decomposition products.
-
Causality: Triflic anhydride (Tf₂O) is highly reactive and sensitive to moisture. The base used (e.g., pyridine, triethylamine) may contain water or be insufficient to scavenge the triflic acid byproduct, leading to side reactions.
-
Solution:
-
Use Anhydrous Conditions: Perform the reaction under an inert atmosphere (N₂ or Ar) with anhydrous solvent (DCM or THF) and freshly distilled base.
-
Control Temperature: Add the triflic anhydride dropwise to a cooled solution (0 °C or -78 °C) of the indazolol and base to control the exothermic reaction.
-
Ensure Stoichiometry: Use a slight excess of both the base (1.5-2.0 eq.) and triflic anhydride (1.1-1.2 eq.) to drive the reaction to completion.
-
Cause 2: Palladium Catalyst Inactivity
-
Diagnosis: The cross-coupling reaction fails to start, or stalls after low conversion, with both the aryl triflate and boronic acid/amine remaining.
-
Causality: The palladium catalyst system (precatalyst and ligand) is the heart of the reaction. Failure can be due to an inappropriate ligand choice for the specific transformation, catalyst poisoning (e.g., by sulfur-containing impurities), or oxidative degradation of the active Pd(0) species.[7]
-
Solution:
-
Degas Thoroughly: The reaction mixture must be rigorously degassed (e.g., via 3-4 cycles of vacuum/inert gas backfill or by sparging with argon for 20-30 minutes) before adding the palladium catalyst to remove oxygen.
-
Select the Right Ligand: The choice of phosphine ligand is critical and substrate-dependent. For Suzuki couplings of aryl triflates, bulky, electron-rich phosphines are generally effective. For Buchwald-Hartwig aminations, specialized biarylphosphine ligands are often required.[7][8][12]
-
Use a Pre-catalyst: Use a modern, air-stable palladium pre-catalyst (e.g., a G3 or G4 palladacycle) which forms the active Pd(0) species in situ, ensuring a consistent and high concentration of the active catalyst.
-
| Reaction Type | Recommended Ligand Class | Example Ligands | Rationale |
| Suzuki-Miyaura | Buchwald-type biarylphosphines, Dialkylphosphinobiphenyls | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote fast oxidative addition and reductive elimination.[8][10] |
| Buchwald-Hartwig | Josiphos-type, Biarylphosphines | Xantphos, BrettPhos, DavePhos | Specifically designed to stabilize the Pd-amido intermediate and facilitate C-N reductive elimination.[7] |
Section 3: Detailed Experimental Protocols
These protocols are designed as self-validating systems with integrated checkpoints.
Protocol 1: General Procedure for O-Alkylation using Cs₂CO₃
-
Objective: To synthesize 1-Methyl-5-(alkoxy)-1H-indazole with high O-selectivity.
-
Materials: this compound, Alkyl Bromide or Iodide (1.2 eq.), Cesium Carbonate (Cs₂CO₃, 2.0 eq.), Anhydrous DMF.
-
Procedure:
-
To an oven-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq.) and cesium carbonate (2.0 eq.).
-
Add anhydrous DMF to create a suspension with a concentration of approximately 0.1-0.2 M.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the alkyl bromide or iodide (1.2 eq.) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS.
-
Checkpoint: After 2-4 hours, a new, less polar spot should appear on the TLC plate, and the starting material spot should diminish significantly.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Synthesis of 1-Methyl-1H-indazol-5-yl trifluoromethanesulfonate (Triflate)
-
Objective: To activate the 5-position for cross-coupling reactions.
-
Materials: this compound, Triflic Anhydride (Tf₂O, 1.2 eq.), Anhydrous Pyridine or 2,6-Lutidine (2.0 eq.), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM in an oven-dried flask under an argon atmosphere.
-
Add anhydrous pyridine (2.0 eq.) and cool the solution to 0 °C in an ice bath.
-
Add triflic anhydride (1.2 eq.) dropwise over 10 minutes. Caution: The reaction is exothermic.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Checkpoint: TLC analysis (e.g., 30% EtOAc/Hexanes) should show complete consumption of the starting material and the formation of a single, higher-Rf product.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. The crude triflate is often of sufficient purity for the next step, but can be purified by a rapid silica gel plug if necessary.
-
Protocol 3: Suzuki-Miyaura Coupling of 1-Methyl-1H-indazol-5-yl triflate
-
Objective: To form a C-C bond at the 5-position.
-
Materials: 1-Methyl-1H-indazol-5-yl triflate, Arylboronic Acid (1.5 eq.), Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), Phosphine Ligand (e.g., SPhos, 4.4 mol%), K₃PO₄ (3.0 eq.), Dioxane/Water (e.g., 10:1 mixture).
-
Procedure:
-
To an oven-dried Schlenk flask, add the indazolyl triflate (1.0 eq.), arylboronic acid (1.5 eq.), and K₃PO₄ (3.0 eq.).
-
Add the palladium pre-catalyst and phosphine ligand.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Checkpoint: Monitor the reaction by LC-MS. The disappearance of the triflate starting material and the appearance of the product mass peak indicates a successful reaction.
-
Upon completion, cool to room temperature, filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
References
- BenchChem. (n.d.). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- American Chemical Society. (n.d.). Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health.
- Katritzky, A. R., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Journal of Organic Chemistry, 71(14), 5392-5.
- He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
- Katritzky, A. R., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Synonyms.com. (n.d.). Optimization of reaction conditions: Significance and symbolism.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- ResearchGate. (n.d.). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
- NRO Chemistry. (2021). Buchwald-Hartwig Coupling. YouTube.
- Mal, P., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
- Xu, Z., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
- Tandon, R., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed.
- Neufeldt, S. R., et al. (n.d.). Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates. ChemRxiv.
- Bak, A., et al. (n.d.). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. National Institutes of Health.
- Ibsen, G. M., et al. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. PubMed.
- ResearchGate. (n.d.). Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ucc.ie [research.ucc.ie]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]
overcoming challenges in the purification of 1-Methyl-1H-indazol-5-ol products
Welcome to the technical support center for the purification of 1-Methyl-1H-indazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and field-proven insights.
Introduction: The Challenge of Purity
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active agents.[1][2] Its purification, however, can be non-trivial due to the potential for isomeric impurities, residual starting materials, and byproducts. The presence of both a basic indazole core and an acidic hydroxyl group imparts amphoteric character, which can complicate chromatographic and recrystallization efforts. This guide will equip you with the knowledge to anticipate and overcome these hurdles.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Column Chromatography Issues
Question: I'm observing poor separation between my product and an impurity during column chromatography. How can I improve the resolution?
Answer: Poor separation is a common issue often stemming from an inadequate choice of the solvent system or stationary phase.[3]
-
Underlying Cause: The polarity of your eluent may be too similar to that of your compound and the impurity, leading to co-elution. The acidic nature of standard silica gel can also cause peak tailing for basic compounds like indazoles.
-
Troubleshooting Steps:
-
Optimize the Solvent System with TLC: Before scaling up to column chromatography, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. A good starting point for indazole derivatives is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol.[3][4][5] Aim for an Rf value of 0.2-0.4 for your desired product to ensure good separation on the column.[3]
-
Employ Gradient Elution: Instead of an isocratic (constant solvent composition) elution, use a gradient. Start with a less polar mobile phase and gradually increase the polarity. For instance, you could begin with 100% dichloromethane and slowly introduce methanol (e.g., 0-5% gradient).[3] This will help to first elute non-polar impurities and then cleanly elute your more polar product.
-
Consider an Alternative Stationary Phase: If peak tailing is significant on silica gel, consider using alumina (neutral or basic) which can be more suitable for basic compounds.[3] Alternatively, treated silica, such as end-capped C18 for reversed-phase chromatography, can be an option.
-
Incorporate a Modifier: For particularly stubborn separations on silica, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent can neutralize the acidic sites on the silica gel, reducing peak tailing and improving separation.
-
Question: My product is not eluting from the column, or the recovery is very low. What should I do?
Answer: This typically indicates that your eluent is too non-polar, causing your product to remain strongly adsorbed to the stationary phase.[3]
-
Underlying Cause: The hydroxyl and indazole functionalities of this compound make it relatively polar. A highly non-polar eluent (e.g., high percentage of hexanes) will not be strong enough to displace it from the polar silica gel.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If using dichloromethane, adding methanol is an effective way to increase polarity.[3]
-
Check for Compound Stability: Although less common, ensure your compound is not degrading on the stationary phase, which can sometimes occur with acidic silica gel.[3] You can test this by spotting your pure compound on a TLC plate, letting it sit for an extended period, and then eluting to see if any new spots appear.
-
Recrystallization Difficulties
Question: My compound "oils out" instead of forming crystals during recrystallization. How can I fix this?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This is often due to high supersaturation, rapid cooling, or the presence of impurities.[3]
-
Underlying Cause: The solubility of the compound at a given temperature is exceeded so rapidly that the molecules do not have time to orient themselves into a crystal lattice. Impurities can also disrupt this process.
-
Troubleshooting Steps:
-
Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation level.[3]
-
Slow Cooling is Crucial: Allow the solution to cool slowly to room temperature. Do not place it directly in an ice bath. Slow cooling provides the necessary time for crystal nucleation and growth.[3] Once at room temperature, you can then move it to a colder environment to maximize yield.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled, saturated solution to induce crystallization.
-
Question: My recovery after recrystallization is very low. What are the likely causes?
Answer: Low recovery is a common problem in recrystallization, often related to solvent choice or technique.[3]
-
Underlying Cause: The primary reasons are using a solvent in which your compound is too soluble even at low temperatures, or using an excessive volume of solvent.
-
Troubleshooting Steps:
-
Optimize Solvent Selection: The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold.[3] Test a range of solvents (e.g., ethanol, methanol, water, ethyl acetate, toluene, or mixtures) on a small scale to find the best one. For this compound, solvent systems incorporating polar protic solvents or mixtures with ethyl acetate are often good candidates.
-
Use the Minimum Amount of Hot Solvent: It is critical to use only the minimum volume of hot solvent required to fully dissolve your crude product. Adding too much will keep a significant portion of your product dissolved even after cooling.[3]
-
Ensure Thorough Cooling: Make sure the solution has been cooled sufficiently to maximize precipitation before filtration. An ice bath is recommended after the solution has reached room temperature.[3]
-
Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving your product.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: The most common impurities include:
-
Regioisomers: The N-methylation of 5-hydroxyindazole can lead to the formation of the undesired 2-Methyl-2H-indazol-5-ol isomer.[6] The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions (base, solvent, alkylating agent).[6]
-
Unreacted Starting Materials: Residual 5-hydroxyindazole or the methylating agent.
-
Byproducts from Side Reactions: Depending on the synthetic route, other byproducts may form. For example, if starting from a nitro-precursor, incompletely reduced intermediates could be present.
Q2: How can I distinguish between the 1-Methyl and 2-Methyl isomers?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.
-
¹H NMR: The chemical shifts of the methyl protons and the aromatic protons will differ between the two isomers. The ¹H NMR signal for 1-methyl protons and 2-methyl-indazole protons typically vary by 0.1-0.2 ppm.[7]
-
¹³C NMR: The chemical shift of the methyl carbon can also be diagnostic. The C3 carbon signal is also a good indicator, appearing at different chemical shifts for the 1H and 2H tautomers (and their methylated derivatives).[7]
-
Advanced NMR (HMBC/NOESY): For unambiguous assignment, 2D NMR techniques are very powerful. A Heteronuclear Multiple Bond Correlation (HMBC) experiment should show a correlation between the N-methyl protons and the C7a carbon of the indazole ring in the N1-isomer.[6] A Nuclear Overhauser Effect (NOESY) experiment would show through-space correlation between the N-methyl protons and the H-7 proton for the N1-isomer.
Q3: What is the best way to assess the final purity of my this compound?
A3: A combination of techniques provides the most comprehensive assessment of purity.[8]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[3][8] A reversed-phase method (e.g., using a C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or trifluoroacetic acid) is typically effective for separating the product from impurities.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure and identify any organic impurities present in significant amounts.[3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[3][9]
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
Q4: Can I use distillation for purification?
A4: While vacuum distillation can be used for the parent indazole,[10] it is generally not recommended for this compound. The presence of the polar hydroxyl group significantly increases its boiling point and may lead to decomposition at the required high temperatures. Column chromatography and recrystallization are much safer and more effective methods.
Part 3: Data & Protocols
Data Presentation
Table 1: Representative HPLC Conditions for Purity Analysis of Indazole Derivatives
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 4.6 x 250 mm, 5 µm | C8, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water[8] | 0.025 M KH₂PO₄, pH 3.2[11][12] |
| Mobile Phase B | Acetonitrile[8] | Methanol[11][12] |
| Gradient | 10% B to 90% B over 20 min | 70% B (Isocratic)[11][12] |
| Flow Rate | 1.0 mL/min[11][12][13] | 1.0 mL/min[11][12][13] |
| Detection | UV at 220 nm or 254 nm | UV at 300 nm[11][12] |
| Column Temp. | 25 °C | Room Temperature |
Note: These are starting conditions and should be optimized for this compound.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Weigh out silica gel (typically 50-100 times the weight of your crude product) and create a slurry with the initial, least polar eluent.
-
Column Packing: Pour the slurry into your column and allow it to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the silica bed.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent or a slightly stronger solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the column. Begin collecting fractions as the solvent front moves down the column. If using a gradient, gradually increase the polarity of the eluent according to your pre-determined method.[4]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a test tube, add a small amount of your crude product and a few drops of a test solvent. Heat the mixture to boiling. If it dissolves, cool it to see if crystals form. If it doesn't dissolve, add more solvent dropwise until it does. The ideal solvent will dissolve the compound when hot but not when cold.[3]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring, until the solid is just dissolved. Use the minimum amount of hot solvent.[3]
-
Decolorization (Optional): If the solution is colored by impurities, you may add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[3] Crystal formation should begin.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[3]
-
Drying: Dry the crystals, preferably in a vacuum oven, to remove residual solvent.[3]
Part 4: Visualizations
Caption: A decision-making workflow for troubleshooting the purification of this compound.
References
- Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purification - Benchchem.
- Method for resolving impurities in 1H-Indazole-7-sulfonamide samples - Benchchem.
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
- US3988347A - Process for the preparation of substituted indazoles - Google Patents.
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC - NIH.
- A Comparative Guide to Analytical Methods for the Characterization of Indazole Derivatives - Benchchem.
- Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis - Benchchem.
- Indazole synthesis - Organic Chemistry Portal.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.
- Indazole - Organic Syntheses Procedure.
- 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile - NIH.
- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers - Benchchem.
- A parallel synthesis demonstration library of tri-substituted indazoles containing new antimutagenic/antioxidant hits related to benzydamine - PubMed.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
- Synthesis of 1H‐indazole derivatives | Download Scientific Diagram - ResearchGate.
- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences.
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran.
- Analysis of byproduct formation during the synthesis of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate - Benchchem.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications.
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology.
- Indazole synthesis discussion.. Mechanism of this reaction? : r/OrganicChemistry - Reddit.
- 2H-Indazole synthesis - Organic Chemistry Portal.
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- Indazole - Wikipedia.
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed.
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. caribjscitech.com [caribjscitech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing N-Methylation of Indazoles
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the N-methylation of indazoles. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the complexities of this important transformation. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to ensure your success in synthesizing N-methylated indazole derivatives, which are crucial scaffolds in medicinal chemistry.[1][2]
Troubleshooting Guide: Overcoming Common Hurdles in Indazole N-Methylation
This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Poor or Undesired Regioselectivity (N1 vs. N2 Isomer Formation)
Question: My reaction is producing a mixture of N1 and N2 methylated indazoles, or the major product is the undesired isomer. How can I control the regioselectivity?
Answer: Regioselectivity in the N-methylation of indazoles is a delicate balance between kinetic and thermodynamic control, heavily influenced by your choice of base, solvent, and methylating agent.[3] The two nitrogen atoms in the indazole ring have different nucleophilicities, and the stability of the resulting products also differs.
Understanding the Fundamentals:
-
1H-Indazole vs. 2H-Indazole Tautomers: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][5][6]
-
Thermodynamic vs. Kinetic Control:
-
N1-Methylation (Thermodynamic Product): The N1-methylated product is typically the more thermodynamically stable isomer. Conditions that allow for equilibration, such as using a strong, non-nucleophilic base in an aprotic solvent, tend to favor the N1-isomer.[3][6]
-
N2-Methylation (Kinetic Product): The N2-methylated product is often the kinetically favored isomer, as the N2 lone pair can be more accessible.[4]
-
Troubleshooting Strategies:
-
For Preferential N1-Methylation (Thermodynamic Control):
-
Base and Solvent Combination: The use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity.[3][6][7][8]
-
Reaction Temperature: Running the reaction at a slightly elevated temperature for a longer duration can promote equilibration to the more stable N1-isomer.[9]
-
-
For Preferential N2-Methylation (Kinetic Control):
-
Milder Conditions: Employing milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) can favor the kinetic N2-product.[9][10]
-
Specific Reagent Systems: The use of dimethyl carbonate (DMC) with a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in DMF has been shown to be effective for N2-methylation.[3]
-
Mitsunobu Conditions: The Mitsunobu reaction (using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP)) with methanol in THF can also strongly favor the formation of the N2-isomer.[5][11]
-
Visualizing the Reaction Pathways:
Caption: Thermodynamic vs. Kinetic Control in Indazole Methylation.
Issue 2: Low or No Product Yield
Question: My reaction is sluggish, or I'm observing a significant amount of unreacted starting material even after an extended reaction time. What could be the issue?
Answer: Low conversion can stem from several factors, including inactive reagents, improper reaction setup, or suboptimal temperature.
Troubleshooting Steps:
-
Reagent Quality:
-
Base Activity: Strong bases like sodium hydride (NaH) are highly sensitive to moisture. Ensure your NaH is fresh and handled under strictly anhydrous conditions. Consider washing the NaH with dry hexane to remove mineral oil and any surface oxidation before use.[9]
-
Methylating Agent Purity: Ensure your methylating agent (e.g., methyl iodide, dimethyl sulfate) is not degraded. It's advisable to use a freshly opened bottle or distill it if necessary.
-
Solvent Anhydrousness: The presence of water can quench the base and hydrolyze the methylating agent. Use freshly dried solvents.
-
-
Reaction Conditions:
-
Temperature: Some reactions may require heating to proceed at a reasonable rate. For instance, N2-methylation with dimethyl carbonate and DABCO is often run at reflux.[3] Conversely, the initial deprotonation with NaH is typically performed at 0 °C to control the exothermic reaction.[3]
-
Mixing: Ensure efficient stirring, especially in heterogeneous mixtures (e.g., with NaH), to facilitate the reaction.
-
-
Reaction Monitoring:
-
TLC/LC-MS Analysis: Regularly monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction has stalled or is proceeding slowly.[3]
-
Issue 3: Difficulty in Product Purification
Question: I'm struggling to separate the N1 and N2 isomers, or my final product is contaminated with byproducts.
Answer: The separation of N1 and N2 isomers can be challenging due to their similar polarities.
Troubleshooting Strategies:
-
Chromatography Optimization:
-
Silica Gel Column Chromatography: This is the most common method for separating the isomers. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) to achieve better separation.
-
Alternative Stationary Phases: If silica gel is ineffective, consider using other stationary phases like alumina or employing reverse-phase chromatography.
-
-
Crystallization:
-
If one of the isomers is a solid, crystallization can be an effective purification method. Try different solvent systems to induce selective crystallization.
-
-
Characterization to Confirm Purity:
-
NMR Spectroscopy: Advanced NMR techniques are invaluable for distinguishing between the N1 and N2 isomers and confirming the purity of your final product.
-
HMBC (Heteronuclear Multiple Bond Correlation): For the N1-isomer, a correlation is expected between the N-methyl protons and the C7a carbon of the indazole ring. For the N2-isomer, a correlation is expected with the C3 carbon.[9][11]
-
NOE (Nuclear Overhauser Effect): NOE experiments can also help in assigning the correct isomer by observing through-space correlations between the methyl group and protons on the indazole ring.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: Which methylating agent should I choose?
A1: The choice of methylating agent can influence both reactivity and regioselectivity.
-
High Reactivity: Methyl iodide (MeI) and dimethyl sulfate ((CH₃)₂SO₄) are highly reactive and commonly used.[3][12]
-
Safety and Milder Conditions: Dimethyl carbonate (DMC) is a safer and more environmentally friendly alternative, often used for N2-selective reactions.[3]
-
Poor Selectivity: Using methyl iodide can sometimes lead to mixtures of N1, N2, and even dimethylated products.[4][10]
Q2: What is the best base for my N-methylation reaction?
A2: The choice of base is critical for controlling regioselectivity.
-
For N1-Selectivity: Sodium hydride (NaH) is the base of choice.[3][7]
-
For N2-Selectivity or Milder Conditions: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like DABCO are often used.[3][5][10]
Q3: How do substituents on the indazole ring affect the methylation outcome?
A3: Substituents can have significant steric and electronic effects.
-
Electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms.
-
Steric hindrance at the C7 position can disfavor N1-alkylation, leading to higher N2-selectivity. Conversely, bulky substituents at C3 may favor N1-alkylation.[7][13]
Experimental Protocols
Protocol 1: General Procedure for N1-Methylation (Thermodynamic Control)
This protocol is adapted for achieving high N1-selectivity.[3]
Materials:
-
Indazole substrate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen), add NaH (1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add the methylating agent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for N1-Methylation:
Caption: Step-by-step workflow for N1-methylation of indazoles.
Protocol 2: General Procedure for N2-Methylation (Kinetic Control)
This protocol is adapted for synthesizing the N2-methylated isomer.[3]
Materials:
-
Indazole substrate
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl carbonate (DMC)
-
Water
Procedure:
-
Dissolve the indazole (1.0 equiv) and DABCO (1.0 equiv) in DMF.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Slowly add dimethyl carbonate (1.2 equiv) dropwise to the mixture.
-
Heat the reaction mixture to reflux and stir for 6 hours or until completion (monitor by TLC or LC-MS).
-
After cooling to room temperature, add water to precipitate the product.
-
Collect the solid product by filtration and dry.
Workflow for N2-Methylation:
Caption: Step-by-step workflow for N2-methylation of indazoles.
Data Summary Table
| Condition | Target Isomer | Base | Solvent | Methylating Agent | Typical Outcome | Reference |
| Thermodynamic | N1 | NaH | THF | MeI or (CH₃)₂SO₄ | High N1-selectivity | [3][7] |
| Kinetic | N2 | DABCO | DMF | DMC | High N2-selectivity | [3] |
| Kinetic | N2 | K₂CO₃ / Cs₂CO₃ | DMF | MeI | Mixture, often N2 favored | [5][10] |
| Kinetic | N2 | DEAD, PPh₃ | THF | MeOH | High N2-selectivity | [5][11] |
References
- Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole - Benchchem.
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - ResearchG
- Process for preparing 1-methylindazole-3-carboxylic acid - Google P
- Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate | Request PDF - ResearchG
- Mechanism of a Highly Selective N2 Alkyl
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methyl
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork.
- Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed.
- Development of a selective and scalable N1-indazole alkyl
- Regioselective N-alkyl
- (PDF)
- Analysis of byproduct formation during the synthesis of Methyl 5-(1H-indazol-1-yl)
- Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H.
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology.
- (PDF)
- Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State | The Journal of Physical Chemistry - ACS Public
- The regioselective Alkylation of some Indazoles using Trialkyl Orthoform
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
- Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methyl
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals.
- EM-seq Troubleshooting Guide - NEB.
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. d-nb.info [d-nb.info]
- 7. research.ucc.ie [research.ucc.ie]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 12. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 13. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
addressing the stability issues of 1-Methyl-1H-indazol-5-ol in various pH conditions
Technical Support Center: Navigating the Stability of 1-Methyl-1H-indazol-5-ol
Welcome to the comprehensive technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to effectively manage and troubleshoot the stability of this compound across various pH conditions. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
The stability of this compound is primarily dictated by pH, temperature, light exposure, and the presence of oxidizing agents. The indazole ring system is susceptible to several degradation pathways, including hydrolysis, oxidation, and photodegradation.[1] Understanding the interplay of these factors is crucial for maintaining the compound's integrity during storage and experimentation.
Q2: How does pH affect the stability of this compound?
The pH of the solution is a critical determinant of the hydrolytic stability of this compound. Like many indazole derivatives, it can undergo hydrolysis under both acidic and basic conditions.[1] The rate of degradation is pH-dependent, and forced degradation studies are typically conducted using hydrochloric acid or sodium hydroxide to assess its stability profile across the pH spectrum.[1][2]
Q3: What are the expected degradation products of this compound under various stress conditions?
While specific degradation products for this compound require experimental confirmation, common degradation pathways for indazole derivatives include:
-
Hydrolysis: Cleavage of the pyrazole ring can occur under harsh acidic or basic conditions.
-
Oxidation: The indazole ring can be oxidized, particularly when exposed to agents like hydrogen peroxide, leading to the formation of N-oxides or other oxidized species.[1][3]
-
Photodegradation: A known photochemical rearrangement for 1H-indazoles upon UV light exposure is the transformation into benzimidazoles.[1][4][5] This occurs via an excited-state tautomerization to the 2H-indazole form, which then rearranges.[1][5]
Q4: What are the pKa values for this compound, and why are they important?
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Rapid degradation of the compound in aqueous solution at neutral pH.
-
Question: I'm observing significant degradation of my this compound stock solution, which is prepared in a neutral buffer and stored at room temperature. What could be the cause?
-
Answer: While hydrolysis is more pronounced at acidic or basic extremes, other factors can contribute to degradation at neutral pH.
-
Causality: The primary suspects are oxidation and photodegradation . Dissolved oxygen in your buffer can lead to slow oxidation over time. More significantly, ambient laboratory light, especially if it has a UV component, can induce photochemical reactions.[1] Indazoles are known to be light-sensitive.[1]
-
Troubleshooting Steps:
-
Protect from Light: Immediately prepare and store all solutions containing this compound in amber vials or wrap containers in aluminum foil.
-
De-gas Buffers: Before preparing your stock solution, de-gas the buffer by sparging with an inert gas like nitrogen or argon, or by using a sonicator under vacuum. This will minimize dissolved oxygen.
-
Control Temperature: Store stock solutions at a lower temperature (e.g., 2-8°C or -20°C) to slow down any potential degradation reactions. Always allow the solution to return to room temperature before use to ensure accurate concentration.
-
-
Issue 2: Inconsistent results in cell-based assays.
-
Question: My bioassay results with this compound are highly variable between experiments. Could this be a stability issue?
-
Answer: Yes, instability in the assay medium is a likely cause for inconsistent results.
-
Causality: Cell culture media are complex aqueous solutions, typically buffered around pH 7.4, and are often exposed to light in a cell culture hood. The compound may be degrading over the time course of your experiment, leading to a decrease in the effective concentration.
-
Troubleshooting Steps:
-
Perform a Time-Course Stability Study: Prepare your compound in the cell culture medium and incubate it under the exact same conditions as your assay (temperature, CO2, light exposure). Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by a stability-indicating method like HPLC to determine the rate of degradation.
-
Fresh Preparations: Always prepare fresh dilutions of this compound in media immediately before adding it to your cells. Avoid using pre-diluted plates that have been stored for extended periods.
-
Consider a Co-solvent: If solubility allows, preparing a concentrated stock in a non-aqueous solvent like DMSO and then diluting it into the media just before use can sometimes improve stability. However, be mindful of the final DMSO concentration in your assay.
-
-
Issue 3: Appearance of unknown peaks in HPLC analysis during a formulation study.
-
Question: I'm developing a formulation for this compound and observing new peaks in my HPLC chromatogram after storing the formulation at accelerated conditions (e.g., 40°C/75% RH). How can I identify the source of these impurities?
-
Answer: The appearance of new peaks strongly suggests degradation of the active pharmaceutical ingredient (API) or interaction with excipients. A systematic forced degradation study is essential.
-
Causality: The elevated temperature and humidity in accelerated stability studies can promote hydrolytic and oxidative degradation.[2][7] Furthermore, certain excipients can either directly react with the API or contain impurities that catalyze its degradation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying degradation products.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines.[2]
Objective: To generate degradation products of this compound under various stress conditions. A target degradation of 5-20% is generally recommended.[7][8]
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H2O2)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV/PDA or LC-MS system
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a water/methanol mixture) to a final concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[9]
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H2O2.
-
Incubate at room temperature, protected from light.
-
Withdraw aliquots at specified time points and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound and a sample of the stock solution in a temperature-controlled oven (e.g., 60-80°C).[7]
-
Sample at various time points. For the solid sample, dissolve in the initial solvent before analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution sample to a light source according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt-hours/square meter of UV light).[7]
-
A control sample should be wrapped in foil to protect it from light.
-
-
Analysis: Analyze all samples, including a non-degraded control, using a suitable HPLC method. A mass spectrometer detector (LC-MS) is highly recommended for identifying the mass of the degradation products.
Data Presentation: Example Forced Degradation Results
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 | 60 | 15.2 | 2 |
| 0.1 M NaOH | 8 | 60 | 18.5 | 3 |
| 3% H2O2 | 24 | RT | 9.8 | 1 |
| Thermal (Solid) | 48 | 80 | < 1.0 | 0 |
| Photolytic | 24 | RT | 22.1 | 2 |
Note: The data in this table is illustrative and not based on actual experimental results for this compound.
References
- Benchchem Technical Support. (2025).
- MedCrave. (2016).
- PubMed. (2025). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PubMed.
- PubMed Central. (n.d.). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PubMed Central.
- Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal.
- Wikipedia. (n.d.). Indazole. Wikipedia.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). A review article – development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 4. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole - Wikipedia [en.wikipedia.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. ijrpp.com [ijrpp.com]
Technical Support Center: Troubleshooting NMR Peak Assignments for Complex Indazole Derivatives
Welcome to the technical support center for the analysis of complex indazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in assigning NMR spectra for this important class of N-heterocyclic compounds. The inherent tautomerism, potential for N1/N2 isomerism, and complex coupling patterns of indazoles demand a systematic and multi-technique approach for unambiguous structure elucidation. [1][2][3] This resource provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address specific issues you may encounter during your NMR analysis.
Part 1: Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows broad peaks for the indazole ring protons. What is the likely cause?
A1: Broadening of signals, particularly the N-H proton and adjacent C-H protons (like H3), is often due to prototropic tautomerism. [4]Indazoles exist as two primary tautomers: the more stable 1H-indazole and the less stable 2H-indazole. [5]If the rate of exchange between these forms is on the NMR timescale, it can lead to signal broadening.
-
Quick Troubleshooting:
-
Lower the temperature: Cooling the sample can slow the exchange rate, often resulting in sharper signals for the individual tautomers.
-
Change the solvent: Aprotic, non-polar solvents may favor one tautomer, while polar, protic solvents can facilitate exchange. Spectra in CDCl₃ versus DMSO-d₆ can look significantly different. [6][7] * D₂O Exchange: Adding a drop of D₂O will cause the N-H proton signal to disappear, confirming its identity. This can sometimes simplify the spectrum by removing N-H couplings.
-
Q2: I have synthesized an N-substituted indazole, but I'm unsure if I have the N1 or N2 isomer. How can I distinguish them using basic NMR?
A2: Differentiating N1 and N2 isomers is a classic challenge. While 1D NMR can provide clues, definitive assignment often requires 2D techniques. However, here are some general trends:
-
¹H NMR: In N1-substituted indazoles, the H7 proton is often shifted significantly downfield compared to its position in the corresponding N2 isomer due to the anisotropic effect of the pyrazole ring.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring (C3, C7a) are sensitive to the substitution pattern. However, these differences can be subtle and depend heavily on other substituents.
A definitive assignment requires more advanced techniques as described in the troubleshooting section below. [8]
Q3: What are the typical chemical shift ranges for the indazole core?
A3: The chemical shifts are highly dependent on the solvent and substituents. However, a general guide for unsubstituted 1H-indazole is provided below.
| Proton | Typical δ (ppm) in CDCl₃ [9] | Typical δ (ppm) in DMSO-d₆ [9] | Carbon | Typical δ (ppm) in CDCl₃ [9] |
| N1-H | ~10.5 (often broad) | ~13.9 (broad) | C3 | ~134.8 |
| H3 | ~8.10 | ~8.06 | C3a | ~123.1 |
| H4 | ~7.51 | ~7.65 | C4 | ~120.9 |
| H5 | ~7.18 | ~7.30 | C5 | ~120.9 |
| H6 | ~7.40 | ~7.44 | C6 | ~126.8 |
| H7 | ~7.77 | ~7.65 | C7 | ~109.7 |
| C7a | ~140.0 |
Note: These are approximate values. Electron-donating or withdrawing groups can shift these signals significantly.
Part 2: Advanced Troubleshooting Guides
Problem 1: Ambiguous N1 vs. N2 Regiochemistry in N-Alkyl/Aryl Indazoles
You have synthesized an N-substituted indazole and need to confirm the point of attachment. The 1D NMR is inconclusive.
This workflow outlines the systematic use of 2D NMR to solve this common problem.
Caption: Workflow for N1/N2 isomer differentiation.
-
Foundation (HSQC): First, acquire a high-quality Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment unambiguously correlates each proton to its directly attached carbon atom, which is crucial for interpreting the subsequent experiments. [10][11]2. The Key Experiment (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this problem. It reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH). [3][10] * For an N1-isomer: Look for a correlation from the protons on the N-substituent (e.g., the α-CH₂ of an N-benzyl group) to the indazole bridgehead carbon, C7a . This is a key ³JCH coupling.
-
For an N2-isomer: Look for a correlation from the protons on the N-substituent to the C3 carbon of the indazole ring. This is the diagnostic ³JCH coupling for the N2 position.
-
-
Confirmation (NOESY/ROESY): If the HMBC correlations are weak or ambiguous, a Nuclear Overhauser Effect (NOE) experiment can provide definitive proof through spatial proximity. [12][13] * For an N1-isomer: You will observe an NOE cross-peak between the protons on the N-substituent and the H7 proton of the indazole ring.
-
For an N2-isomer: The NOE will be observed between the N-substituent protons and the H3 proton.
-
NOESY vs. ROESY: For small to medium-sized molecules (MW < 700-1200 Da), NOESY is generally preferred. For mid-sized molecules where the NOE can be zero or weak, ROESY is the better choice as the ROE is always positive. [14][15]
-
Caption: Key HMBC correlations for an N1-substituted indazole.
Problem 2: Complete Assignment of a Heavily Substituted Indazole Benzene Ring
You have a complex indazole with multiple substituents on the fused benzene ring (positions 4, 5, 6, 7), leading to overlapping signals and complex splitting patterns in the ¹H NMR.
-
Identify Spin Systems (COSY): A Correlation Spectroscopy (COSY) experiment is the first step. It shows which protons are coupled to each other (typically over 2-3 bonds). In the aromatic region, this will help you trace the connectivity of adjacent protons. For example, if you have protons at H4, H5, and H6, the COSY will show a correlation path from H4 to H5 and from H5 to H6.
-
Anchor Protons to the Carbons (HSQC): Use the HSQC spectrum to assign the chemical shift of the carbon atom directly attached to each proton you identified in the COSY.
-
Bridge the Gaps (HMBC): The HMBC is critical for connecting the protonated carbons to the non-protonated (quaternary) carbons. [16][17] * Start from an unambiguously assigned proton. For example, the H3 proton is often a sharp singlet and a good starting point. It will show HMBC correlations to C3a and C4.
-
Aromatic protons typically show ³JCH correlations to the carbons two positions away (meta). For example, H4 will correlate to C6 and C7a. These long-range correlations are invaluable for piecing together the full carbon skeleton.
-
-
Confirm with NOESY: Use a NOESY/ROESY spectrum to confirm assignments. Protons ortho to each other (e.g., H4 and H5) will show strong NOEs. This can help resolve ambiguity if COSY cross-peaks are weak or overlapping.
Part 3: Key Experimental Protocols
Protocol 1: HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To determine long-range (2-4 bond) correlations between ¹H and ¹³C nuclei.
-
Methodology:
-
Setup: Load a properly shimmed sample. Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).
-
Parameters:
-
¹H Spectral Width (SW): Cover all proton signals.
-
¹³C Spectral Width (SW): Cover all carbon signals (typically 0-220 ppm).
-
Long-Range Coupling Constant (ⁿJCH): The most critical parameter. Set the delay optimized for long-range couplings. A standard value is 8-10 Hz. This will emphasize 2- and 3-bond correlations. [3] * Acquisition Time (AQ): Ensure sufficient time for good resolution in the direct (¹H) dimension.
-
Number of Increments (F1): A minimum of 256 increments is recommended for decent resolution in the indirect (¹³C) dimension.
-
-
Processing: Apply sine-bell or squared sine-bell window functions in both dimensions and perform a 2D Fourier transform. Phase the spectrum carefully.
-
Protocol 2: NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Objective: To identify protons that are close in space (< 5 Å), irrespective of bond connectivity. [14]* Methodology:
-
Setup: Use a standard NOESY pulse sequence (e.g., noesygpph on Bruker systems).
-
Parameters:
-
Mixing Time (d8): This is the most important parameter. It is the delay during which magnetization transfer (the NOE) occurs. The optimal time depends on the molecule's size. [18] * Small Molecules (< 600 Da): 0.5 - 1.0 seconds.
-
Relaxation Delay (d1): Should be at least 1.5 times the longest T₁ of your protons to allow for full relaxation.
-
-
Processing: Process similarly to other 2D experiments. NOESY cross-peaks for small molecules have the opposite phase to the diagonal peaks.
-
References
- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 8, 397-475. [Link]
- Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]
- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
- Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]
- ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Table]. [Link]
- Sakata, K., et al. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. [Link]
- Alarcón-Polo, E., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866-5878. [Link]
- Palanivel, C., et al. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]
- Latypov, S. K., et al. (2020). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 25(21), 5039. [Link]
- Ismael, S., et al. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3... University of Nizwa. [Link]
- Royal Society of Chemistry. (n.d.).
- Wiley-VCH. (2007).
- Elguero, J., Fruchier, A., & Pardo, C. (2011). Spectre de l'indazole en résonance magnétique nucléaire du 13C. Canadian Journal of Chemistry. [Link]
- Claramunt, R. M., et al. (n.d.). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. SciELO. [Link]
- ResearchGate. (n.d.).
- Pihlaja, K., & Ala-Tuori, M. (n.d.). Solvent Effects in NMR Spectroscopy. I.
- Bio, A. R., et al. (2022). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Journal of the American Chemical Society, 144(1), 435-443. [Link]
- DiVA portal. (2021).
- University of Missouri-St. Louis. (2018). NOESY and ROESY. [Link]
- Elguero, J., Marzin, C., & Roberts, J. D. (1974). Carbon-13 magnetic resonance studies of azoles. Tautomerism, shift reagent effects, and solvent effects. The Journal of Organic Chemistry, 39(3), 357-363. [Link]
- ResearchGate. (n.d.). Annular tautomerism of indazole. [Link]
- ResearchGate. (n.d.).
- ACD/Labs. (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. [Link]
- ResearchGate. (n.d.).
- Reddit. (2018). What is the difference between NOESY and ROESY for NMR?[Link]
- Semantic Scholar. (1989). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid.
- ResearchGate. (n.d.).
- Columbia University. (n.d.). HSQC and HMBC. [Link]
- YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]
- Scribd. (n.d.). NOESY and ROESY NMR Techniques Guide. [Link]
- Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]
- Chemistry LibreTexts. (2025). NOESY Spectra. [Link]
- ResearchGate. (n.d.). Complete 1 H NMR and 13 C NMR signal assignments for compound (3). [Link]
- ResearchGate. (n.d.). A 13 C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. [Link]
- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
- Asian Journal of Chemistry. (2024). Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 8. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 12. Advanced NMR techniques for structural elucidation in medicinal chemistry [diva-portal.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. reddit.com [reddit.com]
- 16. acdlabs.com [acdlabs.com]
- 17. youtube.com [youtube.com]
- 18. scribd.com [scribd.com]
strategies to prevent the degradation of 1-Methyl-1H-indazol-5-ol upon storage
Introduction
Welcome to the technical support guide for 1-Methyl-1H-indazol-5-ol (CAS 756839-14-2). This document is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. This compound is a valuable building block in medicinal chemistry and drug discovery, notably in the synthesis of protein degrader building blocks.[1] Its unique structure, featuring a stable indazole core and a reactive phenolic hydroxyl group, necessitates careful handling and storage to prevent degradation.[2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to maintain the quality of your material.
Troubleshooting Guide: Diagnosing and Resolving Degradation
Encountering unexpected results or changes in your material? This guide will help you identify the root cause and implement corrective actions.
Issue 1: Visual Changes in the Solid Compound (Discoloration/Clumping)
-
Observation: The off-white or light-yellow solid[3] has darkened to a tan, brown, or pinkish hue. The powder may also appear clumpy or sticky.
-
Potential Cause 1: Oxidation. The phenolic hydroxyl group on the indazole ring is susceptible to oxidation, especially when exposed to atmospheric oxygen.[4][5] This process can form colored quinone-type species, leading to discoloration. The rate of oxidation is accelerated by exposure to light and elevated temperatures.
-
Solution:
-
Inert Atmosphere: Always handle and store the compound under an inert atmosphere. Purge the container headspace with an inert gas like argon or nitrogen before sealing.[6]
-
Light Protection: Store the vial in a dark location or use an amber, light-resistant container.[6] Phenolic compounds can be light-sensitive, and UV radiation can catalyze oxidative processes.[7]
-
Temperature Control: While room temperature storage is suggested by some suppliers[1][3], for long-term stability, consider refrigeration at 2-8°C, especially after the container has been opened.[6] This slows down the kinetics of potential degradation reactions.
-
-
Potential Cause 2: Moisture Absorption. The compound may be hygroscopic. Absorbed water can act as a medium for chemical reactions and can lead to clumping or changes in physical form.
-
Solution:
-
Dry Storage: Ensure the compound is stored in a dry, well-ventilated area.[8] For frequently accessed containers, storage in a desiccator is highly recommended.
-
Proper Sealing: Use containers with high-quality, tight-fitting seals. Parafilm can be used to wrap the cap and body of the vial for an extra barrier against moisture ingress.
-
Issue 2: Inconsistent or Unexpected Analytical Results (e.g., NMR, LC-MS)
-
Observation: You observe new, unexpected peaks in your HPLC chromatogram, or the integration values in your 1H NMR spectrum do not match the expected structure. Mass spectrometry might show ions corresponding to dimers or oxidation products.
-
Potential Cause: Chemical Degradation. Beyond simple oxidation, other degradation pathways may be occurring. This could be due to contamination or reaction with incompatible materials.
-
Solution:
-
Verify Purity: Before use, always verify the purity of a new or stored batch of the compound using a validated analytical method like RP-HPLC (see protocol below).
-
Check for Incompatibilities: Ensure the compound is not stored near or allowed to come into contact with strong oxidizing agents, strong bases, or amines, as these can promote decomposition.[8]
-
Solvent Purity: When preparing solutions, use high-purity, anhydrous solvents. Peroxides in older ether solvents or trace impurities in other solvents can initiate degradation.
-
Logical Flow for Troubleshooting
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Indazol-5-ol, 1-methyl- (9CI) manufacturers and suppliers in india [chemicalbook.com]
- 4. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 5. jscholaronline.org [jscholaronline.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Antioxidant - Wikipedia [en.wikipedia.org]
- 8. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: Scaling the Synthesis of 1-Methyl-1H-indazol-5-ol
Introduction: 1-Methyl-1H-indazol-5-ol is a key building block in medicinal chemistry, frequently utilized as a bioisostere for indoles or as a core pharmacophore in the development of therapeutic agents, including kinase inhibitors and antiemetics.[1][2] While its synthesis may appear straightforward on a laboratory scale, transitioning to multi-gram or kilogram production presents significant challenges in terms of regioselectivity, process safety, and purification.
This guide is designed to serve as a dedicated technical resource for researchers and process chemists. It moves beyond simple protocols to address the critical "why" behind procedural choices, offering field-tested solutions to common problems encountered during the scale-up of this valuable intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for scaling up this compound?
The most common and practical approach involves a two-step sequence:
-
Synthesis of the Precursor, 1H-Indazol-5-ol: This is typically achieved by demethylating a commercially available precursor, 5-methoxy-1H-indazole. The standard procedure employs boron tribromide (BBr₃) in a solvent like dichloromethane (DCM).[3] While effective, the use of BBr₃ on a large scale requires careful engineering controls due to its corrosivity and reactivity with moisture.
-
Regioselective N-Methylation: The subsequent alkylation of 1H-indazol-5-ol with a methylating agent (e.g., methyl iodide, dimethyl sulfate) is the most critical step. The primary challenge is controlling the regioselectivity to favor the desired N1-methylated product over the N2-isomer.[4][5][6]
Q2: How do I control the N1 vs. N2 regioselectivity during the methylation step? This seems to be the biggest challenge.
You are correct; this is the pivotal challenge. The regiochemical outcome of indazole alkylation is a classic case of thermodynamic versus kinetic control and is highly dependent on the reaction conditions.[5][7]
-
Kinetic Control: Conditions that favor the kinetic product often lead to a higher proportion of the N2-isomer. The N2 nitrogen is generally considered more nucleophilic.
-
Thermodynamic Control: The N1-substituted indazole is typically the more thermodynamically stable isomer.[6] To achieve high N1 selectivity, the reaction conditions must allow for equilibration to the more stable product.
Our extensive experience and supporting literature strongly indicate that the combination of sodium hydride (NaH) as the base in tetrahydrofuran (THF) provides excellent N1-selectivity.[6][8] The NaH deprotonates the indazole, and the resulting sodium indazolide in THF strongly favors alkylation at the N1 position.
Q3: Are there alternatives to column chromatography for purifying the final product at scale?
Relying on silica gel chromatography for multi-kilogram production is inefficient and generates significant waste, leading to a high Process Mass Intensity (PMI).[4] The preferred method for large-scale purification is crystallization . Developing a robust crystallization procedure should be a primary goal during process development. This often involves screening various solvent/anti-solvent systems (e.g., ethyl acetate/hexanes, isopropanol/water) to find conditions that selectively crystallize the desired this compound, leaving impurities and the N2-isomer in the mother liquor.
Troubleshooting Guide: From Lab Bench to Pilot Plant
This section addresses specific issues you may encounter during your scale-up campaign.
Problem 1: My N-methylation reaction gives a poor N1:N2 isomer ratio (e.g., 2:1 or less).
-
Potential Cause A: Incorrect Base/Solvent Combination. The use of bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) can lead to poor selectivity.[4] For instance, reacting an indazole with an alkyl bromide using K₂CO₃ in DMF can result in nearly a 1:1 mixture of N1 and N2 isomers.[4]
-
Solution:
-
Switch to the Validated System: Immediately transition to using sodium hydride (60% dispersion in mineral oil) as the base in anhydrous THF.[6][9]
-
Ensure Anhydrous Conditions: Water will quench the NaH and can interfere with the formation of the required sodium indazolide salt. Ensure your THF is anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Temperature Control: Form the indazole anion at 0 °C by adding NaH portion-wise to a solution of the 1H-indazol-5-ol in THF.[9] Allow the mixture to warm to room temperature to ensure complete deprotonation before adding the alkylating agent.[9]
-
-
Data-Driven Insight: Effect of Conditions on Regioselectivity
Base Solvent Typical N1:N2 Ratio Control Type Reference NaH THF >95:5 Thermodynamic [6][8] K₂CO₃ DMF ~58:42 Mixed/Kinetic [4] Cs₂CO₃ DMF Variable Mixed [10] | NaHMDS | THF/DMSO | Solvent-Dependent | Mixed |[6] |
Problem 2: The demethylation of 5-methoxy-1H-indazole with BBr₃ is stalling or giving low yields.
-
Potential Cause A: Reagent Quality/Stoichiometry. Boron tribromide is highly reactive with atmospheric moisture, which can reduce its effective concentration. Using an insufficient number of equivalents is a common cause of incomplete reactions.
-
Solution:
-
Use Fresh BBr₃: Always use a fresh bottle or a recently titrated solution of BBr₃.
-
Increase Stoichiometry: For scale-up, it is common to require a slight excess of the reagent. Start with at least 2.0 equivalents of BBr₃ relative to the starting material.[3]
-
Temperature Protocol: Add the BBr₃ solution dropwise at 0 °C to control the initial exotherm.[3] After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (e.g., 10 hours) to ensure it goes to completion.[3]
-
-
Potential Cause B: Inefficient Quench and Workup. The workup for a BBr₃ reaction is critical. An improper quench can lead to product loss or the formation of impurities.
-
Solution:
-
Controlled Quench: Pour the reaction mixture slowly onto a vigorously stirred mixture of ice and water.[3] This will hydrolyze the boron complexes and excess BBr₃. This is a highly exothermic step that requires robust cooling on a large scale.
-
Thorough Extraction: Extract the aqueous layer multiple times with a suitable solvent like ethyl acetate to ensure full recovery of the product.[3]
-
Base Wash: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any acidic residues before drying and concentrating.[3]
-
Problem 3: I have process safety concerns, especially with NaH and the indazole core itself.
-
Potential Cause A: Thermal Runaway Risk. The nitrogen-nitrogen bond in the indazole ring raises potential safety concerns, and the quenching of excess sodium hydride is highly exothermic.[4][11]
-
Solution:
-
Differential Scanning Calorimetry (DSC): Before any large-scale campaign, perform DSC analysis on the starting materials and final product to understand their thermal stability and decomposition onset temperatures.
-
Controlled NaH Quench: Never quench excess NaH with pure water. A slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C is a much safer and more controlled method.[9] For pilot-plant scale, consider quenching with a protic solvent like isopropanol at low temperatures before adding water.
-
Safe Reagent Handling: Add NaH in portions to the reaction vessel to manage the initial exotherm and hydrogen evolution.[9] Ensure adequate ventilation and maintain an inert atmosphere.
-
Workflow & Experimental Protocols
Troubleshooting Workflow for N-Methylation Regioselectivity
The following diagram outlines the decision-making process for optimizing the N-methylation step.
Caption: Decision workflow for troubleshooting N-methylation regioselectivity.
Protocol 1: Synthesis of 1H-Indazol-5-ol (Lab Scale)
-
Setup: To a dry, jacketed reactor under a nitrogen atmosphere, add 5-methoxy-1H-indazole (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to a concentration of approximately 10 mL per gram of starting material.
-
Cooling: Cool the reactor contents to 0 °C using a recirculating chiller.
-
Reagent Addition: Slowly add a solution of boron tribromide (2.2 eq) in DCM dropwise via an addition funnel over 1-2 hours, maintaining the internal temperature below 5 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 10-12 hours. Monitor the reaction for the disappearance of starting material by TLC or LCMS.
-
Quench: In a separate vessel, prepare a mixture of crushed ice and water. Slowly transfer the reaction mixture into the ice/water slurry with vigorous stirring, ensuring the temperature of the quench pot does not exceed 20 °C.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Wash: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally, brine.[3]
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 1H-indazol-5-ol can be purified by silica gel chromatography or by developing a crystallization procedure (e.g., from ethyl acetate/heptane).
Protocol 2: N1-Selective Synthesis of this compound (Lab Scale)
-
Setup: To a dry, two-neck round-bottom flask under a nitrogen atmosphere, add 1H-indazol-5-ol (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution.[9] You will observe hydrogen gas evolution.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the sodium salt.[9]
-
Alkylation: Cool the reaction mixture back down to 0 °C. Slowly add methyl iodide (1.2 eq) dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LCMS.
-
Quench: Cool the reaction to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[9]
-
Workup: Remove the THF under reduced pressure. Partition the remaining residue between ethyl acetate and water. Separate the layers.
-
Wash & Dry: Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.[9]
-
Purification: Purify the crude product by flash column chromatography or, for larger scales, by developing a crystallization procedure to isolate the pure N1-isomer.
References
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health (NIH).
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications.
- Pd‐catalyzed synthesis of 5‐hydroxy‐1H‐indazole from hydrazone and p‐benzoquinone. (n.d.). ResearchGate.
- Development of a selective and scalable N1-indazole alkylation. (2024). RSC Publishing.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journals.
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2018). ResearchGate.
- The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. (2017). Connect Journals.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). National Institutes of Health (NIH).
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). University College Cork.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Indazol-5-ol synthesis - chemicalbook [chemicalbook.com]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectjournals.com [connectjournals.com]
- 8. research.ucc.ie [research.ucc.ie]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 11. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
Technical Support Center: Regioselectivity in 1-Methyl-1H-indazol-5-ol Reactions
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for navigating the complexities of regioselective reactions involving 1-Methyl-1H-indazol-5-ol. This molecule is a valuable building block in medicinal chemistry, notably in the synthesis of kinase inhibitors like Pazopanib.[1][2] However, its inherent electronic properties present significant challenges in controlling the position of chemical modifications. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve your desired regiochemical outcomes.
Section 1: Foundational Principles - Understanding Core Reactivity
Before troubleshooting, it is crucial to understand the electronic landscape of this compound. The regiochemical outcome of its reactions is a direct consequence of the interplay between its substituents.
FAQ 1.1: What are the key electronic features governing the reactivity of this compound?
Answer: The reactivity is dominated by the powerful activating effect of the hydroxyl (-OH) group at the C5 position.
-
The C5-Hydroxyl Group: As a substituent on a benzene ring, the -OH group is a strong activating group and an ortho, para-director.[3][4] It donates electron density into the aromatic system via a resonance effect, significantly increasing the nucleophilicity of the ring, particularly at the positions ortho (C4, C6) and para (C2 - within the pyrazole ring) to itself.
-
The N1-Methyl Indazole System: The fused pyrazole ring and the N1-methyl group also influence the electron distribution. The indazole system itself is electron-rich. The primary challenge arises because two positions, C4 and C6, are strongly activated for electrophilic aromatic substitution (EAS), leading to potential mixtures of products.[5]
The diagram below illustrates how the phenoxide form (under basic conditions) or the neutral phenol donates electron density, creating nucleophilic centers at C4 and C6.
Caption: Resonance contributors showing delocalization of negative charge.
Section 2: Troubleshooting Guide for Electrophilic Aromatic Substitution (EAS)
This section addresses the most common issue encountered during EAS reactions: the formation of regioisomeric mixtures.
Problem 2.1: "My halogenation (or nitration) reaction yields a mixture of C4 and C6 substituted products. How can I favor one over the other?"
Causality: This is the expected outcome due to the dual activation of both ortho positions by the C5-OH group. While C6 is often the major product due to reduced steric hindrance from the fused pyrazole ring, achieving high selectivity requires strategic intervention.
Solution 1: Employ Steric Hindrance via Protecting Groups
The most reliable method to favor C6 substitution is to install a bulky protecting group on the C5-hydroxyl. This group will sterically shield the more crowded C4 position, directing the incoming electrophile to the more accessible C6 position.
Solution 2: Modify Reaction Conditions
The choice of solvent and the nature of the electrophile can influence the C4/C6 ratio, although this provides less definitive control than steric hindrance. Less polar solvents may enhance steric effects, while bulkier electrophilic reagents will inherently favor the less hindered C6 position.
Data Summary: Impact of Protection on Bromination Regioselectivity
| Starting Material | Reagent | Solvent | Approx. C6:C4 Ratio | Citation |
| This compound | NBS | CH₂Cl₂ | 3:1 to 5:1 | N/A |
| 5-(t-Butyldimethylsilyloxy)-1-methyl-1H-indazole | NBS | CH₂Cl₂ | >20:1 | N/A |
Note: Ratios are illustrative and can vary based on specific reaction conditions.
Detailed Protocol 2.1.1: Regioselective C6-Bromination via Silyl Ether Protection
This two-step protocol first protects the hydroxyl group and then performs a highly selective bromination.
Step A: Protection of the C5-Hydroxyl Group
-
Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).
-
Solvation: Dissolve the starting material in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Base Addition: Add Imidazole (1.5 eq.).
-
Silylating Agent: Slowly add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be used directly in the next step after purification by silica gel chromatography if necessary.
Step B: Selective C6-Bromination
-
Setup: Dissolve the crude or purified 5-(t-Butyldimethylsilyloxy)-1-methyl-1H-indazole (1.0 eq.) in DCM or CCl₄ in a flask protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise at 0 °C.
-
Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Workup: Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Deprotection (if required): The TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) in THF to yield 6-Bromo-1-methyl-1H-indazol-5-ol.
Problem 2.2: "My reaction is giving low yield and significant decomposition, especially with strong acids/electrophiles."
Causality: Phenols are highly susceptible to oxidation, especially under harsh conditions (e.g., concentrated nitric/sulfuric acid for nitration).[6] The electron-rich nature of the ring makes it prone to over-reaction or degradation.
Solution: Protect the Hydroxyl Group
For reactions that are incompatible with a free phenol, protection is not just for selectivity—it's essential for success. Converting the -OH to a more robust ether (e.g., -OCH₃ or -OBn) deactivates it slightly but prevents oxidation and other side reactions.
Caption: Decision workflow for using protecting groups in EAS.
Section 3: Advanced Strategies for C7 Functionalization
Classical EAS methods will not target the C7 position. To achieve this, modern C-H functionalization techniques are required.
FAQ 3.1: How can I achieve functionalization at the C7 position?
Answer: C7 functionalization is typically achieved through transition-metal-catalyzed C-H activation, often using a directing group.[7] In the 1-methyl-1H-indazole system, the N2 atom of the pyrazole ring can act as a Lewis basic site to coordinate with a metal catalyst (e.g., Palladium, Rhodium), directing the activation to the adjacent C7-H bond.[8][9]
This strategy bypasses the electronic preferences of EAS, allowing for the installation of aryl, alkyl, or other groups at a previously inaccessible position.
Caption: Simplified workflow for C7 C-H functionalization.
Section 4: General FAQs
-
FAQ 4.1: Which position is most nucleophilic on the this compound ring for EAS?
-
The C6 position is generally the most reactive site for EAS due to a combination of strong electronic activation from the C5-OH and lower steric hindrance compared to C4.
-
-
FAQ 4.2: Does the N1-methyl group activate or deactivate the benzene ring towards EAS?
-
The N1-methyl group itself has a minor inductive effect. The overall influence is from the entire pyrazole ring system, which is considered electron-donating and thus activates the fused benzene ring towards EAS, albeit much more weakly than the C5-OH group.
-
-
FAQ 4.3: What are the best protecting groups for the C5-hydroxyl group?
-
For steric direction: Bulky silyl ethers like TBDMS or TIPS are excellent.
-
For general stability: Simple ethers like methyl (-OCH₃) or benzyl (-OBn) are very robust. Methyl ethers are removed under harsh conditions (BBr₃), while benzyl ethers are easily cleaved by hydrogenolysis.
-
-
FAQ 4.4: My initial N-alkylation of 1H-indazol-5-ol gives a mixture of N1 and N2 isomers. How do I selectively get the 1-Methyl starting material?
-
This is a common and critical challenge. The regioselectivity of N-alkylation is highly dependent on the base, solvent, and alkylating agent.[10][11] A widely cited method to favor N1 alkylation involves using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar solvent like THF.[12][13][14] Conversely, polar aprotic solvents like DMF with carbonate bases often lead to mixtures or favor the N2 isomer.
-
References
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Prepar
- Synthesis of 1H-Indazoles via Silver(I)
- A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. (n.d.).
- (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. (n.d.).
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). MDPI. [Link]
- Oxidative arylation of 1‐methyl‐1H‐indazole derivatives with benzene. (n.d.).
- Six-step synthesis of the hydrochloride of pazopanib 9 starting from o-methylaniline 10. (n.d.). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEilKezLVz5pnymPAgwKdhBlq_QSJbYS7UjWtu1hCfF4mxnuN4fkSE1EXQeK5yXmq4d3vVzmWbm6Chxj7qN_s1z6pORC066o8CDVHq8vGfNO8tOKUmfmtQcTULlUPU7qFFQ4rfWMtaaAmSQq4fedgQzphSn8XKP4esbc3T_cBnv3JYAdpok7XuLIpieKxFMJNvCAVCA0YhWeNasAS4fF54YmntRQDDaEgM_84JwlYsjADLrGwN62jXz5GG9kEJTNcA0MpN_q70=]([Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 7. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Rh(iii)-catalyzed, hydrazine-directed C–H functionalization with 1-alkynylcyclobutanols: a new strategy for 1H-indazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. research.ucc.ie [research.ucc.ie]
- 13. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Solubility of 1-Methyl-1H-indazol-5-ol Analogs
Welcome to the technical support center for enhancing the aqueous solubility of 1-Methyl-1H-indazol-5-ol and its analogs. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of these promising compounds. In the following sections, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower your research and development efforts.
I. Understanding the Challenge: Why is Solubility Critical?
Poor aqueous solubility is a significant hurdle in drug development, impacting everything from in vitro assays to in vivo bioavailability.[1][2][3] For orally administered drugs, dissolution is often the rate-limiting step for absorption.[1] this compound and its analogs, while potentially possessing valuable pharmacological properties, often exhibit hydrophobic characteristics that limit their solubility in aqueous media. This technical guide will explore various strategies to overcome this limitation, categorized into physical modification, chemical modification, and other advanced techniques.[2]
II. Frequently Asked Questions (FAQs)
Here we address some of the initial questions researchers often have when working with poorly soluble indazole analogs.
Q1: I've just synthesized a new this compound analog and it's poorly soluble in my aqueous assay buffer. What's the first thing I should try?
A1: The most immediate and straightforward approach is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.
-
Recommended Solvents: Start with Dimethyl Sulfoxide (DMSO) or Ethanol to prepare a high-concentration stock solution (e.g., 10 mM).[4]
-
Troubleshooting Precipitation: If you observe precipitation upon dilution, it's a clear indication that the compound's solubility limit in the final aqueous buffer has been exceeded.[4]
-
Lower the Final Concentration: Attempt to use a lower final concentration in your assay.
-
Increase Organic Solvent Percentage: If your experimental system can tolerate it, a slightly higher percentage of the organic co-solvent in the final solution can help maintain solubility. However, always be cautious of potential solvent-induced artifacts in your biological assays.[4]
-
Q2: I need to formulate my indazole analog for an in vivo animal study. What are the most common formulation strategies for improving oral bioavailability?
A2: For in vivo studies, especially for oral administration, enhancing both solubility and dissolution rate is crucial. The most common and effective strategies include:
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix.[5][6][7][8] This technique can reduce drug particle size, improve wettability, and convert the drug to a more soluble amorphous form.[8][9]
-
Salt Formation: If your indazole analog has an ionizable group (acidic or basic), forming a salt is a highly effective method to increase solubility and dissolution rates.[10][11][12]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility.[13][14][15]
Q3: How do I determine the aqueous solubility of my compound accurately?
A3: The "gold standard" for determining equilibrium solubility is the shake-flask method .[16][17]
-
Principle: An excess amount of the solid compound is added to a specific volume of the aqueous medium (e.g., water, buffer). The mixture is then agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). After reaching equilibrium, the undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved drug in the supernatant is quantified, usually by UV-Vis spectrophotometry or HPLC.[16]
III. Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting advice and step-by-step protocols for common solubility enhancement techniques.
Guide 1: Solid Dispersions
Solid dispersions are a robust strategy for improving the dissolution and bioavailability of poorly water-soluble drugs like the this compound analogs.[5][6] The core principle is to disperse the drug in an inert, water-soluble carrier at a solid state.[9]
Common Problems & Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low Dissolution Enhancement | - Inappropriate carrier selection.- Drug recrystallization within the dispersion.- Insufficient drug-carrier interaction. | - Screen different carriers: Experiment with various hydrophilic polymers such as Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), or Hydroxypropyl Methylcellulose (HPMC).[5]- Characterize the solid state: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm if the drug is in an amorphous state. An amorphous form generally has higher solubility.[5]- Optimize the drug-to-carrier ratio: A higher proportion of the carrier can sometimes improve performance. |
| Physical Instability (Recrystallization) During Storage | - The amorphous drug is thermodynamically unstable.- Moisture absorption. | - Select a carrier with a high glass transition temperature (Tg): This can help to immobilize the drug and prevent recrystallization.[6]- Store under controlled humidity conditions: Use desiccants or controlled environment chambers.- Consider ternary solid dispersions: The addition of a third component, like a surfactant, can sometimes improve stability. |
| Poor Wettability of the Solid Dispersion | - The carrier itself may have some hydrophobic properties. | - Incorporate a surfactant: Adding a small amount of a pharmaceutically acceptable surfactant (e.g., Poloxamer 188, Tweens) to the formulation can significantly improve wettability.[5] |
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Selection of Components:
-
Drug: this compound analog.
-
Carrier: Polyvinylpyrrolidone K30 (PVP K30).
-
Solvent: A common solvent that dissolves both the drug and the carrier (e.g., ethanol, methanol, or a mixture).
-
-
Dissolution:
-
Accurately weigh the drug and carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve both components completely in the chosen solvent in a round-bottom flask.
-
-
Solvent Evaporation:
-
Use a rotary evaporator to remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a solid film or powder is formed on the flask wall.
-
-
Drying and Pulverization:
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Gently scrape the dried solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Perform dissolution testing to compare the release profile of the solid dispersion with the pure drug.
-
Characterize the solid-state properties using DSC and XRPD to confirm the amorphous nature of the drug within the dispersion.
-
Caption: Workflow for Solid Dispersion Preparation and Characterization.
Guide 2: Salt Formation
For this compound analogs that possess ionizable functional groups, salt formation is a powerful and commonly used technique to enhance aqueous solubility and dissolution rate.[10][11][12] The conversion of a neutral drug into a salt introduces ionic character, which generally leads to better interaction with polar solvents like water.[11]
Common Problems & Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Salt Does Not Form or is Unstable | - The pKa difference between the drug and the counter-ion is not sufficient.- The resulting salt has low lattice energy and is prone to dissociation. | - Screen a variety of counter-ions: For a basic drug, try different acids (e.g., hydrochloride, sulfate, mesylate, tartrate). For an acidic drug, try different bases (e.g., sodium, potassium, calcium).- Consider the pKa rule of thumb: A pKa difference of at least 2-3 units between the drug and the counter-ion is generally recommended for stable salt formation.[12] |
| Hygroscopicity Issues with the Formed Salt | - The salt form readily absorbs moisture from the atmosphere. | - Screen for less hygroscopic salt forms: Different counter-ions can result in salts with varying hygroscopicity.- Control storage and handling conditions: Store the salt in a desiccator or a controlled humidity environment. |
| Salt Disproportionation (Conversion back to the free form) | - The pH of the dissolution medium is close to the pKa of the drug, leading to the precipitation of the less soluble free acid or base. | - Characterize the pH-solubility profile: Understand the solubility of both the salt and the free form at different pH values.[10]- For oral formulations, consider the pH of the gastrointestinal tract: A salt of a weakly basic drug might dissolve in the acidic stomach environment but could precipitate in the more neutral pH of the small intestine. |
Experimental Protocol: Salt Screening
-
Determine the pKa of your indazole analog. This is crucial for selecting appropriate counter-ions.
-
Select a range of pharmaceutically acceptable counter-ions.
-
Small-Scale Salt Formation:
-
Dissolve a small amount of the free form of your drug in a suitable solvent.
-
Add a stoichiometric amount of the chosen counter-ion (as a solution or solid).
-
Stir the mixture and observe for precipitation. If no solid forms, try techniques like solvent evaporation or cooling to induce crystallization.
-
-
Isolate and Characterize the Solid:
-
Collect the resulting solid by filtration and dry it.
-
Confirm salt formation using analytical techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and DSC.
-
-
Evaluate Salt Properties:
-
Determine the aqueous solubility of the new salt form using the shake-flask method.
-
Assess its dissolution rate.
-
Evaluate its physical stability and hygroscopicity.
-
Caption: Decision Logic for Pursuing Salt Formation.
Guide 3: Cyclodextrin Inclusion Complexation
Cyclodextrins are cage-like molecules that can encapsulate poorly soluble drugs, effectively shielding the hydrophobic parts of the drug from the aqueous environment and thereby increasing solubility.[13][14][18]
Common Problems & Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Limited Solubility Enhancement | - Poor fit of the drug molecule into the cyclodextrin cavity.- The stoichiometry of the complex is not optimal. | - Screen different types of cyclodextrins: Beta-cyclodextrin (β-CD) and its derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used and have different cavity sizes and solubilities.[18]- Determine the complexation stoichiometry: Use methods like phase solubility analysis to determine the optimal drug-to-cyclodextrin molar ratio. |
| Competition with Other Molecules | - Excipients in the formulation or components of the biological medium might compete with the drug for the cyclodextrin cavity. | - Simplify the formulation where possible. - Be aware of potential interactions in complex biological media. |
Experimental Protocol: Preparation of an Inclusion Complex by Kneading
This is a simple and economical method for preparing cyclodextrin inclusion complexes.[13]
-
Weighing: Accurately weigh the drug and cyclodextrin (e.g., HP-β-CD) in the desired molar ratio (e.g., 1:1).
-
Wetting: Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.
-
Kneading: Gradually add the drug to the paste and knead the mixture thoroughly for a specified time (e.g., 30-60 minutes).
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform powder.
-
Evaluation: Compare the solubility and dissolution rate of the complex with the pure drug.
Caption: Mechanism of Cyclodextrin Inclusion Complexation.
Guide 4: Chemical Modification - The Prodrug Approach
When physical formulation strategies are insufficient, chemical modification of the this compound analog to create a prodrug can be a powerful solution.[19][20] A prodrug is a bioreversible derivative of a drug that undergoes enzymatic or chemical conversion in vivo to release the active parent drug.[19][21]
The strategy involves attaching a polar, ionizable promoiety to the parent drug, which significantly increases aqueous solubility.[22]
Common Problems & Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Inefficient Conversion to Active Drug | - The chosen promoiety is not a substrate for the target enzymes.- The prodrug is too stable and does not cleave at the desired rate. | - Select a promoiety that targets specific enzymes at the site of absorption (e.g., phosphatases or esterases in the intestine).[23]- Vary the linker between the drug and the promoiety to modulate the rate of cleavage. |
| Prodrug is Chemically Unstable | - The linker is susceptible to hydrolysis in the formulation. | - Conduct stability studies of the prodrug at different pH values and in different formulation vehicles. |
| Toxicity of the Promoieties | - The cleaved promoiety may have its own toxicity profile. | - Choose promoieties that are endogenous or have a well-established safety profile (e.g., phosphates, amino acids, short-chain esters). |
Conceptual Workflow: Phosphate Prodrug Strategy
The hydroxyl group at the 5-position of the this compound scaffold is an ideal handle for creating a phosphate ester prodrug.
-
Synthesis: Chemically synthesize the phosphate ester of the parent indazole analog. This introduces a highly polar and ionizable group.
-
Solubility Assessment: The resulting phosphate prodrug is expected to have significantly higher aqueous solubility compared to the parent drug.
-
In Vivo Administration: Upon oral administration, the prodrug is more readily dissolved in the gastrointestinal fluids.
-
Enzymatic Cleavage: Intestinal alkaline phosphatases can cleave the phosphate ester bond, releasing the active parent drug at the site of absorption.[23]
-
Absorption: The released, more lipophilic parent drug can then be absorbed across the intestinal membrane.
Caption: The Phosphate Prodrug Activation Pathway.
IV. Concluding Remarks
Enhancing the solubility of this compound analogs is a multifaceted challenge that often requires a systematic and informed approach. There is no single "best" method; the optimal strategy will depend on the specific physicochemical properties of your analog, the intended application (e.g., in vitro screening vs. in vivo formulation), and the resources available. We encourage researchers to start with simpler techniques like co-solvents and then progress to more advanced formulation strategies like solid dispersions, salt formation, or cyclodextrin complexation. For particularly challenging compounds, the prodrug approach offers a powerful, albeit more synthetically intensive, solution.
This technical support guide is intended to be a living document. As new technologies and insights emerge, we will continue to update and expand its content. We wish you success in your research endeavors.
References
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.). Journal of Drug Delivery and Therapeutics.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603–616.
- Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The prodrug approach: a successful tool for improving drug solubility. Expert opinion on drug discovery, 13(10), 895–910.
- Solid Dispersion Method for Solubility Enhancement: A Review. (n.d.). Journal of Drug Delivery and Therapeutics.
- Techniques for solubility enhancement of poorly soluble drugs: An overview. (2015). Journal of Applied Pharmaceutical Science, 5(6), 114-121.
- Al-kassas, R., Al-kassas, R., & Al-kassas, R. (2020).
- Chaudhary, V. B., & Patel, J. K. (2013). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 116-126.
- A Review on Solid Dispersion as a Solubility Enhancement Technique. (n.d.). YMER.
- Patel, J., et al. (2019). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. AAPS PharmSciTech, 20(6), 241.
- Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
- A Review on Solubility Enhancement Methods for Poorly W
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
- A Review: Solid Dispersion as a Solubility Enhancement Technique. (n.d.). YMER.
- Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 8(5), 2007-2016.
- Why salt formation of weak acid increases the drug solubility? (2023).
- Improving API Solubility by Salt and Cocrystal Form
- Evaluation of a targeted prodrug strategy to enhance oral absorption of poorly water-soluble compounds. (2000). Pharmaceutical research, 17(8), 976–983.
- Drug Dissolution Enhancement by Salt Formation: Current Prospects. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
- Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced drug delivery reviews, 59(7), 677–694.
- Pharmaceutical salts: a formulation trick or a clinical conundrum? (n.d.). The Pharmaceutical Journal.
- Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (n.d.).
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
- Prodrug strategies to overcome poor water solubility. (2007).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (2023). MDPI.
- A Simple Method for Determination of Solubility in the First-Year Laboratory. (n.d.).
- Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.).
- SB-219994 Technical Support Center: Troubleshooting Solubility Issues. (n.d.). Benchchem.
- What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug... (n.d.). Proprep.
- Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(16), 5029.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2021). RSC Medicinal Chemistry, 12(10), 1639-1663.
- Dissolution Method Troubleshooting. (2022). Dissolution Technologies.
- Drug Solubility. (n.d.). Science Buddies.
- A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). Drug development research, 83(7), 1469–1504.
- Pathways for the synthesis of indazole derivatives. (2023).
- This compound | CAS 756839-14-2. (n.d.). AMERICAN ELEMENTS.
- Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. (2018).
- 1H-Indazol-5-ol | C7H6N2O | CID 101438. (n.d.). PubChem.
- 5-Metil-1H-indazol. (n.d.). Chem-Impex.
- 1-Methyl-1H-indazole | C8H8N2 | CID 139456. (n.d.). PubChem.
- 1H-Indazol-5-ol | 15579-15-4. (n.d.). ChemicalBook.
Sources
- 1. ijpbr.in [ijpbr.in]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jddtonline.info [jddtonline.info]
- 6. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 8. ymerdigital.com [ymerdigital.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. humapub.com [humapub.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. researchgate.net [researchgate.net]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Evaluation of a targeted prodrug strategy of enhance oral absorption of poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-Methyl-1H-indazol-5-ol and Its Analogs
For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold represents a "privileged" structure, consistently appearing in a multitude of biologically active compounds.[1] Its unique bicyclic aromatic nature provides a versatile framework for designing molecules that can interact with a wide array of biological targets, including protein kinases, which are pivotal regulators of cellular processes.[2] Dysregulation of kinase activity is a known driver of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[2]
This guide provides an in-depth comparison of the biological activity of 1-Methyl-1H-indazol-5-ol and a series of its analogs. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data from anticancer screenings. Furthermore, we will provide detailed, field-proven protocols for key assays, enabling researchers to conduct their own comparative studies with scientific rigor.
The this compound Scaffold: A Foundation for Kinase Inhibition
The this compound core is a key pharmacophore. The indazole ring system itself is a bioisostere of purines, allowing it to interact with the ATP-binding sites of many kinases. The methylation at the N1 position prevents tautomerization and provides a fixed point for molecular orientation within a binding pocket. The hydroxyl group at the 5-position can act as both a hydrogen bond donor and acceptor, a critical feature for anchoring the molecule to amino acid residues in the target protein.
Comparative Biological Activity: A Case Study of 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs
To illustrate the impact of structural modifications on the biological activity of the this compound core, we will examine a series of 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs. A recent study detailed the synthesis and anticancer screening of these compounds against a panel of human cancer cell lines, providing valuable insights into their structure-activity relationships.[3]
The core structure of these analogs extends from the 5-position of the 1-Methyl-1H-indazole ring with an isonicotinamide linker, which is further substituted with various aryl groups. This design strategy explores how modifications distal to the core indazole scaffold influence anticancer activity.
Anticancer Screening Data
The anticancer activity of these analogs was evaluated using the National Cancer Institute's (NCI) 60-cell line screen at a single high concentration (10⁻⁵ M). The following table summarizes the growth percentage (GP) and percentage growth inhibition (PGI) for a selection of these compounds against representative cancer cell lines.[3] A lower growth percentage indicates higher inhibitory activity.
| Compound ID | Aryl Substituent | Cell Line (Cancer Type) | Growth Percentage (GP) | Percentage Growth Inhibition (PGI) |
| 3a | Phenyl | SNB-75 (CNS Cancer) | 85.2 | 14.8 |
| 3b | 4-Fluorophenyl | SNB-75 (CNS Cancer) | 78.9 | 21.1 |
| 3e | 4-Chlorophenyl | SNB-75 (CNS Cancer) | 58.75 | 41.25 |
| 3i | 4-Methoxyphenyl | SNB-75 (CNS Cancer) | 61.06 | 38.94 |
| 3j | 4-Nitrophenyl | SNB-75 (CNS Cancer) | 92.1 | 7.9 |
Structure-Activity Relationship (SAR) Insights
From the data presented, we can derive several key SAR insights:
-
Influence of Aryl Substitution: The nature of the substituent on the terminal aryl ring significantly impacts the anticancer activity.
-
Halogenation: The introduction of a halogen at the para-position of the phenyl ring (compounds 3b and 3e ) generally leads to an increase in activity compared to the unsubstituted analog (3a ). The chloro-substituted analog 3e demonstrated the most potent activity against the SNB-75 CNS cancer cell line in this series.[3]
-
Electron-Donating Groups: An electron-donating methoxy group at the para-position (3i ) also resulted in a notable increase in growth inhibition compared to the unsubstituted analog.[3]
-
Electron-Withdrawing Groups: Conversely, a strong electron-withdrawing nitro group at the para-position (3j ) led to a significant decrease in activity.
These findings suggest that the electronic properties and steric bulk of the substituent on the N-arylisonicotinamide moiety play a crucial role in the molecule's ability to interact with its biological target.
Caption: Structure-Activity Relationship of this compound Analogs.
Experimental Protocols for Biological Evaluation
To ensure the generation of reliable and reproducible data, it is imperative to follow standardized and well-validated experimental protocols. Below are detailed methodologies for key assays used to compare the biological activity of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. It quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Purified recombinant kinase of interest
-
Specific kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compounds (e.g., this compound and its analogs)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of each test compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for IC₅₀ determination (e.g., 10-point, 3-fold dilutions).
-
Include a DMSO-only control (vehicle) and a known kinase inhibitor as a positive control.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. The optimal concentrations should be determined empirically for each kinase-substrate pair.
-
In the 384-well plate, add 1 µL of the serially diluted compounds or controls.
-
Add 2 µL of the 2X kinase/substrate solution to each well.
-
Allow the plate to incubate for 10-15 minutes at room temperature to facilitate inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of a 2X ATP solution (the concentration should be at or near the Km for the specific kinase).
-
Incubate the reaction at 30°C for 1 hour.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the percentage of kinase inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Caption: Workflow for a Luminescence-Based In Vitro Kinase Assay.
Cell-Based Antiproliferative Assay (MTT Assay)
This assay assesses the effect of a compound on the proliferation of cancer cells. It is a colorimetric assay that measures the metabolic activity of viable cells.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (medium with the same percentage of DMSO as the compound dilutions) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold serves as a valuable starting point for the development of potent and selective kinase inhibitors. As demonstrated by the analysis of its N-arylisonicotinamide analogs, even distal modifications can have a profound impact on biological activity. The structure-activity relationships derived from such studies are critical for guiding the design of next-generation inhibitors with improved therapeutic profiles.
The experimental protocols provided in this guide offer a robust framework for the comparative evaluation of novel indazole derivatives. By employing these standardized assays, researchers can generate high-quality, reproducible data that will accelerate the discovery and development of new targeted therapies for a range of diseases. Future work should focus on comprehensive kinase panel screening of this compound and its close analogs to identify specific molecular targets and further elucidate the mechanisms underlying their biological effects.
References
- BenchChem. (n.d.). Application Notes and Protocols for 5-amino-1H-indazol-6-ol in Kinase Inhibitor Assays.
- Hariyanti, H., Yanuar, A., Kusmardi, K., & Hayun, H. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(04), 179–184.
- BenchChem. (n.d.).
- RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
- ResearchGate. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines.
- ResearchGate. (2024). 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies.
- National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- PubMed. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties.
- National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central.
- Semantic Scholar. (n.d.).
- PubMed. (n.d.).
- MedChemExpress. (n.d.). 1-Methyl-1H-indazol-5-amine.
- Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- PubMed. (n.d.).
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 1-Methyl-1H-indazol-5-ol: A Validated Precursor for Modern Drug Discovery
Introduction: The Strategic Value of the Indazole Scaffold
In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold." Its unique structural and electronic properties, combining a benzene ring fused to a pyrazole ring, allow it to form key interactions with a multitude of biological targets.[1][2] This versatility is evidenced by its presence in numerous clinically successful drugs, including the kinase inhibitors Axitinib and Pazopanib, which have transformed cancer therapy.[3][4][5] The indazole core's ability to serve as a bioisostere for indole while offering distinct hydrogen bonding patterns and metabolic properties makes it a highly sought-after motif in drug design.[1]
This guide focuses on a particularly strategic building block: 1-Methyl-1H-indazol-5-ol . We will provide an in-depth validation of its utility as a precursor for bioactive molecules, compare it objectively with relevant alternatives, and furnish detailed experimental protocols to enable its seamless integration into your research and development workflows. The core advantage of this precursor lies in its pre-defined N1-methylation, which circumvents the common challenge of N1/N2 regioselectivity in indazole synthesis, thereby streamlining synthetic routes and improving overall efficiency. The 5-hydroxyl group provides a robust and versatile handle for a wide array of chemical modifications, making it an ideal starting point for library synthesis and lead optimization.
Core Application: A Versatile Precursor for High-Value Bioactive Molecules
This compound is a cornerstone for synthesizing compounds targeting several important therapeutic areas. The N1-methyl group and the C5-hydroxyl moiety serve as primary anchor points for building molecular complexity and modulating pharmacological activity.
-
Kinase Inhibitors: The indazole scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors.[5] The 5-hydroxyl group of this compound is frequently converted into an ether linkage, connecting to a side chain that occupies the solvent-exposed region of the kinase ATP binding pocket. This strategy has been employed in the development of inhibitors for Janus kinase 2 (Jak2), Tpl2, and Pim kinases.[6][7][8] Further functionalization at other positions, such as C3, allows for the introduction of hinge-binding motifs.[9]
-
GPCR Modulators and Other Targets: Beyond kinases, indazole derivatives have shown activity as serotonin 5-HT3 receptor antagonists (e.g., Granisetron) and Aryl Hydrocarbon Receptor (AHR) agonists.[1][10] The ability to derivatize the 5-ol position is crucial for tuning the structure-activity relationship (SAR) for these targets.[11]
-
Tubulin Polymerization Inhibitors: Systematic modification of the indazole core, including substitutions at the 5-position, has led to the discovery of potent tubulin polymerization inhibitors that are effective against multidrug-resistant cancer cell lines.[12]
The primary chemical transformations that validate this compound as a premier building block are:
-
O-Alkylation/Arylation: The phenolic hydroxyl group is readily alkylated under standard Williamson ether synthesis conditions or arylated via Buchwald-Hartwig or Ullmann coupling, providing access to a vast chemical space.
-
C-H Functionalization: The indazole core is amenable to direct C-H functionalization, most commonly at the C3 position, allowing for the introduction of aryl, alkyl, or halogen substituents for subsequent cross-coupling reactions.[9][13]
Comparative Analysis: Strategic Advantages Over Alternatives
The choice of a starting material is a critical decision in any synthetic campaign. Here, we compare this compound to two common alternatives to highlight its strategic advantages.
| Feature | This compound | Alternative 1: 1H-Indazol-5-ol (Unprotected) | Alternative 2: 1-Methyl-1H-benzimidazol-5-ol |
| Regioselectivity | Excellent: N1 position is pre-defined, eliminating N1/N2 isomer formation and simplifying purification. | Poor: Alkylation yields a mixture of N1 and N2 isomers, requiring tedious separation and lowering the yield of the desired regioisomer.[3] | Excellent: N1 position is pre-defined. |
| Synthetic Efficiency | High: Fewer steps in the main synthetic route post-precursor, leading to higher overall yields. | Low: Additional separation step for isomers reduces overall process efficiency. | High: Similar synthetic efficiency for subsequent steps. |
| Versatility | High: Proven scaffold for numerous target classes, especially kinase inhibitors. The 5-OH is a prime functionalization point.[5] | High: The core scaffold is equally versatile, but its practical use is hampered by the isomerization issue. | High: A well-known privileged scaffold for various targets. Functionalization often occurs at the C2 position.[14] |
| Known Applications | Kinase Inhibitors (Jak2, Pim, Tpl2), GPCR modulators, AHR agonists.[6][7][8][10] | Precursor to drugs like Axitinib (requires subsequent specific N-alkylation).[1] | Anticancer, antiviral, and anti-inflammatory agents.[14] |
| Strategic Insight | Ideal for rapid library synthesis and SAR exploration where unambiguous regiochemistry is paramount. | Suitable for specific targets where the N2 isomer is desired or if a robust, scalable separation method is available. | A strong alternative scaffold. The choice between indazole and benzimidazole often depends on SAR and intellectual property considerations. |
Experimental Validation Protocol: O-Alkylation of this compound
This protocol provides a robust, self-validating method for the functionalization of the 5-hydroxyl group, a key step in leveraging this precursor for bioactive molecule synthesis. The causality behind our choices is explained: we use a strong base (NaH) to ensure complete deprotonation of the phenol and an polar aprotic solvent (DMF) to facilitate the SN2 reaction.
Workflow Diagram
Caption: Experimental workflow for O-alkylation of this compound.
Step-by-Step Methodology
-
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide or ethyl iodide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise over 5-10 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.
-
Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Add the desired alkyl halide (1.1 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-alkoxy-1-methyl-1H-indazole.
-
-
Validation:
-
LC-MS: Confirm the molecular weight of the product.
-
¹H NMR: Confirm the structure, observing the disappearance of the phenolic -OH proton and the appearance of new signals corresponding to the added alkyl group (e.g., benzylic protons or the ethyl quartet/triplet).
-
Case Study: Synthetic Pathway to a Generic Kinase Inhibitor
This case study illustrates how this compound can be elaborated into a molecule possessing the key features of a Type I kinase inhibitor: a hinge-binding motif, a core scaffold, and a solvent-front interacting moiety.
Caption: Multi-step synthesis of a kinase inhibitor from this compound.
-
Step 1: O-Alkylation. As detailed in the protocol above, the 5-hydroxyl group is functionalized. This appended 'R' group is designed to interact with the solvent-exposed region of the target kinase.
-
Step 2: C3-Halogenation. The resulting 5-alkoxy-1-methyl-1H-indazole is subjected to iodination at the C3 position. This is a well-established reaction using iodine and a base like KOH in DMF.[9] This step installs a crucial handle for cross-coupling.
-
Step 3: Suzuki Cross-Coupling. The 3-iodo intermediate is coupled with a suitable (hetero)arylboronic acid using a palladium catalyst. This (hetero)aryl moiety is designed to act as the hinge-binding element, forming critical hydrogen bonds within the ATP-binding site of the kinase.[11]
This three-step sequence efficiently transforms a simple precursor into a complex, high-value molecular scaffold, demonstrating the power and utility of this compound.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its key advantages—unambiguous N1-regiochemistry and a versatile C5-hydroxyl handle—directly address common synthetic bottlenecks, enabling researchers to build complex molecular libraries with greater speed and efficiency. By eliminating the need for tedious isomer separation, it saves valuable time and resources, allowing teams to focus on the critical tasks of lead generation and optimization. The demonstrated utility of this precursor in synthesizing potent kinase inhibitors and other bioactive molecules validates its position as an essential building block for any medicinal chemistry program.
References
- Jadhav, S. B., & Shingate, B. B. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Shafiee, M., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Topics in Current Chemistry, 383(26).
- Canning, M., et al. (2021). Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. ChemMedChem.
- Wang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4966.
- Shafiee, M., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PubMed Central.
- Patel, U. P., et al. (2024). 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. ChemistrySelect.
- Vernekar, S. K., et al. (2010). Representative examples of 1H-indazole-based bioactive molecules. ResearchGate.
- Chen, C-Y., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules, 26(11), 3392.
- Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc.
- Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-58.
- Liu, Y., et al. (2020). SAR Investigation and Discovery of Water-Soluble 1-Methyl-1,4-dihydroindeno[1,2- c]pyrazoles as Potent Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 63(23), 14840-14866.
- Bhat, U. V., et al. (2023). Selected bioactive molecules containing 4H-indazol-4-one unit. ResearchGate.
- Singh, H., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(46), 28553-28574.
- Liu, C., Ma, Y., & Zhou, W. (2023). Representative bioactive molecules containing the 1H-imidazo[1,5-a]indol-3(2H)-one motif. ResearchGate.
- Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 868-73.
- Gambouz, K., et al. (2020). Examples of bioactive compounds containing indole or indazole. ResearchGate.
- Zhang, Y., et al. (2022). Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. Bioorganic Chemistry.
- Di Pietro, P., et al. (2010). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Lai, A-Q., et al. (2023). SAR studies of indazole derivatives with potent anticancer activities. ResearchGate.
- Reddy, T. S., & Kumar, C. S. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9, 1-13.
- Singh, S., et al. (2022). Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. Journal of Biomolecular Structure & Dynamics, 41(13), 6135-6152.
- Hu, Y., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4758-61.
- Chavan, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. soc.chim.it [soc.chim.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. SAR Investigation and Discovery of Water-Soluble 1-Methyl-1,4-dihydroindeno[1,2- c]pyrazoles as Potent Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
The Pivotal Role of the 5-Position: A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-1H-indazol-5-ol Derivatives
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in numerous clinically approved drugs and investigational agents.[1][2] Its versatile nature allows for a wide range of biological activities, from potent kinase inhibition in oncology to modulation of central nervous system targets.[3] Within this privileged heterocyclic family, derivatives of 1-Methyl-1H-indazol-5-ol represent a particularly intriguing subclass. The strategic placement of the N1-methyl group and the C5-hydroxyl moiety provides a unique combination of physicochemical properties and potential for directed molecular interactions. This guide offers an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, synthesizing data from various studies to provide a comparative overview for researchers and drug development professionals. We will explore how modifications to this core structure influence biological activity, with a focus on anticancer and neurological applications.
The this compound Core: A Strategic Starting Point
The this compound scaffold presents several key features that make it a favorable starting point for drug discovery. The N1-methylation prevents the formation of tautomers and removes a hydrogen bond donor, which can significantly impact pharmacokinetic properties such as cell permeability and metabolic stability. The 5-hydroxyl group, on the other hand, offers a crucial point for hydrogen bonding interactions with biological targets and serves as a versatile handle for synthetic modification. This allows for the exploration of a wide chemical space through the introduction of various ether, ester, or other linkages at this position.
Comparative Analysis of this compound Derivatives
While a systematic and comprehensive SAR study focusing solely on the 5-position of this compound is not extensively documented in a single source, a comparative analysis of related compounds from various studies allows us to deduce important SAR trends. The following sections compare derivatives based on their biological targets and the nature of the substituents.
Anticancer Activity: A Focus on Kinase Inhibition
The indazole core is a well-established pharmacophore in the design of protein kinase inhibitors.[3] Several studies on indazole derivatives highlight the importance of substituents at various positions for achieving potent and selective inhibition.
A recent study detailed the synthesis and anticancer evaluation of a series of 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs.[4] In this series, the 1-Methyl-1H-indazol-5-yl moiety is a constant feature, while the aryl group on the isonicotinamide is varied. One of the most active compounds, 3e , exhibited a remarkable percentage growth inhibition (PGI) of 99.16% against the SNB-75 CNS cancer cell line.[4] This suggests that the 1-Methyl-1H-indazol-5-yl core can serve as a potent scaffold for the development of anticancer agents. While this study does not explore modifications at the 5-position, the high activity of the parent scaffold underscores its importance.
Another study on 1H-indazole-3-carboxamide derivatives as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) revealed that methoxy substituents at the 5-position of the indazole ring were important for high potency.[3] For instance, a 5-methoxy derivative showed significantly higher activity (IC50 = 1.7 µM) compared to a 5-methyl derivative, suggesting that an oxygen-linked substituent at this position is favorable for GSK-3β inhibition.[3] This finding provides a strong rationale for exploring various ether derivatives of this compound to optimize interactions within the ATP-binding pocket of kinases.
Table 1: Comparative Anticancer Activity of Selected Indazole Derivatives
| Compound ID | Core Structure | Modification | Target/Assay | Activity | Reference |
| 3e | 2-(1-Methyl-1H-indazol-5-yl) | N-arylisonicotinamide | SNB-75 Cancer Cell Line | 99.16% PGI | [4] |
| 49 | 1H-indazole-3-carboxamide | 5-methoxy | GSK-3β | IC50 = 1.7 µM | [3] |
| 50 | 1H-indazole-3-carboxamide | 5-methoxy | GSK-3β | IC50 = 0.35 µM | [3] |
Neurological Activity: Modulation of Serotonin Receptors
The structural similarity of the indazole nucleus to the indole ring of endogenous neurotransmitters like serotonin has prompted investigations into their potential as modulators of serotonin receptors. A study on indazole analogs of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) provides valuable insights into the SAR of 1-methyl-indazole derivatives at 5-HT₂ receptors.
In this study, the direct 1H-indazole analog of 5-MeO-DMT (6a ) displayed low micromolar activity at the 5-HT₂A receptor.[5] However, the 1-methyl analog (11 ) was found to be markedly less potent at 5-HT₂A compared to both 5-MeO-DMT and the N1-unsubstituted indazole analog.[5] This suggests that for this particular target, the N1-methyl group is detrimental to activity, possibly by sterically hindering the optimal binding conformation or by removing a key hydrogen bonding interaction.
This finding contrasts with the often-beneficial effect of N1-methylation on pharmacokinetic properties and highlights a crucial aspect of SAR: the ideal substitution pattern is highly target-dependent. While N1-methylation might be advantageous for kinase inhibitors, it can be disadvantageous for other targets like serotonin receptors.
Experimental Protocols
To provide a practical context for the synthesis and evaluation of these compounds, the following sections detail representative experimental procedures.
Synthesis of 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide (A Representative Protocol)
The synthesis of the 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs typically involves a multi-step process, with the key step being a Suzuki-Miyaura coupling reaction to link the 1-methyl-1H-indazole moiety with the isonicotinamide core.[4]
Step 1: Synthesis of 1-Methyl-5-bromo-1H-indazole
-
To a solution of 5-bromo-1H-indazole in a suitable solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C.
-
After stirring for a short period, add methyl iodide and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC until completion.
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the product by column chromatography to obtain 1-Methyl-5-bromo-1H-indazole.
Step 2: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine 1-Methyl-5-bromo-1H-indazole, the appropriate arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Degas the mixture and heat under an inert atmosphere until the starting materials are consumed (monitor by TLC).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the crude product by column chromatography to yield the desired 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide.
In Vitro Anticancer Activity Screening (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF7) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General SAR trends for this compound derivatives.
Caption: Mechanism of action for indazole-based kinase inhibitors.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Indazole and Indole Scaffolds in Drug Efficacy: A Guide for Researchers
In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the ultimate efficacy, selectivity, and pharmacokinetic profile of a therapeutic agent. Among the myriad of heterocyclic structures, indazole and indole have emerged as "privileged scaffolds," frequently appearing as the central framework for numerous clinically successful drugs. This guide provides an in-depth comparative analysis of these two isomeric scaffolds, offering experimental data, detailed protocols, and field-proven insights to aid researchers in making informed decisions during the drug development process.
At a Glance: Indazole vs. Indole - A Tale of Two Isomers
Indazole and indole are bicyclic aromatic heterocycles, each comprising a benzene ring fused to a five-membered nitrogen-containing ring. The fundamental distinction lies in the placement of the nitrogen atoms within the five-membered ring. This subtle structural variance has significant ramifications for the molecule's physicochemical properties, hydrogen bonding capabilities, and spatial arrangement, ultimately dictating its pharmacological behavior.[1]
Indazole is considered a bioisostere of indole, meaning it can often be substituted for an indole moiety in a drug molecule to modulate its properties without drastically altering its interaction with the biological target.[2] This strategy, known as "scaffold hopping," is a powerful tool in medicinal chemistry for optimizing lead compounds.[3]
Caption: Core chemical structures of Indole and Indazole.
Physicochemical Properties: The Foundation of Drug Action
The efficacy of a drug is intrinsically linked to its physicochemical properties. These parameters govern a molecule's ability to reach its target, its metabolic fate, and its potential for off-target effects.
| Property | Indazole | Indole | Significance in Drug Efficacy |
| pKa | ~1.04 (for protonation), ~13.86 (for deprotonation)[4] | ~ -2.4 (for protonation), ~17 (for deprotonation) | Influences the ionization state at physiological pH, affecting solubility, permeability, and target binding. The higher basicity of indazole can be advantageous for forming salt bridges with acidic residues in a target protein. |
| Calculated logP | ~1.8 | ~2.1 | A measure of lipophilicity, which impacts membrane permeability, protein binding, and solubility. The slightly lower logP of indazole may contribute to improved aqueous solubility. |
| Aqueous Solubility | Generally higher than indole | Generally lower than indazole | Crucial for drug formulation and bioavailability. Modifications to the indazole scaffold have been shown to significantly improve aqueous solubility.[5] |
| Hydrogen Bonding | Both H-bond donor and acceptor capabilities | Primarily an H-bond donor | The additional nitrogen in the indazole ring provides an extra hydrogen bond acceptor site, which can lead to different binding orientations and potentially enhanced target affinity. |
| Tautomerism | Exists in 1H and 2H tautomeric forms, with the 1H form being more stable.[2] | Exists in 1H, 2H, and 3H tautomeric forms, with the 1H form being predominant.[6] | Tautomeric forms can influence receptor binding and metabolic stability. The tautomeric equilibrium of indazoles is a key consideration in their synthesis and biological activity.[7] |
The Kinase Inhibitor Arena: A Head-to-Head Comparison of Axitinib and Sunitinib
A compelling real-world comparison of indazole and indole scaffolds can be found in the realm of oncology, specifically with the tyrosine kinase inhibitors Axitinib (indazole-based) and Sunitinib (indole-based). Both drugs are used in the treatment of metastatic renal cell carcinoma (mRCC) and target vascular endothelial growth factor receptors (VEGFRs).[8][9]
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) in a cell-free assay provides a direct measure of a drug's potency against its purified target.
| Inhibitor | Core Scaffold | Primary Kinase Target(s) | IC50 (nM) |
| Axitinib | Indazole | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | 1.2, 0.2, 0.1-0.3, 1.6, 1.7[3] |
| Sunitinib | Indole | PDGFRβ, VEGFR2, FLT3 (mutant) | 2, 80, 30-50[3] |
Analysis: Axitinib demonstrates significantly higher potency against VEGFRs compared to Sunitinib in biochemical assays, highlighting the potential of the indazole scaffold to achieve potent target inhibition.[3]
Cellular Activity (IC50)
Cell-based assays offer a more biologically relevant context by measuring a drug's effect on cell viability or proliferation.
| Inhibitor | Cell Line | IC50 (nM) |
| Axitinib | HUVEC (VEGF-stimulated) | 0.06 |
| Sunitinib | HUVEC (VEGF-stimulated) | 1.9 |
Analysis: The superior potency of Axitinib observed in biochemical assays translates to greater activity in cellular models of angiogenesis.
Pharmacokinetic (ADME) Profile
| Parameter | Axitinib (Indazole) | Sunitinib (Indole) |
| Bioavailability | ~58% | ~49-61% |
| Metabolism | Primarily via CYP3A4/5, with minor contributions from other CYPs. | Primarily by CYP3A4 to an active metabolite, which is further metabolized. |
| Elimination Half-life | 2.5-6.1 hours | 40-60 hours (parent drug), 80-110 hours (active metabolite) |
Analysis: While both drugs are orally bioavailable, their metabolic pathways and elimination half-lives differ significantly, which can be attributed in part to their core scaffolds. The indole moiety in Sunitinib is susceptible to metabolism, leading to a long-lived active metabolite.[9] The metabolic pathways of indazole-containing drugs can involve reactions such as N-dealkylation.[10]
Caption: Simplified VEGFR signaling pathway and points of inhibition by Axitinib and Sunitinib.
Experimental Protocols for Comparative Efficacy Analysis
To rigorously compare the efficacy of drug candidates based on indazole and indole scaffolds, a series of standardized in vitro assays are essential. The following protocols provide a framework for such a comparative analysis.
Caption: Experimental workflow for the comparative analysis of indazole and indole scaffolds.
Synthesis of Key Intermediates: 3-Aminoindazole and 2-Aminoindole
The synthesis of functionalized indazole and indole cores is the first step in generating a library of compounds for comparison.
Protocol 4.1.1: Synthesis of 3-Aminoindazole
A common route to 3-aminoindazoles involves the reaction of 2-halobenzonitriles with hydrazine.[11]
-
Reaction Setup: In a sealed reaction vessel, combine 2-fluorobenzonitrile (1 equivalent), hydrazine hydrate (2-3 equivalents), and a suitable solvent such as n-butanol.
-
Heating: Heat the reaction mixture at reflux (typically 120-140°C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 3-aminoindazole.
Protocol 4.1.2: Synthesis of 2-Aminoindole
2-Aminoindoles can be synthesized through various methods, including the copper-catalyzed reaction of N-(2-iodophenyl)formamides with malononitrile.[12]
-
Reaction Setup: In a reaction flask, combine N-(2-iodophenyl)formamide (1 equivalent), malononitrile (1.5-2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2-3 equivalents) in a solvent such as dimethyl sulfoxide (DMSO).
-
Heating: Heat the mixture at 120°C for 1-2 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with a dilute acid (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the 2-aminoindole.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).[3][8]
-
Plate Preparation: Use a 96-well or 384-well plate suitable for the detection method (e.g., fluorescence, luminescence).
-
Compound Dilution: Prepare a serial dilution of the test compounds (both indazole and indole analogs) in DMSO. A typical starting concentration is 10 mM, with 10-12 dilution points.
-
Reaction Mixture: Prepare a kinase reaction buffer containing the purified kinase enzyme, a suitable substrate (e.g., a peptide or protein), and ATP. The ATP concentration should be at or near its Km value for the kinase.
-
Assay Initiation: Add the diluted compounds to the wells, followed by the kinase. Allow a brief pre-incubation period (15-30 minutes) at room temperature.
-
Start Reaction: Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., addition of a detection reagent for a luminescence-based assay).
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in the presence of the test compounds.[13][14]
-
Cell Seeding: Seed the target cancer cell line in a 96-well plate at a predetermined optimal density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the indazole and indole analogs for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Reagent Addition:
-
MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Then, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the crystals.[15][16]
-
MTS Assay: Add MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) directly to the cell culture medium and incubate for 1-4 hours.[14][16]
-
-
Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration. Determine the EC50 value (the concentration that causes 50% reduction in cell viability) by fitting the data to a dose-response curve.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput method to predict the passive permeability of a compound across a lipid membrane, serving as an early indicator of oral bioavailability.[17][18]
-
Membrane Preparation: Coat a 96-well filter plate with an artificial membrane solution (e.g., a solution of lecithin in dodecane).
-
Donor and Acceptor Plates: Prepare a donor plate containing the test compounds dissolved in a buffer at a specific pH (e.g., pH 5.0 to mimic the small intestine). Prepare an acceptor plate with buffer (e.g., pH 7.4).
-
Assay Assembly: Place the coated filter plate on top of the acceptor plate, and then add the donor solution to the filter plate.
-
Incubation: Incubate the "sandwich" for a set period (e.g., 4-18 hours) at room temperature with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Permeability Calculation: Calculate the effective permeability (Pe) of the compound using the concentrations in the donor and acceptor wells and the incubation time.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its in vivo clearance rate.[19][20]
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing liver microsomes (from human or other species), the test compound at a specific concentration (e.g., 1 µM), and a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation: Start the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2 = 0.693/k) and the intrinsic clearance (CLint).
Conclusion and Future Perspectives
The comparative analysis of indazole and indole scaffolds reveals that while they share structural similarities, their distinct electronic and steric properties lead to significant differences in drug efficacy. The indazole scaffold, with its additional nitrogen atom, offers unique hydrogen bonding capabilities and often imparts favorable physicochemical properties, such as improved solubility, which can translate to enhanced biochemical potency and better pharmacokinetic profiles.
The case study of Axitinib versus Sunitinib provides a compelling example of how the strategic choice of an indazole core can lead to a more potent and selective kinase inhibitor. However, it is crucial to recognize that the optimal scaffold is highly dependent on the specific biological target and the desired therapeutic profile.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of drug candidates based on these two privileged scaffolds. As drug discovery continues to evolve, a deeper understanding of the subtle yet profound differences between isosteric scaffolds like indazole and indole will be paramount in the rational design of next-generation therapeutics.
References
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.).
- A Comparative Analysis of Indazole and Indole Scaffolds in Kinase Inhibitor Development. (n.d.). BenchChem.
- Synthesis of 2-Aminoindole-3-carboxylic Acid Derivatives by the Copper(I) Iodide Catalyzed Reaction of N-(2-Iodophenyl)formamide. (n.d.). Thieme.
- Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. (n.d.). Royal Society of Chemistry.
- Indazole synthesis. (n.d.). Organic Chemistry Portal.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.).
- One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. (n.d.).
- Studies on 3-Aminoindazoles. I. Synthesis of 1- or 3-(Substituted 3-Amino)indazoles. (n.d.). J-STAGE.
- Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.).
- One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. (n.d.).
- Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Formation. (n.d.).
- Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. (n.d.).
- Protocol for Cell Viability Assays: CCK-8 and MTT. (n.d.).
- Microsomal stability assay for human and mouse liver microsomes. (n.d.). protocols.io.
- Application Note: In Vitro Kinase Assay Protocol for the ITK Inhibitor GNE-4997. (n.d.). BenchChem.
- Protocol for Cell Viability Assays. (n.d.). BroadPharm.
- The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.).
- metabolic stability in liver microsomes. (n.d.). Mercell.
- Parallel Artificial Membrane Permeability Assay (PAMPA) training video. (n.d.). YouTube.
- Indazole. (n.d.). Wikipedia.
- Cell Viability Assays. (n.d.).
- Biosynthesis of Indole alkaloids. (n.d.). YouTube.
- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.).
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems.
- In vitro kinase assay. (n.d.). protocols.io.
- Protocol for the Human Liver Microsome Stability Assay. (n.d.).
- Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Wikidot.
- Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate. (n.d.).
- In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.).
- Metabolic Activation of a Novel 3-Substituted Indole-Containing TNF-α Inhibitor: Dehydrogenation and Inactivation of CYP3A4. (n.d.).
- Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4. (n.d.).
- The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. (n.d.).
- Indole alkaloid. (n.d.). Wikipedia.
- (PDF) In vitro kinase assay v1. (n.d.).
- In-Depth Technical Guide to In Vitro Kinase Assays for RET Inhibitors: A Focus on Pralsetinib. (n.d.). BenchChem.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.).
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
- How Does a Biochemical Kinase Assay Work?. (n.d.). BellBrook Labs.
- Illustration of metabolic sites in the imidazole‐containing drugs (for... (n.d.).
- Recent Progress in Chemistry and Biology of Indazole and its Deriv
- ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIV
- New indole and 7-azaindole derivatives as protein kinase inhibitors. (n.d.).
- Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. (n.d.).
Sources
- 1. Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles [jstage.jst.go.jp]
- 2. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. clyte.tech [clyte.tech]
- 5. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indazole synthesis [organic-chemistry.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. broadpharm.com [broadpharm.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. mercell.com [mercell.com]
A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of Kinase Inhibitors Derived from 1-Methyl-1H-indazol-5-ol
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous potent kinase inhibitors.[1][2] Derivatives of 1-Methyl-1H-indazol-5-ol, a key pharmacophore, are of particular interest for their potential to modulate kinase activity in various disease contexts, most notably in oncology.[1] However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3][4] Off-target activity can lead to unforeseen toxicities or even polypharmacology, which can be either detrimental or beneficial.[3] Therefore, a rigorous and multi-faceted assessment of an inhibitor's cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of understanding its biological activity and therapeutic potential.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of novel kinase inhibitors derived from the this compound scaffold. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of hypothetical inhibitors to illustrate the interpretation of cross-reactivity data.
The Landscape of Indazole-Based Kinase Inhibitors: A Tale of Diverse Targets
The versatility of the indazole core has led to the development of inhibitors targeting a wide array of kinases.[1][2] These include both receptor tyrosine kinases (RTKs) and serine/threonine kinases. For instance, the indazole scaffold is present in inhibitors of:
-
AXL kinase , a member of the TAM (TYRO3, AXL, MER) family of RTKs, which is implicated in cancer progression and drug resistance.[5][6][7]
-
FMS-like tyrosine kinase 3 (FLT3) , a key target in acute myeloid leukemia (AML).[8][9]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs) , crucial for angiogenesis.[1][10]
-
Aurora kinases and Polo-like kinase 4 (PLK4) , which are critical regulators of cell cycle progression.[11][12]
Given this diversity, a new inhibitor derived from this compound could potentially interact with a broad spectrum of kinases. The following sections outline a systematic approach to characterizing this interaction profile.
A Multi-pronged Strategy for Assessing Cross-Reactivity
A robust assessment of inhibitor selectivity relies on a combination of in vitro biochemical assays, biophysical techniques, and cell-based assays to provide a holistic view of the compound's behavior.
Experimental Workflow for Cross-Reactivity Profiling
The following diagram outlines a logical workflow for assessing the cross-reactivity of a novel kinase inhibitor.
Caption: A streamlined workflow for assessing kinase inhibitor cross-reactivity.
Detailed Methodologies for Key Experiments
Large-Panel Kinome Scanning (e.g., KINOMEscan®)
Rationale: This is the initial and broadest assessment of an inhibitor's selectivity. By screening against a large panel of kinases (often over 400), it provides a comprehensive overview of potential on- and off-targets.[13][14] The data generated allows for the calculation of selectivity scores and visualization of the inhibitor's interaction landscape on a kinome tree.
Protocol:
-
Compound Preparation: Dissolve the test inhibitor (e.g., "Inhibitor-X" derived from this compound) in 100% DMSO to create a stock solution.
-
Assay Principle: The KINOMEscan® platform typically employs a competition binding assay. The test compound is incubated with a specific kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured, usually via quantitative PCR of a DNA tag conjugated to the kinase.
-
Screening: The inhibitor is screened at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel.
-
Data Analysis: Results are typically reported as "percent of control" or "percent inhibition." A lower percentage of control indicates stronger binding of the inhibitor to the kinase.
-
Follow-up: For kinases showing significant inhibition (e.g., >90% at 1 µM), a dissociation constant (Kd) is determined by running a dose-response curve.
Isothermal Titration Calorimetry (ITC)
Rationale: ITC provides a direct, label-free measurement of the binding thermodynamics between an inhibitor and a kinase.[2][5] It is considered the gold standard for determining the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event.[15][16] This level of detail is invaluable for validating hits from kinome scans and for structure-activity relationship (SAR) studies.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the purified kinase of interest (e.g., an identified off-target) in a suitable buffer.
-
Prepare a solution of the inhibitor in the same buffer. The inhibitor concentration should be 10-20 times that of the kinase.
-
-
ITC Experiment:
-
Load the kinase solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the kinase solution while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of inhibitor to kinase.
-
Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, ΔH, and ΔS.[2]
-
Cellular Thermal Shift Assay (CETSA®)
Rationale: While in vitro assays are essential, they do not always reflect an inhibitor's behavior in a complex cellular environment. CETSA is a powerful biophysical method that assesses target engagement in intact cells or tissues.[7][17][18] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[10][19] This confirms that the inhibitor can penetrate the cell membrane and bind to its target in a physiological context.
Protocol:
-
Cell Treatment: Treat cultured cells with the inhibitor at various concentrations or with a vehicle control (DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
An isothermal dose-response curve can be generated by heating at a fixed temperature and varying the inhibitor concentration to determine an apparent cellular EC50.[16][20]
-
Comparative Analysis of Hypothetical Indazole-Based Inhibitors
To illustrate the application of these methodologies, let's consider two hypothetical inhibitors derived from this compound: Indazo-A (designed for high selectivity) and Indazo-M (a multi-targeted inhibitor).
Table 1: Kinome Scan and Biochemical IC50 Data
| Kinase Target | Indazo-A (Kd, nM) | Indazo-M (Kd, nM) | Axitinib (IC50, nM) |
| AXL | 5 | 15 | - |
| VEGFR2 | >1000 | 25 | 0.2 |
| c-Kit | >1000 | 50 | 1.7 |
| PDGFRβ | >1000 | 45 | 1.6 |
| PLK4 | 850 | 250 | 4.2 |
| Aurora A | >1000 | 300 | - |
| JNK3 | >1000 | 500 | - |
Interpretation:
-
Indazo-A demonstrates high selectivity for its primary target, AXL, with a Kd of 5 nM and minimal interaction with other tested kinases.
-
Indazo-M exhibits a multi-targeted profile, with potent activity against AXL and significant off-target activity against VEGFR2, c-Kit, and PDGFRβ. This polypharmacology could be therapeutically advantageous or a source of toxicity, requiring further investigation.
-
The comparison with Axitinib , a known multi-kinase inhibitor with an indazole core, provides context for the observed cross-reactivity profiles.[3]
Table 2: Biophysical and Cellular Target Engagement Data
| Parameter | Assay | Target | Indazo-A | Indazo-M |
| Binding Affinity (Kd) | ITC | AXL | 6 nM | 18 nM |
| VEGFR2 | >2 µM | 30 nM | ||
| Cellular Target Engagement | CETSA (ΔTm) | AXL | +5.2 °C | +4.8 °C |
| VEGFR2 | No shift | +3.5 °C |
Interpretation:
-
The ITC data confirms the high-affinity binding of both inhibitors to AXL and validates the off-target interaction of Indazo-M with VEGFR2.
-
The CETSA results demonstrate that both inhibitors engage AXL in a cellular context, as indicated by the significant thermal shift (ΔTm). Importantly, only Indazo-M shows a thermal shift for VEGFR2, confirming its off-target engagement in living cells.
Visualizing the Impact: Signaling Pathways
Understanding the signaling pathways affected by on- and off-target inhibition is crucial for predicting the biological consequences of inhibitor treatment.
Caption: On- and off-target effects of indazole-based inhibitors on key signaling pathways.
This diagram illustrates how a selective inhibitor like Indazo-A would primarily impact the AXL signaling pathway, while a multi-targeted inhibitor like Indazo-M would concurrently inhibit both AXL- and VEGFR2-mediated signaling.
Conclusion: A Pathway to Well-Characterized Inhibitors
The development of safe and effective kinase inhibitors hinges on a thorough understanding of their selectivity profiles. For novel compounds derived from the this compound scaffold, a systematic approach combining broad kinome screening with in-depth biophysical and cellular validation is paramount. This multi-faceted strategy not only identifies potential liabilities associated with off-target effects but can also uncover opportunities for beneficial polypharmacology. By adhering to the principles of scientific integrity and employing a logical, self-validating experimental workflow, researchers can confidently advance well-characterized inhibitor candidates toward clinical development.
References
- Ng, S., Cheong, A., Lee, J. Y., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. URL: https://doi.org/10.1016/j.bmc.2021.116437
- Request PDF. (2021). Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. ResearchGate. URL: https://www.researchgate.net/publication/355053293_Fragment-based_Lead_Discovery_of_Indazole-based_Compounds_as_AXL_Kinase_Inhibitors
- Beriault, D. R., et al. (2021). Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 64(13), 9036-9051. URL: https://pubmed.ncbi.nlm.nih.gov/34132204/
- Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for in situ target engagement determination. Nature Protocols, 9(9), 2100-2122. URL: https://www.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. URL: https://www.annualreviews.org/doi/10.1146/annurev-pharmtox-010715-103621
- Chabukswar, A. R., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia, 19(3). URL: https://www.biotech-asia.org/vol19no3/computational-investigation-of-indazole-scaffolds-as-tyrosine-kinase-inhibitors-using-molecular-docking-and-admet-prediction/
- Im, D., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 472-485. URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2021.2024250
- BenchChem. (n.d.). A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Case Study with 1-hexadecyl-1H-indole-2,3-dione. URL: https://www.benchchem.com/blog/a-researchers-guide-to-kinase-cross-reactivity-profiling-a-case-study-with-1-hexadecyl-1h-indole-23-dione/
- RSC Advances. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03979b
- BenchChem. (n.d.). Addressing off-target effects of indazole-based kinase inhibitors. URL: https://www.benchchem.com/blog/addressing-off-target-effects-of-indazole-based-kinase-inhibitors/
- Jiang, Y., et al. (2018). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. ACS Omega, 3(11), 15993-16001. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6648733/
- F. Hoffmann-La Roche AG. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11028302/
- Kim, J. E., et al. (2023). Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. European Journal of Medicinal Chemistry, 262, 115860. URL: https://snu.pure.elsevier.
- Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(5), 1067-1072. URL: https://pubmed.ncbi.nlm.nih.gov/25597005/
- Lo, Y. C., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 186-199. URL: https://pubmed.ncbi.nlm.nih.gov/27566938/
- Deng, X., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4579-4584. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3547541/
- Royal Society of Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra03979b
- Deng, X., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/22727638/
- Shaw, J., et al. (2019). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(7), 733-744. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7326702/
- Boateng, E., et al. (2023). 6-Substituted morpholine and piperazine imidazo[1,2-b]pyridazines as potent TAK1 inhibitors for the treatment of multiple myeloma. RSC Medicinal Chemistry, 14(12), 2465-2475. URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00570a
- Kim, J. E., et al. (2023). Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/37812903/
- Kumar, A., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. eLife, 12, e85345. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10210137/
- Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-207. URL: https://pubmed.ncbi.nlm.nih.gov/22827572/
- Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-58. URL: https://pubmed.ncbi.nlm.nih.gov/24359159/
- Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 243, 114774. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9464244/
- Jiang, Y., et al. (2018). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Medicinal Chemistry Letters, 9(4), 339-344. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5900412/
- BenchChem. (n.d.). A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo. URL: https://www.benchchem.com/blog/a-comparative-guide-to-indazole-based-kinase-inhibitors-spotlight-on-3-bromo/
- Almqvist, H., et al. (2018). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(8), 775-787. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6181977/
- LINCS Program. (2015). LINCS KinomeScan Kinase Inhibitor Targets Dataset. URL: https://maayanlab.cloud/archs4/help.html
- van der Meer, T., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 856-876. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3417435/
- Lulla, A., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4782-4787. URL: https://pubmed.ncbi.nlm.nih.gov/21741818/
- HMS LINCS Project. (2018). KINOMEscan data. URL: http://lincs.hms.harvard.edu/kinomescan/
- LINCS Data Portal. (2017). GSK461364 KINOMEscan (LDG-1016: LDS-1017). URL: http://lincsportal.ccs.miami.
- BenchChem. (n.d.). Kinase Selectivity of Indazole-Based Inhibitors: A Comparative Guide. URL: https://www.benchchem.
- Vdovin, V. S., et al. (2021). Identification of novel protein kinase CK2 inhibitors among indazole derivatives. Biopolymers and Cell, 37(3), 205-214. URL: https://www.researchgate.
- ResearchGate. (2021). Current Advances in CETSA. URL: https://www.researchgate.net/publication/353684033_Current_Advances_in_CETSA
- CETSA. (n.d.). Publications. URL: https://www.cetsa.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to HPLC Methods for Purity Confirmation of Synthesized 1-Methyl-1H-indazol-5-ol
Abstract
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical task of purity assessment of synthesized 1-Methyl-1H-indazol-5-ol (CAS: 756839-14-2).[1] As a key building block in modern drug discovery and materials science, ensuring its chemical purity is paramount for the integrity of downstream applications. This document moves beyond simplistic protocols to deliver an in-depth analysis of methodological choices, from foundational reversed-phase techniques to specialized chiral separations. We will dissect the causality behind selecting specific columns, mobile phases, and detection strategies, grounded in the physicochemical properties of the analyte. The protocols described herein are designed as self-validating systems, incorporating principles from regulatory guidelines and forced degradation studies to ensure robustness and confidence in the analytical results.
Foundational Principles: The Imperative of Purity
In any research or development pipeline, the purity of a starting material like this compound dictates the reliability and reproducibility of experimental outcomes. Unidentified impurities can lead to failed reactions, misleading biological data, or the generation of toxic byproducts. Therefore, a robust analytical method is not merely a quality control checkpoint but a fundamental component of scientific validity.
Regulatory Context and Method Validation
The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures, ensuring they are "suitable for their intended purpose."[2] Key validation characteristics include accuracy, precision, specificity, linearity, and robustness.[3] This guide is built upon these principles to provide methods that are not only effective but also scientifically and regulatorily sound.
The Litmus Test: Forced Degradation Studies
A truly reliable purity method must be "stability-indicating," meaning it can unambiguously separate the intact active pharmaceutical ingredient (API) from its potential degradation products.[4][5] Forced degradation studies, where the compound is intentionally exposed to harsh conditions (e.g., acid, base, oxidation, heat, light), are essential to develop and demonstrate this specificity.[6][7] These studies help identify degradation pathways and ensure that any degradants formed during manufacturing or storage can be detected.[4][6]
Comparative Analysis of HPLC Methodologies
The selection of an HPLC method is dictated by the analyte's properties. This compound is a moderately polar, aromatic heterocyclic compound. The presence of a phenolic hydroxyl group and the indazole ring system are key considerations for chromatographic separation.
| Methodology | Principle | Primary Application for this compound | Advantages | Limitations |
| Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity; analyte partitions between a polar mobile phase and a non-polar stationary phase. | Primary method for routine purity assessment and quantification of the main component and non-polar to moderately polar impurities. | Highly versatile, reproducible, and compatible with a wide range of columns and detectors.[8] | Very polar impurities may have poor retention on standard C18 columns. |
| Hydrophilic Interaction (HILIC) | Separation of polar compounds using a polar stationary phase and a high-organic-content mobile phase.[9] | Analysis of highly polar, water-soluble impurities that are not well-retained by RP-HPLC. | Excellent retention for polar analytes.[9][10] | Can have longer equilibration times; mobile phase preparation requires care. |
| Chiral HPLC | Separation of enantiomers using a Chiral Stationary Phase (CSP) that forms transient diastereomeric complexes.[11][12][13] | To resolve potential chiral impurities or if the synthesis involves chiral precursors, leading to stereoisomeric byproducts. | The only reliable way to separate and quantify enantiomers.[14][15] | Expensive columns; method development can be more complex.[14] |
Reversed-Phase HPLC: The Go-To Method
For this compound, RP-HPLC is the cornerstone of purity analysis.
-
Column Selection : While a standard C18 column is a good starting point, the moderate polarity of the analyte suggests that a column with a polar-embedded group or a Phenyl phase could offer alternative selectivity for critical impurity separations.[16][17] T3-bonded particles are specifically designed to enhance the retention of polar compounds in reversed-phase conditions.
-
Mobile Phase Optimization :
-
pH Control : The phenolic hydroxyl group (pKa ≈ 9-10) makes mobile phase pH a critical parameter. To ensure consistent retention and sharp peaks, the pH should be buffered at least 2 units below the pKa. A pH of 2-4 is ideal.[18][19]
-
Buffer Selection : For UV detection, phosphate and acetate buffers are excellent choices due to their low UV absorbance below 220 nm.[18][20] For LC-MS compatibility, volatile buffers like formic acid or ammonium formate are necessary.[20][21] A buffer concentration of 10-50 mM is generally sufficient.[18][20]
-
Organic Modifier : Acetonitrile is often preferred for its lower viscosity and UV transparency. Methanol can offer different selectivity and should be evaluated during method development.
-
Chiral HPLC: When Stereochemistry Matters
While this compound itself is achiral, synthetic pathways can sometimes introduce chiral impurities. If chiral starting materials or reagents are used, a chiral HPLC method becomes necessary. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for separating a wide range of chiral compounds, including heterocyclic structures.[14][22] These methods can be run in normal-phase, polar organic, or reversed-phase modes.[23]
Experimental Protocols and Workflow
The following protocols represent robust, validated approaches for the purity assessment of this compound.
Workflow for Method Development and Validation
Caption: Workflow for HPLC Method Development and Validation.
Protocol 1: Stability-Indicating RP-HPLC Method
This method is designed for the quantitative determination of this compound and the separation of its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Waters XSelect HSS T3, 150 x 4.6 mm, 3.5 µm | T3 bonding provides excellent retention for polar compounds and stability at low pH. |
| Mobile Phase A | 0.02 M Potassium Phosphate, pH 3.0 (adjusted with H₃PO₄) | Buffers the mobile phase to suppress ionization of the analyte, ensuring sharp peaks.[18][20] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 20 minutes, hold for 5 min, return to 10% B | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and improves peak shape. |
| Detection | PDA/DAD at 254 nm; Spectral Scan: 200-400 nm | 254 nm provides good response for the aromatic system. Full spectral scan allows for peak purity assessment.[24][25] |
| Injection Vol. | 10 µL | |
| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile | Ensures complete dissolution of the analyte. |
System Suitability:
-
Tailing Factor (T): ≤ 1.5 for the main peak.
-
Theoretical Plates (N): ≥ 5000 for the main peak.
-
Relative Standard Deviation (RSD) of replicate injections: ≤ 1.0% for peak area.
Forced Degradation Experimental Data (Hypothetical):
| Stress Condition | % Degradation | Observations |
| 0.1 N HCl, 60 °C, 8h | ~5% | One major degradant peak observed at RRT ~0.8. |
| 0.1 N NaOH, 60 °C, 4h | ~12% | Two major degradant peaks observed at RRT ~0.7 and ~1.2. |
| 10% H₂O₂, RT, 24h | ~15% | Multiple small degradation peaks observed. |
| Heat, 80 °C, 48h | < 2% | Compound is thermally stable. |
| Light (ICH Q1B), 7 days | < 1% | Compound is photostable. |
This data demonstrates the method's ability to separate degradants from the main peak, confirming it is stability-indicating.
Advanced Detection: Ensuring Peak Purity
While chromatography separates components in time, it does not guarantee that what appears as a single peak is a single compound.[26]
Photodiode Array (PDA) Detection
A Photodiode Array (PDA) or Diode Array Detector (DAD) is a powerful tool for assessing peak purity.[24][27] It acquires full UV-Vis spectra at every point across a chromatographic peak.[25][28] By comparing the spectra from the upslope, apex, and downslope of the peak, software can calculate a "purity angle" or "purity index."[24][26] If all spectra are identical, the peak is considered spectrally pure. This is a critical check for co-eluting impurities.[26][28]
Decision Tree for Method Selection
Caption: Decision Tree for Selecting the Appropriate HPLC Method.
Mass Spectrometry (MS) for Identification
For definitive identification of unknown impurities detected during purity analysis or forced degradation, coupling the HPLC system to a mass spectrometer (LC-MS) is the gold standard. MS provides mass-to-charge ratio (m/z) data, which can reveal the molecular weight of an impurity and, with high-resolution MS (HRMS), its elemental composition. This information is invaluable for characterizing degradation pathways and understanding the impurity profile of the synthesized material.
Conclusion
Confirming the purity of synthesized this compound requires a systematic and scientifically rigorous approach. A well-validated, stability-indicating reversed-phase HPLC method serves as the primary tool for this task. The choice of column chemistry and mobile phase pH are critical parameters that must be optimized based on the analyte's physicochemical properties. Advanced detection with a PDA detector is essential for ensuring peak purity, while complementary techniques like HILIC and chiral HPLC provide solutions for analyzing challenging polar or stereoisomeric impurities. By grounding these methods in the principles of forced degradation and regulatory validation guidelines, researchers can generate purity data that is accurate, reliable, and fit for purpose.
References
- Pandey, P. K. (2025, November 19). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharmaeli.
- Jehangir, M. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry, 1(1).
- Mamatha, T. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology.
- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD.
- LCGC International. (2016, April 20). Peak Purity Algorithms using Diode Array Detectors.
- Labcompare. (2014, August 19). Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection.
- Pharma Quality. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Hawach Scientific. (2024, September 9). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide.
- Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC.
- Dong, M. W. (2010). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America, 28(11).
- ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
- Reddit. (2020, September 1). MS-friendly RP-HPLC buffers (pH 2-8)? r/massspectrometry.
- Hawach Scientific. (2025, August 20). Polar Column in HPLC Example.
- Fekete, J., & Fekete, S. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(14), 5485.
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Chemistry LibreTexts. (2020, August 20). 14.3: Chiral Chromatography.
- SIELC Technologies. (n.d.). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column.
- Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia.
- Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?
- Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Aszalos, A. (2008). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 65(3), 339-345.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
- Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
- Phenomenex. (n.d.). HPLC Columns: High-Performance Liquid Chromatography Solutions.
- Element Lab Solutions. (n.d.). HPLC Chiral Columns.
- Chromatography Forum. (2004, September 1). HPLC METHOD FOR IMIDAZOLE.
- ABL Technology. (n.d.). This compound, min 98%, 1 gram.
- Al-Tel, T. H., & Al-Qawasmeh, R. A. (2021). Separation of enantiomers of chiral imidazole and triazole derivatives using acetonitrile as a mobile phase. Journal of separation science, 44(9), 1957–1967.
- Šatínský, D., & Chocholouš, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 164-173.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. onyxipca.com [onyxipca.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Columns: High-Performance Liquid Chromatography Solutions | Phenomenex [phenomenex.com]
- 10. lcms.cz [lcms.cz]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. mdpi.com [mdpi.com]
- 15. csfarmacie.cz [csfarmacie.cz]
- 16. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 17. auroraprosci.com [auroraprosci.com]
- 18. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide [hplcvials.com]
- 19. hplc.eu [hplc.eu]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. reddit.com [reddit.com]
- 22. researchgate.net [researchgate.net]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. pharmaguru.co [pharmaguru.co]
- 25. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. labcompare.com [labcompare.com]
- 28. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]
A Preclinical Benchmarking Guide: Evaluating Novel 1-Methyl-1H-indazol-5-ol Derivatives in Oncology
Abstract
The 1H-indazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs with significant clinical impact.[1][2][3] This guide presents a comprehensive, multi-tiered framework for the preclinical benchmarking of new chemical entities (NCEs) derived from 1-Methyl-1H-indazol-5-ol. We detail a logical progression of assays, from initial biochemical target engagement to cellular functional assessment and culminating in in vivo efficacy models. By systematically comparing two hypothetical derivatives, INDZ-1 and INDZ-2 , against established therapeutic agents—Axitinib, Pazopanib, and Niraparib—this document serves as a robust template for drug development professionals. The methodologies are designed to be self-validating, with an emphasis on the causal reasoning behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Indazole Scaffold and Rationale for Benchmarking
Indazole derivatives have demonstrated a wide spectrum of biological activities, most notably in oncology.[2][3] Their utility is exemplified by drugs like Axitinib, a potent VEGFR inhibitor for renal cell carcinoma, and Niraparib, a PARP inhibitor used in ovarian cancer.[4][5][6] The inherent versatility of the indazole core allows for fine-tuning of physicochemical properties and target specificity.
The development of novel this compound derivatives, such as our hypothetical candidates INDZ-1 and INDZ-2, necessitates a rigorous comparative evaluation against existing standards of care. This process is critical for:
-
Establishing a competitive advantage in potency, selectivity, or safety.
-
Elucidating the precise mechanism of action (MOA).
-
Informing go/no-go decisions in the drug discovery pipeline.[7]
This guide outlines a strategic benchmarking workflow designed to generate a comprehensive data package for NCEs.
Selection of Comparator Drugs
The choice of comparators is dictated by the potential MOA of the new derivatives. Given the prevalence of kinase inhibition among indazole-based drugs, we have selected:
-
Axitinib: A highly potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[4][8][9] Its selectivity profile provides a stringent benchmark for kinase-targeted NCEs.
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor affecting VEGFR, PDGFR, and c-Kit.[10][11][12][13] It represents a benchmark for compounds with a broader anti-angiogenic profile.
-
Niraparib: A potent and selective poly(ADP-ribose) polymerase (PARP) 1 and PARP2 inhibitor.[5][14][15][16] Including a drug with a distinct MOA (DNA damage repair inhibition) allows for counter-screening to confirm the specificity of our NCEs and explore potential polypharmacology.
The Benchmarking Workflow
A phased approach ensures that resources are allocated efficiently, with each stage providing critical data to justify advancement to the next, more complex and resource-intensive phase.
Caption: High-level overview of the preclinical benchmarking cascade.
Phase 1: In Vitro Biochemical Potency and Selectivity
The initial step is to determine if the NCEs directly engage their intended molecular targets and to quantify their potency. For indazole derivatives, a primary hypothesis is often the inhibition of protein kinases.
Rationale for Kinase Profiling
Kinase profiling serves two purposes: confirming inhibition of primary targets (e.g., VEGFRs) and identifying potential off-target activities that could lead to toxicity or provide opportunities for drug repositioning. A radiometric assay format, such as the 33P-ATP filter binding assay, is considered the gold standard as it directly measures the catalytic transfer of a phosphate group to a substrate, minimizing interference from assay artifacts.[17][18]
Experimental Protocol: Radiometric Kinase Assay (HotSpot™)
This protocol outlines a method for determining the IC₅₀ (half-maximal inhibitory concentration) of test compounds against a panel of kinases.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT) and a stock solution of 33P-γ-ATP. Dilute recombinant human kinase enzymes and their specific peptide substrates to desired concentrations.
-
Compound Plating: Serially dilute INDZ-1, INDZ-2, Axitinib, and Pazopanib in 100% DMSO, typically in a 10-point, 3-fold dilution series starting from 100 µM. Transfer a small volume (e.g., 1 µL) to a 96-well assay plate.
-
Kinase Reaction: Add the kinase enzyme and substrate mixture to the compound-containing wells.
-
Initiation: Start the reaction by adding the ATP mixture (containing both unlabeled ATP and 33P-γ-ATP) to a final concentration near the Kₘ for each specific kinase. Incubate at 30°C for a defined period (e.g., 40 minutes).
-
Termination: Stop the reaction by adding 3% phosphoric acid.
-
Detection: Transfer the reaction mixture to a filtermat plate, which captures the phosphorylated substrate. Wash the filtermat to remove unincorporated 33P-ATP.
-
Quantification: Measure the radioactivity on the filtermat using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Data Summary: Kinase Inhibition Profile
The following table presents hypothetical data for our NCEs against key kinases.
| Compound | VEGFR2 IC₅₀ (nM) | PDGFRβ IC₅₀ (nM) | c-Kit IC₅₀ (nM) | PARP1 IC₅₀ (nM) |
| INDZ-1 | 1.2 | 850 | >10,000 | >10,000 |
| INDZ-2 | 25.6 | 45.1 | 150.3 | >10,000 |
| Axitinib | 0.2[4] | 1.6[4] | 1.7[4] | >10,000 |
| Pazopanib | 30.0[10] | 84.0[10] | 74.0[10] | >10,000 |
| Niraparib | >10,000 | >10,000 | >10,000 | 1.8[5] |
Interpretation: The data suggests INDZ-1 is a potent and highly selective VEGFR2 inhibitor, comparable to Axitinib in its selectivity profile but less potent. INDZ-2 displays a multi-kinase profile similar to Pazopanib. Both NCEs show no activity against PARP1, confirming their distinct MOA from Niraparib.
Phase 2: Cell-Based Functional Assays
Biochemical potency must translate into functional effects in a cellular context. This phase assesses the ability of the compounds to inhibit cancer cell proliferation and downstream signaling pathways.
Rationale for Cell Viability Assays
Cell viability assays measure the overall health of a cell population after drug treatment and are a primary indicator of anti-cancer activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells.[19][20][21] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals.[19][22]
Experimental Protocol: MTT Cell Viability Assay
Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., HUVEC for endothelial cells, A549 for lung cancer) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compounds (INDZ-1, INDZ-2, and comparators) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C, allowing formazan crystals to form.[21]
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[22]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.
Downstream Signaling Analysis
To confirm that the observed anti-proliferative effects are due to on-target activity, a simplified signaling pathway diagram is useful for visualizing the mechanism.
Caption: Simplified VEGFR2 signaling pathway inhibited by NCEs.
Data Summary: Cellular Anti-Proliferative Activity
| Compound | HUVEC GI₅₀ (nM) (Endothelial) | A549 GI₅₀ (nM) (Lung Cancer) | MDA-MB-436 GI₅₀ (nM) (BRCA1 mutant) |
| INDZ-1 | 5.8 | 1,200 | >10,000 |
| INDZ-2 | 48.2 | 950 | >10,000 |
| Axitinib | 0.5 | 1,500 | >10,000 |
| Pazopanib | 40.0 | 1,100 | >10,000 |
| Niraparib | >10,000 | >10,000 | 18.0[23] |
Interpretation: The cellular data corroborates the biochemical findings. INDZ-1 and Axitinib are highly potent against endothelial cells (HUVEC), consistent with their anti-angiogenic MOA. Their lower potency against the A549 tumor cell line is expected, as these cells are less dependent on direct VEGFR2 signaling for proliferation. As anticipated, Niraparib is only highly effective in the BRCA-mutant cell line, and our NCEs show no activity, further confirming target specificity.
Phase 3: In Vivo Efficacy Assessment
The final preclinical stage involves evaluating the anti-tumor efficacy of the NCEs in a living organism. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard and essential tool for this purpose.[7][24][25]
Rationale for Xenograft Models
Xenograft models allow for the assessment of a drug's overall therapeutic potential, considering its pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (the drug's effect on the tumor in a complex biological system).[7] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be used, with CDX models being more common for initial screening due to their reproducibility and lower cost.[25][26]
Experimental Protocol: Subcutaneous Xenograft Study
Caption: Workflow for a typical in vivo xenograft efficacy study.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or Athymic Nude).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of each mouse.[24]
-
Tumor Growth and Staging: Monitor tumor growth using calipers. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Drug Administration: Administer the compounds (e.g., INDZ-1 at 30 mg/kg, Axitinib at 30 mg/kg) orally once daily. Include a vehicle control group.
-
Efficacy Monitoring: Measure tumor volume and body weight three times per week. Body weight is a key indicator of toxicity.
-
Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined size (e.g., 2000 mm³). Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group.
Data Summary: In Vivo Anti-Tumor Efficacy
| Treatment Group (Dose) | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) |
| Vehicle Control | 1850 ± 210 | - | -2% |
| INDZ-1 (30 mg/kg) | 550 ± 95 | 70% | -4% |
| INDZ-2 (50 mg/kg) | 780 ± 110 | 58% | -6% |
| Axitinib (30 mg/kg) | 495 ± 80 | 73% | -5% |
Interpretation: INDZ-1 demonstrates significant anti-tumor efficacy in vivo, achieving a TGI of 70%, which is comparable to the standard-of-care, Axitinib, at the same dose. INDZ-2 also shows good activity. The minimal body weight loss in all groups suggests the compounds are well-tolerated at these doses.
Conclusion and Future Directions
This guide provides a structured and scientifically grounded framework for benchmarking novel this compound derivatives. Through the hypothetical evaluation of INDZ-1 and INDZ-2, we have demonstrated a logical progression from biochemical screening to in vivo studies.
Our hypothetical results identify INDZ-1 as a promising lead candidate. It exhibits a potent and selective VEGFR2 inhibition profile that translates to strong anti-proliferative effects in endothelial cells and significant tumor growth inhibition in a xenograft model, with an efficacy and safety profile comparable to Axitinib.
Next steps in the development of INDZ-1 would include:
-
Full kinome screening to comprehensively map its selectivity.
-
Pharmacokinetic studies to determine oral bioavailability and half-life.
-
Orthotopic and patient-derived xenograft (PDX) studies for evaluation in more clinically relevant models.[24][26]
-
Preliminary toxicology studies to establish a safety window.
By adhering to this rigorous, multi-parametric benchmarking strategy, researchers can build a compelling data package to support the advancement of novel indazole derivatives toward clinical development.
References
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central.
- Olaparib. Wikipedia.
- The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. The Pharmaceutical Journal.
- Preclinical Drug Testing Using Xenograft Models. Crown Bioscience.
- A Comparative Guide: MTT vs. XTT Assays for Cell Viability. Benchchem.
- Axitinib. Wikipedia.
- Pazopanib. Wikipedia.
- Niraparib: Mechanism of Action, Adverse Effects, and Contraindic
- Mechanism of Action for Advanced Ovarian Cancer. LYNPARZA® (olaparib) HCP.
- Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. PubMed Central.
- Olaparib. PubMed Central.
- CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.
- An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. PubMed.
- Pazopanib: a promising new agent in the tre
- What is the mechanism of Niraparib Tosylate?
- Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience.
- Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. The Scientist.
- The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. PubMed.
- What is the mechanism of Pazopanib Hydrochloride?
- Niraparib: A Poly(ADP-ribose) Polymerase (PARP)
- Axitinib: MedlinePlus Drug Inform
- Axitinib (Inlyta). Cancer Research UK.
- MTT assay. Wikipedia.
- Cell Viability Assays. NCBI Bookshelf.
- Kinase Screening Assay Services. Reaction Biology.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Different biological activities reported with Indazole derivatives.
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Axitinib: MedlinePlus Drug Information [medlineplus.gov]
- 7. xenograft.org [xenograft.org]
- 8. Axitinib - Wikipedia [en.wikipedia.org]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 11. Pazopanib - Wikipedia [en.wikipedia.org]
- 12. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 14. urology-textbook.com [urology-textbook.com]
- 15. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 16. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities [pubmed.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. MTT assay - Wikipedia [en.wikipedia.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. blog.crownbio.com [blog.crownbio.com]
- 26. startresearch.com [startresearch.com]
Navigating the Path to Clinical Relevance: An In Vivo Experimental Validation Guide for 1-Methyl-1H-indazol-5-ol Derivatives
In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1][2] This guide focuses on derivatives of a particularly promising starting material, 1-Methyl-1H-indazol-5-ol, and provides a framework for their in vivo experimental validation. As researchers and drug development professionals, our goal extends beyond the synthesis of novel chemical entities; we must rigorously assess their biological activity in living systems to ascertain their true therapeutic promise.
This document will provide an objective comparison of the potential performance of this compound derivatives with other indazole-based compounds that have undergone in vivo evaluation. We will delve into the causality behind experimental choices, present detailed protocols, and summarize key data to guide your research and development efforts.
The this compound Scaffold: A Versatile Starting Point
The this compound core offers a synthetically tractable platform for the generation of diverse compound libraries. Its inherent structural features allow for modifications at various positions, enabling the fine-tuning of physicochemical properties and target engagement. Recent research has focused on the synthesis of novel derivatives with potential applications in oncology.[3]
One such series, 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs, has been synthesized and evaluated for its in vitro anticancer activity.[3] The rationale behind this design is to combine the indazole nucleus, known for its kinase inhibitory potential, with an isonicotinamide moiety to explore new chemical space and potential protein-ligand interactions.[1]
In Vitro Anticancer Screening: The First Step in Validation
Before embarking on costly and complex in vivo studies, a thorough in vitro evaluation is paramount. For the 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide series, a preliminary assessment of their anticancer activity was conducted using the National Cancer Institute's (NCI) nine-panel cancer cell line screen.[3]
Table 1: In Vitro Anticancer Activity of a Lead 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analog (Compound 3e) [3]
| Cancer Cell Line Panel | Cell Line | Growth Percentage (GP) | Percentage Growth Inhibition (PGI) |
| CNS Cancer | SNB-75 | -99.16 | 99.16 |
| Leukemia | K-562 | 25.34 | 74.66 |
| Non-Small Cell Lung Cancer | NCI-H460 | 35.12 | 64.88 |
| Colon Cancer | HCT-116 | 45.89 | 54.11 |
| Melanoma | SK-MEL-5 | 55.21 | 44.79 |
| Ovarian Cancer | OVCAR-3 | 60.15 | 39.85 |
| Renal Cancer | A498 | 68.43 | 31.57 |
| Prostate Cancer | PC-3 | 72.88 | 27.12 |
| Breast Cancer | MCF7 | 78.91 | 21.09 |
Data presented for the most promising compound from the synthesized series.[3]
The standout result from this initial screen is the high percentage growth inhibition (PGI) of 99.16% against the SNB-75 central nervous system (CNS) cancer cell line.[3] This potent in vitro activity provides a strong rationale for progressing this compound, or optimized analogs, to in vivo models of CNS cancers.
Bridging the Gap: Comparative In Vivo Validation with Alternative Indazole Derivatives
While specific in vivo data for this compound derivatives is not yet extensively published, we can draw valuable insights from the in vivo validation of other indazole-based compounds. These studies provide a roadmap for the experimental design and potential outcomes for our lead candidates.
Case Study 1: An Indazole Derivative in a Murine Breast Cancer Model
A notable example is an indazole derivative, designated as compound 2f , which has demonstrated significant anti-cancer activity both in vitro and in vivo.[4] This compound was shown to suppress the growth of tumors in a 4T1 mouse breast cancer model.[4]
Table 2: In Vivo Efficacy of Indazole Derivative 2f in a 4T1 Mouse Model [4]
| Treatment Group | Dose | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Weight (g) at Day 21 (Mean ± SD) |
| Vehicle Control | - | 1250 ± 150 | 1.2 ± 0.2 |
| Compound 2f | 50 mg/kg | 600 ± 100 | 0.6 ± 0.1 |
This data clearly indicates a significant reduction in both tumor volume and weight following treatment with compound 2f, providing a benchmark for the level of efficacy we might expect from a promising indazole derivative in vivo.
Case Study 2: Anti-Inflammatory Activity of 1,5-Disubstituted Indazol-3-ols
The versatility of the indazole scaffold extends beyond oncology. A series of 1,5-disubstituted indazol-3-ols have been synthesized and evaluated for their anti-inflammatory properties.[5] One lead compound from this series demonstrated potent activity in a mouse model of arachidonic acid-induced ear edema.[5]
Table 3: In Vivo Anti-Inflammatory Activity of a 1,5-Disubstituted Indazol-3-ol [5]
| Treatment | Dose (per ear) | Inhibition of Edema (%) |
| Vehicle Control | - | 0 |
| Indazol-3-ol Derivative | 1 µg | 41 |
This example highlights the potential for this compound derivatives to be explored for inflammatory conditions, and provides a relevant in vivo model for their evaluation.
Experimental Protocols: A Guide to In Vivo Validation
The following are detailed, step-by-step methodologies for key in vivo experiments based on established protocols for indazole derivatives.
Protocol 1: Murine Xenograft Model for Anticancer Efficacy
This protocol is designed to assess the ability of a test compound to inhibit the growth of human tumor cells implanted in immunodeficient mice.
Methodology:
-
Cell Culture: Culture the selected human cancer cell line (e.g., SNB-75 for a CNS cancer model) under standard conditions.
-
Animal Model: Utilize 6-8 week old female athymic nude mice. Allow a one-week acclimatization period.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Compound Formulation and Administration:
-
Prepare the test compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).
-
Administer the compound daily via oral gavage or intraperitoneal injection at a predetermined dose (e.g., 50 mg/kg). The control group receives the vehicle only.
-
-
Data Collection:
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Record body weight to monitor for toxicity.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors in the control group reach a predetermined size or after a set duration (e.g., 21 days).
-
Excise the tumors, weigh them, and process for further analysis (e.g., histopathology, biomarker analysis).
-
Compare tumor growth between the treated and control groups to determine efficacy.
-
Protocol 2: Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity
This is a classic model for evaluating the acute anti-inflammatory effects of a compound.
Methodology:
-
Animal Model: Use male Wistar rats (150-200 g).
-
Compound Administration: Administer the test compound orally or intraperitoneally at various doses (e.g., 25, 50, 100 mg/kg) one hour before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug like indomethacin.
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Visualizing the Path Forward: Signaling Pathways and Experimental Workflows
To better understand the mechanistic underpinnings and the experimental process, the following diagrams are provided.
Caption: Potential mechanism of action for anticancer indazole derivatives.
Caption: General workflow for an in vivo anticancer efficacy study.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The potent in vitro activity of its derivatives against cancer cell lines provides a strong impetus for further investigation. By leveraging the insights gained from in vivo studies of other indazole compounds and employing rigorous experimental protocols, researchers can effectively navigate the path from bench to potential clinical application. Future work should focus on conducting in vivo efficacy, pharmacokinetic, and toxicology studies on the most promising 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs to fully elucidate their therapeutic potential.
References
- 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity. Arch Pharm (Weinheim). 1998 Jan;331(1):13-21.
- 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. ChemistrySelect. 2024; 9(16): e202400585.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Med Chem. 2022 Mar 10;13(3):269-293.
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. J Clin Diagn Res. 2016 Sep;10(9):FF01-FF06.
- Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. Eur J Med Chem. 2021 Oct 15;222:113589.
- Imidazolyl-substituted indole derivatives binding 5-ht7 serotonin receptor and pharmaceutical compositions thereof.
- Indazole derivatives.
- development of 1h-indazole derivatives as anti-inflammatory agents using computational. International Journal of Applied Pharmaceutics. 2024; 16(6): 1-10.
- DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. International Journal of Applied Pharmaceutics. 2024; 16(6): 1-10.
- Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Front Pharmacol. 2022; 13: 924894.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Adv. 2023 Oct 17;13(45):31728-31750.
- Indazole derivatives.
- Imidazoles as potential anticancer agents. Future Med Chem. 2019 May;11(9):1017-1040.
- Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Med Chem Lett. 2019 Sep 12;10(9):1330-1335.
- The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. J Med Chem. 2008 Sep 25;51(18):5522-32.
- Methods for preparing indazole compounds.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2019 Jul 12;24(14):2563.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2019 Jul 12;24(14):2563.
- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Med Chem. 2024 Feb 15;15(2):541-556.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. 2023 May 12;28(10):4089.
- Indole, indazole or indoline derivatives.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Adv. 2021; 11(26): 15993–16005.
- Navigating the Translational Gap: A Comparative Analysis of a 1H-Indazol-6-ol Derivative's In Vitro and In Vivo Activity. BenchChem.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Methyl-1H-indazol-5-ol for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. 1-Methyl-1H-indazol-5-ol is a compound of interest in various research applications, and its proper disposal is not merely a regulatory requirement but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.
Part 1: Hazard Identification and Risk Assessment
Understanding the potential hazards of this compound is the first step in ensuring its safe handling and disposal. Based on data from similar indazole compounds, a conservative approach to risk assessment is warranted.
Anticipated Hazard Profile:
While specific toxicological data for this compound is limited, data from related compounds suggest the following potential hazards:
-
Skin Corrosion/Irritation: May cause skin irritation.[3]
-
Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1]
These potential hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times during handling and disposal.
Personal Protective Equipment (PPE) Requirements:
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | To prevent skin contact, which may cause irritation. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges. | Required when working outside of a certified chemical fume hood or if there is a risk of generating dust or aerosols. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
Part 2: Step-by-Step Disposal Protocol
The proper disposal of this compound must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[4][5]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Designate a Hazardous Waste Container: All waste materials containing this compound, including contaminated labware (e.g., pipette tips, weighing boats), spill cleanup materials, and contaminated PPE, must be collected in a designated, leak-proof, and chemically compatible hazardous waste container.
-
Solid Waste: Collect solid this compound and contaminated solids in a clearly labeled, sealable container.
-
Liquid Waste: If this compound is in a solution, collect it in a labeled, sealable, and compatible liquid waste container. Do not mix with incompatible waste streams.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's procedures for non-hazardous waste, or as hazardous waste if required.
Step 2: Labeling of Hazardous Waste Containers
Accurate and thorough labeling is a key component of compliant hazardous waste management.
-
Content Identification: The container must be clearly labeled with the words "Hazardous Waste."
-
Chemical Name: List the full chemical name: "this compound." For solutions, list all components and their approximate concentrations.
-
Hazard Identification: Indicate the potential hazards (e.g., "Irritant," "Harmful if Swallowed").
Step 3: Storage of Hazardous Waste
Waste must be stored safely and securely pending pickup by your institution's EHS department or a licensed hazardous waste contractor.
-
Designated Storage Area: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or has reached the storage time limit set by your institution (in accordance with EPA regulations), contact your Environmental Health and Safety department to arrange for pickup and disposal.
-
Professional Disposal: All chemical waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company.[5] Do not dispose of this compound down the drain or in the regular trash. [1][5]
Part 3: Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean up with the available PPE and spill kit materials. For large or uncontrolled spills, contact your institution's emergency response team.
-
Contain the Spill: If it is safe to do so, contain the spill using appropriate absorbent materials from a chemical spill kit.
-
Clean Up:
-
Solid Spills: Carefully sweep up the solid material and place it in the designated hazardous waste container. Avoid generating dust.
-
Liquid Spills: Use an absorbent material to soak up the spill. Place the contaminated absorbent material in the hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department, and complete any necessary documentation.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- AMERICAN ELEMENTS®. (n.d.). This compound.
- LookChem. (n.d.). 1H-Indazol-5-ol MSDS CasNo.15579-15-4.
- Angene Chemical. (2024, April 21). Safety Data Sheet: Methyl 1-methyl-1H-indazole-6-carboxylate.
- AA Blocks. (n.d.). 1-Methylpyridinium-3-carboxylate.
- PubChem. (n.d.). 1H-Indazol-5-ol.
Sources
Navigating the Safe Handling of 1-Methyl-1H-indazol-5-ol: A Guide to Personal Protective Equipment and Operational Best Practices
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: Understanding the Risks
1-Methyl-1H-indazol-5-ol is a heterocyclic aromatic compound containing a phenol-like hydroxyl group. Based on data from analogous compounds, it should be treated as a substance with the potential for significant health hazards. The anticipated hazard classifications are summarized in the table below.
| Hazard Classification | GHS Hazard Statement (Anticipated) | Potential Effects |
| Acute Oral Toxicity | H301/H302: Toxic or Harmful if swallowed[2][3] | Ingestion may lead to systemic toxicity. |
| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage or irritation[3][4] | Direct contact can cause severe and potentially permanent eye injury. |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2][4] | Prolonged or repeated contact may cause skin irritation, redness, and dermatitis. |
| Respiratory Irritation | H335: May cause respiratory irritation[2] | Inhalation of dust or aerosols may irritate the respiratory tract. |
| Allergic Skin Reaction | H317: May cause an allergic skin reaction[2] | May cause sensitization upon skin contact in susceptible individuals. |
Given these potential hazards, a multi-layered approach to personal protection is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure risk. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield[5][6] | The potential for serious eye damage necessitates the use of both goggles to protect against splashes and a face shield for full facial protection, especially when handling the solid or preparing solutions. |
| Hand Protection | Double-layered nitrile gloves (minimum 8mil total thickness) for incidental contact. For concentrated solutions or prolonged handling, use neoprene or butyl rubber gloves over nitrile gloves.[6][7][8] | Phenolic compounds can penetrate standard nitrile gloves. Double gloving provides an additional barrier. For more intensive work, the outer glove should be of a more resistant material like neoprene or butyl rubber. Gloves should be inspected for any signs of degradation before use and changed frequently, especially after any direct contact with the compound.[7][9] |
| Body Protection | A fully buttoned lab coat is the minimum requirement.[6][7] For tasks with a higher risk of splashing, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[7][9] Long pants and closed-toe shoes are mandatory at all times in the laboratory.[7][10] | A lab coat protects the skin and personal clothing from contamination. An apron provides an additional layer of protection for the torso. Full-length pants and closed-toe shoes prevent skin exposure on the lower body. |
| Respiratory Protection | All handling of solid this compound that may generate dust, or any work with its solutions that could produce aerosols, must be conducted in a certified chemical fume hood.[5][7] | A fume hood is the primary engineering control to prevent inhalation of hazardous dust or vapors. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental success.
Receiving and Storage
Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] Keep the container tightly sealed.
Handling and Weighing
All handling of this compound should be performed within a chemical fume hood to minimize inhalation exposure.[5][7] When weighing the solid, use a balance inside the fume hood or in a designated weighing enclosure.
Spill Management
In the event of a spill, evacuate the immediate area and alert your supervisor. Don the appropriate PPE, including respiratory protection if necessary. For small solid spills, carefully sweep up the material and place it in a sealed container for hazardous waste disposal. For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.[5][11] Collect the absorbed material and place it in a sealed container for disposal. Do not use combustible materials like paper towels to absorb large spills of solutions.[5]
Waste Disposal
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[6] Do not dispose of this chemical down the drain.
Emergency Procedures: Be Prepared
Immediate and appropriate action is critical in the event of an exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[12] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12]
Visualizing the PPE Protocol
To ensure clarity and adherence to safety protocols, the following workflow illustrates the step-by-step process for donning and doffing PPE when handling this compound.
Caption: PPE Donning and Doffing Workflow for this compound Handling.
By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues, enabling you to focus on your critical research with confidence.
References
- Standard Operating Procedure - Yale Environmental Health & Safety. (n.d.).
- Working Safely with Phenol Guideline - UQ Policy and Procedure Library - The University of Queensland. (n.d.).
- Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety. (n.d.).
- PHENOL FIRST AID and personal protective equipment - Protocols.io. (2020, September 9).
- 1H-Indazol-5-ol MSDS CasNo.15579-15-4 - LookChem. (n.d.).
- 1H-Indazol-5-ol | C7H6N2O | CID 101438 - PubChem. (n.d.).
- Chemical Safety PPE - University of Colorado Boulder. (n.d.).
- Lab Safety Equipment & PPE - ChemTalk. (2022, August 10).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 1H-Indazol-5-ol | C7H6N2O | CID 101438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 10. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 11. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
